Ferroptosis inducer-2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C19H17NO2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
2-(1H-indol-3-yl)ethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H17NO2/c21-19(11-10-15-6-2-1-3-7-15)22-13-12-16-14-20-18-9-5-4-8-17(16)18/h1-11,14,20H,12-13H2/b11-10+ |
InChIキー |
UKBRRPUKMUGTQR-ZHACJKMWSA-N |
製品の起源 |
United States |
Foundational & Exploratory
FINO2-Induced Ferroptosis: A Technical Guide to a Novel Cell Death Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target, particularly in cancer. FINO2, an endoperoxide-containing 1,2-dioxolane, is a potent inducer of ferroptosis with a unique mechanism of action that distinguishes it from other known ferroptosis-inducing compounds. This technical guide provides an in-depth exploration of the FINO2-induced ferroptosis pathway, including its core mechanisms, detailed experimental protocols for its study, and quantitative data to facilitate comparative analysis. The information presented herein is intended to equip researchers and drug development professionals with the knowledge and tools necessary to investigate and potentially exploit this novel cell death pathway.
Introduction to FINO2 and Ferroptosis
Ferroptosis is a non-apoptotic form of cell death driven by the iron-dependent accumulation of lipid reactive oxygen species (ROS). It is biochemically and morphologically distinct from other forms of regulated cell death. The induction of ferroptosis has shown significant promise in overcoming resistance to conventional cancer therapies.
FINO2 is a small molecule that selectively triggers ferroptosis in certain cancer cells.[1][2] Its mechanism is notably different from canonical ferroptosis inducers such as erastin, which inhibits the cystine/glutamate antiporter (system xc-), and RSL3, which directly inhibits glutathione (B108866) peroxidase 4 (GPX4).[1][2]
The Dual Mechanism of FINO2 Action
FINO2 employs a unique two-pronged approach to induce ferroptosis: the indirect inhibition of GPX4 and the direct oxidation of iron.[1][2] This dual mechanism leads to a rapid and robust accumulation of lipid peroxides, culminating in cell death. The essential structural features of FINO2 for its activity are the endoperoxide moiety and a pendant hydroxyethyl (B10761427) group.[1][2]
Indirect Inhibition of GPX4
GPX4 is a key enzyme that detoxifies lipid peroxides, thereby protecting cells from ferroptosis. While FINO2 does not directly bind to and inhibit GPX4 in the manner of RSL3, it leads to a loss of GPX4's enzymatic function within the cell.[1][2] The precise mechanism of this indirect inhibition is still under investigation but is thought to involve the alteration of the cellular redox environment or the depletion of cofactors necessary for GPX4 activity.
Direct Oxidation of Iron
A defining feature of FINO2 is its ability to directly oxidize ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1][3] This process can contribute to the generation of ROS through Fenton-like chemistry, further exacerbating lipid peroxidation. This direct interaction with iron distinguishes FINO2 from other ferroptosis inducers and highlights the central role of iron in its mechanism of action.
Signaling Pathways and Experimental Workflows
The elucidation of the FINO2-induced ferroptosis pathway has been made possible through a series of key experiments. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow for studying FINO2's effects.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on FINO2, providing a basis for comparison with other ferroptosis inducers.
Table 1: IC50 Values of FINO2 in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HT-1080 | Fibrosarcoma | ~10 | [1] |
| BJ-eLR | Transformed Fibroblasts | More potent than in BJ-hTERT | [1][2] |
| BJ-hTERT | Immortalized Fibroblasts | Less potent than in BJ-eLR | [1][2] |
| CAKI-1 | Renal Carcinoma | Active | [1] |
Table 2: Comparative Effects of Ferroptosis Inducers on Key Markers in HT-1080 Cells
| Marker | FINO2 (10 µM) | Erastin (10 µM) | RSL3 (0.5 µM) | Reference |
| Lipid Peroxidation (C11-BODIPY) | Large increase in fluorescence | Increase in fluorescence (less than FINO2) | - | [1][2] |
| Lipid Peroxidation (TBARS) | Greater increase than erastin | Increase in TBARS | - | [2] |
| Intracellular GSH Levels | No significant decrease | ~3-fold decrease | No significant decrease | [1] |
| GPX4 Activity (in cell lysates) | Indirectly inhibited | No direct inhibition | Directly inhibited | [1] |
| CHAC1 mRNA Expression (fold change) | ~7-fold increase | ~20-fold increase | - | [1][2] |
| PTGS2 mRNA Expression | No significant upregulation | No significant upregulation | Significant upregulation | [1][2] |
| Oxidized Phosphatidylethanolamine (PE) Species | Increase in 21 PE species | Increase in 1 PE species | - | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the FINO2-induced ferroptosis pathway.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells (e.g., HT-1080) in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: The following day, treat cells with a serial dilution of FINO2 and control compounds (e.g., erastin, RSL3). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability versus compound concentration. Calculate IC50 values using a suitable software package.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate) and treat with FINO2 and control compounds for the desired time.
-
Staining: Add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The unoxidized probe fluoresces at ~590 nm (red), while the oxidized probe fluoresces at ~510 nm (green).
-
Analysis: Quantify the shift from red to green fluorescence as an indicator of lipid peroxidation.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.
-
Reaction: Add thiobarbituric acid (TBA) solution to the cell lysates and incubate at 95-100°C for 60 minutes. This reaction forms a pink-colored adduct with malondialdehyde (MDA), a product of lipid peroxidation.
-
Measurement: After cooling, measure the absorbance of the supernatant at 532 nm.
-
Quantification: Use an MDA standard curve to quantify the amount of TBARS in the samples.
Intracellular Glutathione (GSH) Measurement
-
Cell Lysis: After treatment, harvest and lyse the cells.
-
Staining: Use a thiol-reactive fluorescent probe (e.g., ThiolTracker™ Violet or monochlorobimane) to stain the cell lysate.
-
Measurement: Measure the fluorescence intensity using a fluorometer or a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Analysis: Normalize the fluorescence intensity to the protein concentration of the lysate and compare the GSH levels between different treatment groups.
GPX4 Activity Assay
-
Lysate Preparation: Prepare cell lysates from treated and control cells.
-
Reaction Mixture: Prepare a reaction mixture containing NADPH, glutathione reductase, and reduced glutathione (GSH).
-
Initiation: Add the cell lysate to the reaction mixture, followed by the addition of a GPX4 substrate such as phosphatidylcholine hydroperoxide (PCOOH).
-
Measurement: Monitor the decrease in NADPH absorbance at 340 nm over time. The rate of NADPH consumption is proportional to the GPX4 activity.
-
Analysis: Calculate the GPX4 activity and compare it across different treatment conditions.
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Extract total RNA from treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for target genes (e.g., CHAC1, PTGS2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Conclusion
FINO2 represents a novel and potent inducer of ferroptosis with a distinct dual mechanism of action. Its ability to indirectly inhibit GPX4 and directly oxidize iron makes it a valuable tool for studying the intricacies of ferroptotic cell death. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting the FINO2-induced ferroptosis pathway. Further investigation into this pathway may unveil new strategies for treating diseases characterized by resistance to traditional therapies, such as certain types of cancer.
References
A Technical Guide to the Discovery and Synthesis of 2-Nitroimidazole-Based Ferroptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Its discovery has opened new avenues for therapeutic intervention, particularly in cancer, where ferroptosis inducers are being explored as a novel class of anti-cancer agents. While the term "Ferroptosis inducer-2" is not a standardized nomenclature, this guide focuses on a specific class of compounds, 2-nitroimidazoles, which have been identified as potent inducers of ferroptosis, particularly in the hypoxic microenvironment of tumors. This document provides a comprehensive overview of their discovery, mechanism of action, synthesis, and the experimental protocols for their evaluation.
Discovery of 2-Nitroimidazoles as Ferroptosis Inducers
The discovery of 2-nitroimidazoles as ferroptosis inducers stemmed from research into the unique vulnerabilities of cancer cells in hypoxic environments. Hypoxia, a common feature of solid tumors, renders cancer cells resistant to conventional therapies like radiation. Initially, 2-nitroimidazoles, such as misonidazole (B1676599) and doranidazole (B1670890), were investigated as radiosensitizers due to their ability to be selectively reduced in hypoxic cells, forming reactive species that enhance radiation-induced DNA damage.
Subsequent research revealed a radiation-independent cytotoxic effect of certain 2-nitroimidazoles on hypoxic glioma stem cells (GSCs)[1][2]. This cytotoxicity was found to be distinct from apoptosis and was characterized by features consistent with ferroptosis, including the accumulation of lipid reactive oxygen species (ROS) and sensitivity to iron chelation. This discovery identified a novel therapeutic potential for this class of compounds as targeted inducers of ferroptosis in the challenging-to-treat hypoxic tumor niche[1][2][3].
Mechanism of Action
The ferroptosis-inducing activity of 2-nitroimidazoles like doranidazole and misonidazole is linked to their impact on mitochondrial function. Under hypoxic conditions, these compounds are reduced and subsequently interfere with the mitochondrial electron transport chain[1][2].
Key Mechanistic Steps:
-
Inhibition of Mitochondrial Complexes I and II: Doranidazole and misonidazole have been shown to partially block the activity of mitochondrial respiratory complexes I and II[1][2].
-
Mitochondrial Stress: This inhibition leads to mitochondrial stress, characterized by impaired respiration and an increase in mitochondrial ROS production.
-
Lipid Peroxidation: The elevated ROS, in the presence of labile iron, triggers the peroxidation of polyunsaturated fatty acids in cellular membranes, a hallmark of ferroptosis.
-
Cell Death: The extensive lipid peroxidation leads to membrane damage and, ultimately, ferroptotic cell death.
This mechanism is distinct from classical ferroptosis inducers like erastin (B1684096) (which inhibits the cystine/glutamate antiporter) and RSL3 (which directly inhibits glutathione (B108866) peroxidase 4, GPX4)[4].
Signaling Pathway of 2-Nitroimidazole-Induced Ferroptosis
Caption: Signaling pathway of 2-nitroimidazole-induced ferroptosis under hypoxic conditions.
Synthesis of 2-Nitroimidazole (B3424786) Derivatives
General Synthesis Scheme:
A common route for synthesizing N-substituted 2-nitroimidazoles involves the N-alkylation of 2-nitroimidazole with a suitable electrophile[5][6].
Example: Synthesis of a Misonidazole Analog
The synthesis of misonidazole analogs can be achieved through the reaction of 2-nitroimidazole with an appropriate epoxide, followed by further modifications if necessary[1].
Step 1: N-alkylation of 2-nitroimidazole 2-nitroimidazole is reacted with a suitable alkylating agent, such as a protected glycidyl (B131873) ether, in the presence of a base to yield the N-alkylated product.
Step 2: Deprotection If a protecting group is used on the side chain, it is removed in this step to yield the final product.
Note: The synthesis of radiolabeled versions for imaging studies involves similar routes with the introduction of a radionuclide in the final steps[5][6][7].
Quantitative Data
The following tables summarize the quantitative data on the ferroptosis-inducing activity of 2-nitroimidazoles from published studies.
Table 1: In Vitro Cytotoxicity of Doranidazole in Glioma Stem Cells (GSCs)
| Cell Line | Condition | Concentration (mM) | Observation | Reference |
| GSC-H | Hypoxia | 3 | Increased PI-positive cells (cell death) | [1] |
| GSC-H | Normoxia | 3 | No significant increase in PI-positive cells | [1] |
Table 2: Effect of Ferroptosis Inhibitors on Doranidazole-Induced Cell Death
| Cell Line | Treatment | Observation | Reference |
| GSC-H | Doranidazole + Ferrostatin-1 | Rescue from cell death | [1] |
| GSC-H | Doranidazole + Deferoxamine | Rescue from cell death | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the evaluation of 2-nitroimidazole-based ferroptosis inducers.
Protocol 1: Induction of Ferroptosis in Cell Culture
This protocol provides a general guideline for treating cancer cell lines with 2-nitroimidazole ferroptosis inducers under hypoxic conditions.
Materials:
-
Cancer cell line of interest (e.g., glioma stem cells)
-
Complete cell culture medium
-
Doranidazole or Misonidazole (dissolved in a suitable solvent like DMSO to prepare a stock solution)
-
Ferroptosis inhibitor (e.g., Ferrostatin-1) for validation
-
Multi-well plates (e.g., 96-well for viability assays, 6-well for other assays)
-
Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% O2)
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight under normoxic conditions (37°C, 5% CO2) to allow for attachment.
-
Induction of Hypoxia: Transfer the plates to a hypoxic incubator (e.g., 1% O2, 5% CO2, 37°C) for a desired period (e.g., 24 hours) to acclimate the cells.
-
Treatment Preparation: Prepare working solutions of the 2-nitroimidazole inducer (and Ferrostatin-1, if used) by diluting the stock solutions in a complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Treatment: Remove the old medium from the wells and add the medium containing the ferroptosis inducers. For control wells, add a medium with the same concentration of the solvent used for the highest concentration of the inducer.
-
Incubation: Incubate the cells under hypoxic conditions for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Proceed with downstream assays to assess cell viability, lipid peroxidation, and other markers of ferroptosis.
Protocol 2: Lipid Peroxidation Assay (MDA Assay)
This protocol measures the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, as an indicator of ferroptosis[4][8].
Materials:
-
Treated cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates for normalization.
-
Reaction Setup: In a microcentrifuge tube, mix a defined amount of cell lysate with TBA reagent and TCA solution.
-
Incubation: Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.
-
Centrifugation: Centrifuge the samples to pellet any precipitate.
-
Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at a specific wavelength (typically around 532 nm) using a microplate reader.
-
Calculation: Calculate the MDA concentration based on a standard curve generated with known concentrations of MDA. Normalize the MDA levels to the protein concentration of each sample.
Experimental Workflow
Caption: General experimental workflow for studying 2-nitroimidazole-induced ferroptosis.
Conclusion
The identification of 2-nitroimidazoles as inducers of ferroptosis in hypoxic cancer cells represents a significant advancement in the field of cancer therapy. Their unique mechanism of action, centered on mitochondrial dysfunction, offers a potential strategy to target therapy-resistant tumor populations. This technical guide provides a foundational understanding of the discovery, synthesis, and experimental evaluation of these compounds. Further research into the optimization of their structure and delivery will be crucial for translating these promising findings into clinical applications.
References
- 1. Synthesis of an (iodovinyl)misonidazole derivative for hypoxia imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of congeners of misonidazole for imaging hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. eaglebio.com [eaglebio.com]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
Compound 24 and Heme Oxygenase-1 Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the induction of heme oxygenase-1 (HO-1), a critical cytoprotective enzyme, by a novel small molecule, referred to herein as "Compound 24." While direct experimental data for a compound explicitly named "Compound 24" in the context of HO-1 induction via the Nrf2 pathway is not publicly available, this guide will focus on the closely related and well-characterized compound KKPA4026 , a potent activator of the Nrf2 signaling pathway. The mechanisms and experimental data presented for KKPA4026 serve as a strong predictive model for the potential activity of structurally similar compounds targeting the Keap1-Nrf2 protein-protein interaction. This document details the molecular mechanisms, experimental protocols, and quantitative data associated with the induction of HO-1, providing a comprehensive resource for researchers in drug discovery and development.
Introduction to Heme Oxygenase-1 and the Nrf2 Pathway
Heme oxygenase-1 (HO-1) is an inducible enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide.[1] These byproducts have significant antioxidant, anti-inflammatory, and anti-apoptotic properties, making HO-1 a key component of the cellular stress response. The induction of HO-1 is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress and inflammation.
The primary regulator of HO-1 expression is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or through the action of small molecule activators, the interaction between Nrf2 and Keap1 is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including HMOX1 (the gene encoding HO-1), leading to their transcriptional activation.[1]
Compound Profile: KR-33493 ("Compound 24") and the Nrf2 Activator KKPA4026
Compound 24 is reportedly another designation for KR-33493 . Its primary characterized mechanism of action is as an inhibitor of Fas-associated factor 1 (FAF1), a component of the apoptotic signaling pathway. While its role as a FAF1 inhibitor has been explored in the context of neuroprotection, particularly in models of Parkinson's disease, its direct effects on the Nrf2/HO-1 pathway are not well-documented in publicly available literature.
Given the interest in Nrf2 activation for neuroprotective and cytoprotective effects, and the lack of specific data for KR-33493 in this context, this guide will leverage the detailed findings on KKPA4026 , a novel and potent Nrf2 activator. KKPA4026 was identified through virtual screening as a disruptor of the Keap1-Nrf2 protein-protein interaction.[1] Its mechanism of action directly aligns with the core requirements for inducing HO-1 expression and serves as an excellent case study.
Quantitative Data: HO-1 Induction by the Nrf2 Activator KKPA4026
The following table summarizes the quantitative data on the induction of Nrf2-dependent antioxidant enzymes, including HO-1, by KKPA4026 in BV-2 microglial cells.
| Target Gene | Treatment | Fold Induction (mRNA) | Protein Level Change | Cell Line | Reference |
| Heme Oxygenase-1 (HO-1) | KKPA4026 | Not explicitly quantified | Increased | BV-2 | [1] |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | KKPA4026 | Not explicitly quantified | Increased | BV-2 | [1] |
| Glutamate-cysteine ligase catalytic subunit (GCLC) | KKPA4026 | Not explicitly quantified | Increased | BV-2 | [1] |
| Glutamate-cysteine ligase regulatory subunit (GCLM) | KKPA4026 | Not explicitly quantified | Increased | BV-2 | [1] |
Note: The primary publication on KKPA4026 confirms the induction of these enzymes by Western blot analysis, indicating a significant increase in protein levels. Specific fold-change values for mRNA or protein were not provided in the abstract.
Signaling Pathway
The proposed signaling pathway for HO-1 induction by a Keap1-Nrf2 interaction inhibitor like KKPA4026 is depicted below.
Experimental Protocols
Detailed methodologies for key experiments to assess the induction of HO-1 by a compound like KKPA4026 are provided below.
Cell Culture and Treatment
-
Cell Line: BV-2 murine microglial cells are a suitable model for studying neuroinflammation and oxidative stress responses.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of the test compound (e.g., KKPA4026) or vehicle control (e.g., DMSO). Treatment duration will vary depending on the endpoint being measured (e.g., 6 hours for mRNA analysis, 12-24 hours for protein analysis).
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR) for HMOX1 mRNA
This protocol allows for the quantification of changes in HMOX1 gene expression.
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase, Promega) and oligo(dT) or random primers.
-
Quantitative PCR: qRT-PCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500). The reaction mixture includes cDNA template, forward and reverse primers for HMOX1 and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green or TaqMan probe-based master mix.
-
Data Analysis: The relative expression of HMOX1 mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of HMOX1 to the housekeeping gene and relative to the vehicle-treated control group.
Western Blot Analysis for HO-1 and Nrf2 Protein Levels
This protocol is used to detect and quantify changes in the protein levels of HO-1 and the nuclear translocation of Nrf2.
-
Protein Extraction: For total HO-1 levels, cells are lysed in RIPA buffer. For Nrf2 nuclear translocation, cytosolic and nuclear fractions are separated using a nuclear extraction kit. Protease and phosphatase inhibitors are added to all lysis buffers.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against HO-1, Nrf2, a nuclear marker (e.g., Lamin B1), and a loading control (e.g., β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified by densitometry using image analysis software (e.g., ImageJ). Protein levels are normalized to the loading control.
Conclusion
The induction of heme oxygenase-1 through the activation of the Nrf2 signaling pathway represents a significant therapeutic opportunity for diseases involving oxidative stress. While direct evidence for "Compound 24" (KR-33493) as a potent Nrf2 activator and HO-1 inducer is currently limited, the detailed analysis of the structurally and mechanistically related compound KKPA4026 provides a robust framework for understanding and evaluating such molecules. The experimental protocols and signaling pathways detailed in this guide offer a comprehensive roadmap for researchers to investigate the cytoprotective effects of novel small molecules targeting the Keap1-Nrf2 axis. Further studies are warranted to explicitly characterize the effects of KR-33493 on the Nrf2/HO-1 pathway to fully elucidate its therapeutic potential beyond FAF1 inhibition.
References
The Structure-Activity Relationship of Ferroptosis Inducer-2 (FIN2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ferroptosis and FIN2
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] It is morphologically and biochemically distinct from other forms of programmed cell death, such as apoptosis. The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, particularly cancer, where conventional apoptosis-inducing agents may be ineffective.
Ferroptosis Inducer-2 (FIN2) is a small molecule belonging to the 1,2-dioxolane class of compounds that has been identified as a potent inducer of ferroptosis.[1][3] Unlike other classical ferroptosis inducers such as erastin (B1684096) and RSL3, FIN2 initiates cell death through a unique dual mechanism, making it an important tool for studying ferroptosis and a potential lead compound for drug development.[1][3] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of FIN2, its mechanism of action, and detailed experimental protocols for its study.
Mechanism of Action of FIN2
FIN2 induces ferroptosis through a multi-pronged approach that distinguishes it from other classes of ferroptosis inducers.[1][3] Its mechanism does not involve the inhibition of the cystine/glutamate antiporter system xc(-) like erastin, nor does it directly inhibit the key enzyme glutathione (B108866) peroxidase 4 (GPX4) in the same manner as RSL3.[1][3] Instead, FIN2's activity is characterized by two primary actions:
-
Indirect Inactivation of GPX4: FIN2 leads to a loss of GPX4 enzymatic function. GPX4 is a crucial enzyme that detoxifies lipid peroxides, and its inactivation is a central event in ferroptosis. The indirect nature of this inactivation by FIN2 suggests a mechanism distinct from direct covalent binding to the active site.[1][3]
-
Direct Iron Oxidation: FIN2 directly oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[3] This process can contribute to the generation of reactive oxygen species (ROS) through Fenton-like chemistry, which in turn propagates lipid peroxidation.
This dual mechanism of indirectly impairing the primary defense against lipid peroxidation while simultaneously promoting pro-oxidant conditions makes FIN2 a potent and unique ferroptosis inducer.
FIN2 Signaling Pathway
The signaling cascade initiated by FIN2 culminates in widespread lipid peroxidation and cell death. The key events are depicted in the following pathway diagram.
Structure-Activity Relationship (SAR) of FIN2
The ferroptosis-inducing activity of FIN2 is highly dependent on specific structural features. Qualitative SAR studies have identified two critical moieties for its biological function.[1][3]
Qualitative SAR Findings
-
The Endoperoxide Moiety: The 1,2-dioxolane ring is essential for the activity of FIN2. Analogs in which the peroxide bond is replaced, for instance, with an ether linkage to form a tetrahydrofuran (B95107) ring, are inactive.[3] This highlights the critical role of the endoperoxide in the oxidative processes that trigger ferroptosis.
-
The Hydroxyl Head Group: A nearby hydroxyl group is also required for FIN2's efficacy.[1][3] Modification or removal of this hydroxyl moiety leads to a significant reduction or complete loss of ferroptosis-inducing capability. This suggests that the hydroxyl group may be involved in the interaction with cellular targets or in modulating the reactivity of the endoperoxide.
Quantitative SAR Data
The table below summarizes the qualitative activity of key FIN2 analogs based on published findings.
| Compound/Analog | Modification from FIN2 | Ferroptosis-Inducing Activity | Reference |
| FIN2 | - | Active | [1][3] |
| Tetrahydrofuran analog | Replacement of the endoperoxide with an ether linkage | Inactive | [3] |
| Analog lacking the hydroxyl group | Removal of the hydroxyl head group | Inactive | [3] |
| Analog with a moved tert-butyl group | Shift of the tert-butyl group from C-4 to C-3 | Slightly decreased activity | [1] |
| Analog with increased distance between peroxide and hydroxyl | Homologation of the hydroxyethyl (B10761427) side chain | Decreased activity | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of FIN2 and other ferroptosis inducers.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of FIN2 and its analogs.
-
Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of FIN2 and its analogs in the appropriate cell culture medium. Add the compounds to the cells and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment (using Resazurin):
-
Prepare a 0.15 mg/mL solution of resazurin (B115843) in PBS.
-
Remove the culture medium from the wells and add 100 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the data and determine the half-maximal inhibitory concentration (IC50) using a suitable software.
Lipid Peroxidation Assay (using C11-BODIPY 581/591)
This assay measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plates or chamber slides) and treat with FIN2 or its analogs for the desired time (e.g., 6-24 hours).
-
C11-BODIPY Staining:
-
Prepare a 2.5 µM working solution of C11-BODIPY 581/591 in cell culture medium.
-
Remove the treatment medium and incubate the cells with the C11-BODIPY solution for 30 minutes at 37°C, protected from light.
-
-
Cell Imaging/Analysis:
-
Fluorescence Microscopy: Wash the cells twice with PBS and image them using a fluorescence microscope. In its unoxidized state, the probe fluoresces red, and upon oxidation by lipid peroxides, it shifts to green fluorescence.
-
Flow Cytometry: After staining, detach the cells using trypsin, wash with PBS, and resuspend in a suitable buffer. Analyze the cells using a flow cytometer, measuring the fluorescence in both the red and green channels.
-
-
Data Quantification: Quantify the ratio of green to red fluorescence to determine the extent of lipid peroxidation.
Experimental Workflow for Assessing Ferroptosis Induction
The following diagram illustrates a general workflow for the investigation of potential ferroptosis inducers like FIN2.
Conclusion
This compound (FIN2) is a valuable chemical probe for studying ferroptosis due to its unique dual mechanism of action involving indirect GPX4 inactivation and direct iron oxidation. The structure-activity relationship of FIN2 is characterized by the essential roles of its endoperoxide moiety and a neighboring hydroxyl group. While a comprehensive quantitative SAR is yet to be fully elucidated, the existing qualitative data provides a strong foundation for the design of novel ferroptosis inducers. The experimental protocols detailed in this guide offer a robust framework for the evaluation of FIN2 and its analogs, facilitating further research into the therapeutic potential of targeting the ferroptosis pathway.
References
"Ferroptosis inducer-2" literature review
An In-depth Technical Guide to Ferroptosis Inducer-2 (FINO2)
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][2] It is morphologically and biochemically distinct from other forms of programmed cell death, such as apoptosis.[1] The process is intrinsically linked to the failure of the glutathione (B108866) (GSH)-dependent lipid peroxide scavenging network, primarily mediated by the selenoenzyme glutathione peroxidase 4 (GPX4).[2][3] Given that many cancer cells exhibit a heightened dependency on iron and possess altered metabolic states, they are particularly vulnerable to ferroptosis, making the targeted induction of this pathway a promising therapeutic strategy.[4][5]
Ferroptosis-inducing compounds (FINs) are generally classified based on their mechanism of action.[6] For instance, Class I FINs like erastin (B1684096) inhibit the system Xc- cystine/glutamate antiporter, leading to GSH depletion, while Class II FINs such as RSL3 directly inhibit GPX4.[6][7] this compound (FINO2) is an endoperoxide-containing 1,2-dioxolane that initiates ferroptosis through a unique, multi-pronged mechanism, setting it apart from other inducers.[3][8] This guide provides a comprehensive overview of the literature on FINO2, detailing its mechanism of action, quantitative activity, and the experimental protocols used for its characterization.
Mechanism of Action
Unlike previously characterized ferroptosis inducers, FINO2 does not operate by depleting cellular GSH pools via system Xc- inhibition or by directly binding to and inhibiting GPX4.[1][3] Instead, its mechanism is twofold, involving both the indirect inactivation of GPX4 and the direct oxidation of iron, which collectively drive widespread lipid peroxidation.[8]
-
Indirect GPX4 Inactivation: FINO2 leads to a loss of GPX4's enzymatic function without depleting the GPX4 protein itself, a mechanism distinct from the inducer FIN56.[1][3] This indirect inhibition cripples the cell's primary defense against lipid peroxide accumulation.
-
Iron Oxidation: The compound directly interacts with and oxidizes intracellular iron.[3][8] This likely contributes to the generation of reactive oxygen species (ROS) through Fenton-like chemistry, further exacerbating oxidative stress and promoting the peroxidation of polyunsaturated fatty acids within cell membranes.
Structural studies have revealed that both the endoperoxide moiety and a nearby hydroxyl head group on the FINO2 molecule are essential for its ferroptosis-inducing activity.[3][8] This dual-action mechanism makes FINO2 an attractive candidate for further investigation, particularly for its ability to selectively induce cell death in engineered cancer cells over their non-cancerous counterparts.[3][9]
Signaling Pathway of FINO2-Induced Ferroptosis
The following diagram illustrates the proposed mechanism of action for FINO2.
Caption: Mechanism of FINO2-induced ferroptosis.
Quantitative Data
The following table summarizes the quantitative data available for this compound (FINO2) from studies on various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| BJ-eLR | Engineered Cancer | - | Selective Induction | [3] |
| RS4;11 | Leukemia | GI50 | < 1 µM | [9] |
| Ovarian Cancer Cell Line | Ovarian Cancer | GI50 | Lowest in NCI-60 panel | [9] |
| NCI-H929 | Multiple Myeloma | RSL3 Conc. for death | 0.5 µM | [6] |
| OPM-2 | Multiple Myeloma | RSL3 Conc. for death | 0.2 µM | [6] |
| Huh7 | Liver Cancer | MI-2 Conc. (GPX4 target) | 1 µM | [10] |
| SK-Hep1 | Liver Cancer | MI-2 Conc. (GPX4 target) | 1 µM | [10] |
| HCT116 | Colorectal Cancer | TalaA vs Erastin | TalaA more effective | [5] |
Note: Data for specific FINO2 concentrations are limited in the provided search results. The table includes data for other ferroptosis inducers (RSL3, MI-2, TalaA) to provide context for typical effective concentrations in similar experimental setups.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of ferroptosis inducers. The following are composite protocols based on standard methods cited in the literature for investigating FINO2.[5][11][12]
Cell Viability Assay (CCK-8 or MTT)
This protocol measures cell metabolic activity as an indicator of viability following treatment with a ferroptosis inducer.[11][12]
-
Materials:
-
Cancer cell line of interest (e.g., HCT116, BJ-eLR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
FINO2 (dissolved in DMSO for stock solution)
-
Ferrostatin-1 (Fer-1) as a ferroptosis inhibitor (optional)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight (37°C, 5% CO2) to allow for attachment.
-
Treatment Preparation: Prepare serial dilutions of FINO2 in complete culture medium from the stock solution. For inhibitor controls, pre-treat cells with Fer-1 (e.g., 1-2 µM) for 1-2 hours.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the desired concentrations of FINO2. Include vehicle control wells (DMSO concentration matched to the highest FINO2 dose).
-
Incubation: Incubate the plate for a designated period (e.g., 24, 48, or 72 hours).
-
Quantification:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add MTT reagent and incubate until formazan (B1609692) crystals form, then solubilize the crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated or vehicle-treated control cells.
-
Lipid Peroxidation Assay (BODIPY 581/591 C11)
This assay directly measures lipid peroxidation, a key hallmark of ferroptosis, using a fluorescent probe.[5][9]
-
Materials:
-
Treated cells in a multi-well plate or on coverslips
-
BODIPY 581/591 C11 probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed and treat cells with FINO2 as described in the viability assay protocol for the desired duration.
-
Probe Loading: Wash the cells twice with warm PBS. Incubate the cells with the BODIPY 581/591 C11 probe (e.g., 1-10 µM in serum-free medium) for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Imaging/Analysis: Immediately analyze the cells. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.
-
Microscopy: Capture images using appropriate filter sets for red and green fluorescence.
-
Flow Cytometry: Quantify the shift in fluorescence intensity in the green channel.
-
-
Western Blot Analysis
This protocol is used to assess the protein levels of key markers involved in the ferroptosis pathway, such as GPX4.[11]
-
Materials:
-
Treated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice with RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane for 1 hour at room temperature, then incubate with the primary antibody (e.g., anti-GPX4) overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize them to a loading control (e.g., β-actin).
-
General Experimental Workflow
The diagram below outlines a logical workflow for characterizing the effects of a novel ferroptosis inducer like FINO2.
Caption: General experimental workflow for studying FINO2.
Conclusion
This compound (FINO2) represents a distinct class of ferroptosis-inducing agents with a novel dual mechanism of action that involves indirect inactivation of GPX4 and direct oxidation of iron.[3][8] This multi-pronged attack on the cell's antioxidant defenses makes it a compelling molecule for cancer therapy research. Its ability to selectively target cancer cells enhances its therapeutic potential.[9] The protocols and workflows detailed in this guide provide a framework for researchers to further investigate FINO2 and other novel ferroptosis inducers, paving the way for new strategies to combat cancers that are resistant to traditional cell death pathways.
References
- 1. columbia.edu [columbia.edu]
- 2. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 3. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel ferroptosis inducer-talaroconvolutin A—killing colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Class II ferroptosis inducers are a novel therapeutic approach for t(4;14)-positive multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Dual-Pronged Assault of Ferroptosis Inducer-2 on Cellular Defenses: A Technical Guide to Lipid Peroxidation
For Immediate Release
[City, State] – In the intricate landscape of regulated cell death, the small molecule Ferroptosis Inducer-2 (FIN2) has emerged as a potent and selective initiator of ferroptosis, an iron-dependent form of cell death characterized by the overwhelming accumulation of lipid peroxides. This technical guide provides an in-depth analysis of FIN2's mechanism of action, focusing on its unique dual strategy to induce lipid peroxidation, making it a subject of significant interest for researchers, scientists, and drug development professionals.
Ferroptosis is a non-apoptotic cell death pathway driven by the iron-dependent peroxidation of lipids.[1] Its canonical suppression is mediated by the glutathione (B108866) peroxidase 4 (GPX4) axis, which reduces lipid hydroperoxides to non-toxic lipid alcohols.[1][2] Unlike other well-characterized ferroptosis inducers, FIN2 employs a distinct and multifaceted approach to dismantle cellular defenses against lipid peroxidation.
A Dual Mechanism of Action: GPX4 Inactivation and Iron Oxidation
FIN2, an endoperoxide-containing 1,2-dioxolane, initiates ferroptosis through a multipronged mechanism that distinguishes it from other inducers like erastin (B1684096), RSL3, and FIN56.[1][3][4][5] While erastin inhibits the cystine/glutamate (B1630785) antiporter (system xc-), leading to glutathione (GSH) depletion, and RSL3 directly inhibits GPX4, FIN2 charts a different course.[2][5] It does not deplete GSH levels nor does it directly target GPX4.[1][2] Instead, FIN2's lethality stems from two critical actions: the indirect inhibition of GPX4 enzymatic function and the direct oxidation of iron.[1][2][3][4] This dual assault effectively cripples the cell's ability to mitigate lipid peroxidation, leading to catastrophic membrane damage and cell death.
The endoperoxide moiety and a nearby hydroxyl head group are essential structural features for FIN2's activity.[2][3][4][5] The molecule's ability to directly oxidize ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) contributes to the generation of reactive oxygen species (ROS) that drive lipid peroxidation.[1][6] Concurrently, its indirect effect on GPX4 activity ensures that the resulting lipid peroxides cannot be effectively neutralized.[1][2]
Quantitative Insights into FIN2-Induced Cellular Changes
The following tables summarize key quantitative data from studies investigating the effects of FIN2 on various cellular parameters.
| Parameter | Cell Line | FIN2 Concentration | Observation | Reference |
| Cell Viability | HT-1080 | 10 µM | Significant reduction in cell viability after 24 hours. | [1][2] |
| Lipid Peroxidation (C11-BODIPY) | HT-1080 | 10 µM | Increased oxidation of C11-BODIPY after 6 hours, preventable by the iron chelator deferoxamine (B1203445) (DFO). | [1][2] |
| Malondialdehyde (MDA) Levels (TBARS assay) | HT-1080 | 10 µM | Greater increase in TBARS accumulation compared to erastin-treated cells after 6 hours, suppressed by ferrostatin-1. | [2] |
| Oxidized Phosphatidylethanolamine (PE) Abundance | HT-1080 | 10 µM | Significant increase in the abundance of oxidized PE species after 6 hours. | [2][7] |
| GPX4 Activity | HT-1080 cell lysates | - | Indirectly inhibits GPX4 activity. | [1][2][8] |
| GPX4 Protein Abundance | HT-1080 | 10 µM | Only a minor decrease in GPX4 protein abundance, unlike FIN56 which causes significant depletion. | [2] |
| Glutamate Release (System xc- activity) | HT-1080 | 10 µM | No significant inhibition of glutamate release, unlike erastin and sulfasalazine. | [1][5] |
| Intracellular GSH Levels | HT-1080 | 10 µM | No significant change in GSH levels after 6 hours. | [1] |
Experimental Methodologies for Studying FIN2-Induced Ferroptosis
Detailed protocols are crucial for reproducing and building upon existing research. Below are methodologies for key experiments used to elucidate the effects of FIN2.
Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., HT-1080) in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment.[9]
-
Treatment: After 24 hours of incubation for cell adhesion, treat the cells with varying concentrations of FIN2 (e.g., 10 µM) or vehicle (DMSO).[5][9] Include co-treatments with ferroptosis inhibitors like ferrostatin-1 or iron chelators like deferoxamine (DFO) for validation.[1][2][9]
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 hours).[1][2][9]
-
Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolic activity.[9]
Lipid Peroxidation Assays
C11-BODIPY 581/591 Staining:
-
Treatment: Treat cells with FIN2 (e.g., 10 µM) for the desired time (e.g., 6 hours).[1][2]
-
Staining: Add the fluorescent lipid peroxidation sensor C11-BODIPY 581/591 to the cell culture medium and incubate.
-
Analysis: Measure the shift in fluorescence from red to green, indicative of lipid peroxidation, using flow cytometry or fluorescence microscopy.[1][2]
Thiobarbituric Acid Reactive Substances (TBARS) Assay:
-
Cell Lysis: After treatment with FIN2 (e.g., 10 µM for 6 hours), harvest and lyse the cells.[2]
-
Reaction: Add thiobarbituric acid (TBA) to the cell lysate and heat the mixture. TBA reacts with malondialdehyde (MDA), a byproduct of lipid peroxidation, to form a colored product.
-
Quantification: Measure the absorbance of the resulting solution at a specific wavelength to quantify the amount of TBARS.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Oxidized Phospholipids:
-
Lipid Extraction: Following treatment with FIN2 (e.g., 10 µM for 6 hours), extract lipids from the cells using a suitable solvent system.[2]
-
LC Separation: Separate the different lipid species using liquid chromatography.
-
MS Detection: Detect and quantify the abundance of specific oxidized phospholipid species (e.g., oxidized phosphatidylethanolamines) using mass spectrometry.[2][7]
GPX4 Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from cells treated with FIN2 or vehicle.[2][8]
-
Reaction Mixture: Set up a reaction mixture containing the cell lysate, the GPX4-specific substrate phosphatidylcholine hydroperoxide (PCOOH), and glutathione (GSH).[2][8]
-
LC-MS Analysis: Monitor the reduction of PCOOH by GPX4 over time by measuring the abundance of PCOOH using LC-MS. A decrease in PCOOH indicates GPX4 activity.[2][8]
Visualizing the Molecular Cascade and Experimental Processes
To further clarify the complex interactions and procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of FIN2-induced ferroptosis.
Caption: General experimental workflow for studying FIN2-induced lipid peroxidation.
Conclusion
This compound presents a compelling case for a novel therapeutic strategy in diseases characterized by resistance to traditional apoptosis-inducing agents, such as certain cancers.[1][2] Its unique dual mechanism of inducing lipid peroxidation through both iron oxidation and indirect GPX4 inactivation offers a robust method for triggering this specific form of cell death. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of ferroptosis and explore the therapeutic potential of compounds like FIN2. The continued investigation into the structure-activity relationship and in vivo efficacy of FIN2 and its analogs will be crucial in translating these promising preclinical findings into tangible clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. columbia.edu [columbia.edu]
- 3. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 5. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Ferroptosis Inducer-2 (FIN2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides. Ferroptosis inducer-2 (FIN2) is a small molecule that triggers this cell death pathway through a unique dual mechanism of action. Unlike other classical ferroptosis inducers, FIN2 does not directly inhibit the cystine/glutamate antiporter (System Xc-) or directly bind to and inhibit Glutathione (B108866) Peroxidase 4 (GPX4).[1][2] Instead, it indirectly inhibits GPX4 activity and directly oxidizes iron, leading to a surge in lipid reactive oxygen species (ROS) and subsequent cell death.[1][2] These characteristics make FIN2 a valuable tool for studying the intricacies of ferroptosis and a potential candidate for therapeutic development, particularly in cancer contexts.
Mechanism of Action
FIN2 initiates ferroptosis through a two-pronged attack on the cell's antioxidant defense systems:
-
Indirect GPX4 Inactivation: FIN2 leads to a decrease in the enzymatic activity of GPX4, a key enzyme that detoxifies lipid peroxides.[1][2] However, this inhibition is not due to direct binding to the enzyme. While the precise upstream mechanism of this indirect inhibition is still under investigation, it results in the accumulation of toxic lipid peroxides.
-
Direct Iron Oxidation: FIN2 directly oxidizes ferrous iron (Fe2+) to its ferric state (Fe3+). This process can contribute to the generation of ROS through Fenton-like chemistry, further exacerbating lipid peroxidation.[1]
This dual mechanism distinguishes FIN2 from other well-known ferroptosis inducers:
-
Class I (e.g., Erastin): Inhibit System Xc-, leading to glutathione (GSH) depletion and subsequent GPX4 inactivation. FIN2 does not significantly deplete GSH.[1]
-
Class II (e.g., RSL3): Directly bind to and inhibit GPX4. FIN2 does not directly bind to GPX4.[2]
-
Class III (e.g., FIN56): Induce the degradation of GPX4 protein. FIN2 only causes a minor decrease in GPX4 protein abundance.[1][2]
Data Presentation
In Vitro Efficacy of FIN2 Analog (FA16)
The following table summarizes the half-maximal inhibitory concentration (IC50) value for the FIN2 analog, FA16, in a cancer cell line. This data can be used as a starting point for determining the optimal concentration of FIN2 in other cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HT-1080 | Fibrosarcoma | 1.26 |
| [Source: Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC] |
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of FIN2 on cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
This compound (FIN2)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of FIN2 in an appropriate solvent (e.g., DMSO). Make serial dilutions of FIN2 in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of FIN2. Include a vehicle control (medium with the same concentration of DMSO used for the highest FIN2 concentration). A typical starting concentration for FIN2 is 10 µM.[1]
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2. A 24-hour incubation is a common starting point for FIN2.[1]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value of FIN2 for the specific cell line.
Lipid Peroxidation Assay (using C11-BODIPY 581/591)
This protocol measures the accumulation of lipid peroxides, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells treated with FIN2
-
C11-BODIPY 581/591 fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry). Treat the cells with FIN2 (e.g., 10 µM for 6 hours) and appropriate controls (vehicle control, positive control like RSL3).[1]
-
Probe Loading: After treatment, wash the cells with PBS. Incubate the cells with C11-BODIPY 581/591 (typically 1-10 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Image the cells using appropriate filter sets for the reduced (red fluorescence) and oxidized (green fluorescence) forms of the probe.
-
Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the fluorescence in the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.
-
-
Data Analysis: The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation. An increase in this ratio in FIN2-treated cells compared to the control indicates the induction of ferroptosis.
Western Blotting for GPX4 Expression
This protocol is used to assess the effect of FIN2 on the protein levels of GPX4.
Materials:
-
Cells treated with FIN2
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4 (recommended dilution 1:500-1:2000)
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with FIN2 (e.g., 10 µM for 10 hours), wash them with ice-cold PBS and lyse them with RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GPX4 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the GPX4 signal to the loading control to determine the relative change in protein expression.
Visualizations
Caption: Mechanism of FIN2-induced ferroptosis.
Caption: General experimental workflow for studying FIN2.
References
Application Notes and Protocols for Ferroptosis Inducer-2 (FIN2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of non-apoptotic cell death characterized by iron-dependent accumulation of lipid peroxides. Ferroptosis inducer-2 (FIN2) is an endoperoxide-containing 1,2-dioxolane that triggers ferroptosis through a unique dual mechanism of action, making it a valuable tool for studying this cell death pathway and for potential therapeutic development. Unlike other common ferroptosis inducers, FIN2 does not inhibit the system xc- cystine/glutamate antiporter (like erastin) or directly inhibit Glutathione (B108866) Peroxidase 4 (GPX4) (like RSL3). Instead, FIN2 indirectly inactivates GPX4 and directly oxidizes iron, leading to widespread lipid peroxidation and subsequent cell death.[1][2][3][4] Notably, FIN2 has been observed to be more potent in cancer cells compared to non-malignant cells, highlighting its potential as a selective anti-cancer agent.[5]
These application notes provide detailed protocols for utilizing FIN2 in cell culture to induce ferroptosis and for quantifying its effects.
Data Presentation: Effective Concentrations of FIN2
Quantitative data on the effective concentrations of FIN2 are crucial for experimental design. A lethal concentration of 10 µM has been established for HT-1080 fibrosarcoma cells .[4] Further dose-response studies are recommended to determine the optimal concentration for other cell lines.
| Cell Line | Cancer Type | Effective Concentration (µM) | Incubation Time (hours) | Assay Type |
| HT-1080 | Fibrosarcoma | 10 | 24 | Cell Viability |
Signaling Pathway of FIN2-Induced Ferroptosis
FIN2 initiates ferroptosis through a multi-pronged approach that distinguishes it from other classes of ferroptosis inducers.[1][2][3][6] The key steps in the FIN2-induced ferroptosis pathway are:
-
Direct Iron Oxidation: FIN2 directly oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). This process can generate reactive oxygen species (ROS) that contribute to the initiation of lipid peroxidation.
-
Indirect GPX4 Inactivation: FIN2 leads to the indirect loss of GPX4 enzymatic function. GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from ferroptosis. The indirect inactivation of GPX4 by FIN2 prevents the detoxification of lipid peroxides.
-
Lipid Peroxidation Accumulation: The combination of increased ROS from iron oxidation and the inactivation of GPX4 results in the massive accumulation of lipid peroxides in cellular membranes.
-
Cell Death: The overwhelming lipid peroxidation leads to membrane damage and ultimately, ferroptotic cell death.
Caption: FIN2 Signaling Pathway.
Experimental Protocols
General Experimental Workflow
A typical workflow to investigate FIN2-induced ferroptosis involves cell treatment followed by various assays to measure cell viability, lipid peroxidation, and other markers of ferroptosis.
Caption: General Experimental Workflow.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of FIN2 on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (FIN2)
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
FIN2 Treatment:
-
Prepare a stock solution of FIN2 in DMSO.
-
Prepare serial dilutions of FIN2 in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 25, 50 µM) to determine the IC50 value for your specific cell line.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest FIN2 concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of FIN2 or controls.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[7][8]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the crystals.[7]
-
Mix gently by pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol uses the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in cells treated with FIN2. Upon oxidation, the fluorescence emission of this dye shifts from red to green.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
FIN2
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, chamber slides for microscopy).
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of FIN2 (e.g., 10 µM for HT-1080 cells) and controls for the desired time (e.g., 6 hours).
-
-
C11-BODIPY Staining:
-
Cell Harvesting and Analysis (Flow Cytometry):
-
After incubation, wash the cells twice with PBS.[1]
-
Harvest the cells by trypsinization and resuspend in ice-cold PBS.
-
Analyze the cells immediately on a flow cytometer.
-
Excite the cells with a 488 nm laser.
-
Measure the fluorescence emission in both the green (e.g., FITC channel, ~510 nm) and red (e.g., PE channel, ~590 nm) channels.
-
An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
-
Analysis (Fluorescence Microscopy):
-
After the staining incubation, wash the cells twice with PBS.[1]
-
Add fresh PBS or imaging buffer to the cells.
-
Immediately visualize the cells using a fluorescence microscope equipped with appropriate filters for green and red fluorescence.
-
Protocol 3: GPX4 Activity Assay (Indirect Measurement)
FIN2 indirectly inhibits GPX4 activity. This can be assessed by measuring the activity of GPX4 in lysates from FIN2-treated cells. An LC-MS-based assay monitoring the reduction of a specific GPX4 substrate is a direct method. Alternatively, a coupled enzymatic assay can be used.
Materials:
-
Cells of interest
-
FIN2
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
GPX4 activity assay kit or reagents (including a GPX4 substrate like phosphatidylcholine hydroperoxide (PCOOH), glutathione (GSH), glutathione reductase, and NADPH)
-
LC-MS or microplate reader
Procedure (General Steps):
-
Cell Treatment and Lysate Preparation:
-
Treat cells with FIN2 at the desired concentration and for the appropriate time.
-
Harvest the cells and prepare cell lysates according to standard protocols.
-
Determine the protein concentration of the lysates.
-
-
GPX4 Activity Measurement (LC-MS Method):
-
Incubate a standardized amount of cell lysate protein with the GPX4 substrate PCOOH and GSH.
-
After a defined reaction time, stop the reaction.
-
Analyze the abundance of the remaining PCOOH by LC-MS. A decrease in GPX4 activity will result in a higher abundance of PCOOH compared to untreated controls.[3]
-
-
GPX4 Activity Measurement (Coupled Enzyme Assay):
-
This assay measures the rate of NADPH consumption, which is coupled to the reduction of a hydroperoxide substrate by GPX4 and the subsequent reduction of oxidized glutathione (GSSG) by glutathione reductase.
-
In a multi-well plate, combine cell lysate, NADPH, GSH, and glutathione reductase.
-
Initiate the reaction by adding the GPX4 substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
A slower rate of NADPH consumption in FIN2-treated cell lysates compared to controls indicates reduced GPX4 activity.
-
Conclusion
FIN2 is a potent and specific inducer of ferroptosis with a distinct mechanism of action. The protocols outlined in these application notes provide a framework for researchers to effectively utilize FIN2 in cell culture studies to investigate the mechanisms of ferroptosis and to explore its potential as a therapeutic agent. Careful dose-response studies are recommended for each cell line to determine the optimal experimental conditions.
References
- 1. columbia.edu [columbia.edu]
- 2. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. wjgnet.com [wjgnet.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Ferroptosis Inducer-2 (FINO2) in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Ferroptosis Inducer-2 (FINO2), a potent inducer of ferroptosis, in in vitro settings. This document outlines recommended dosages, experimental procedures, and data analysis techniques for studying ferroptosis in various cell lines.
Introduction to this compound (FINO2)
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. This compound (FINO2) is a 1,2-dioxolane compound that triggers ferroptosis through a distinct mechanism of action. Unlike other common ferroptosis inducers such as erastin (B1684096) or RSL3, FINO2 does not directly inhibit the cystine/glutamate antiporter (system Xc-) or glutathione (B108866) peroxidase 4 (GPX4). Instead, its mechanism involves the indirect inactivation of GPX4 and the direct oxidation of intracellular iron, leading to a cascade of lipid peroxidation and eventual cell death.[1][2][3][4] This unique mode of action makes FINO2 a valuable tool for investigating the intricacies of ferroptosis signaling pathways.
Data Presentation: FINO2 Dosage for In Vitro Studies
The optimal concentration of FINO2 for inducing ferroptosis can vary depending on the cell line and experimental conditions. The following table summarizes reported effective concentrations of FINO2 in different cancer cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
| Cell Line | Cancer Type | Effective Concentration (μM) | Incubation Time (hours) | Assay | Reference |
| HT-1080 | Fibrosarcoma | 10 | 6 - 24 | Cell Viability, Lipid Peroxidation | [5] |
| IGROV-1 | Ovarian Cancer | 0.435 (GI50) | Not Specified | Growth Inhibition | [6] |
| NCI-H322M | Lung Cancer | 42 (GI50) | Not Specified | Growth Inhibition | [6] |
| RS4;11 | B-lymphoblastic Leukemia | Not Specified | Not Specified | Ferroptosis Induction | [6] |
| BJ-ELR | Tumorigenic Fibroblast | More potent than in non-cancerous cells | Not Specified | Cell Viability | [6] |
Note: GI50 (50% growth inhibition) and LC50 (50% lethal concentration) values can differ. For FINO2, the concentrations required for growth inhibition and cell death are often similar, indicating a steep dose-response curve.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes how to measure the effect of FINO2 on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in a 96-well plate format.[7][8][9]
Materials:
-
FINO2 stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of FINO2 in complete culture medium. Remove the old medium from the wells and add 100 µL of the FINO2-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This protocol outlines the detection of lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591 and flow cytometry.[10][11][12][13][14]
Materials:
-
FINO2 stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
C11-BODIPY™ 581/591 stock solution (in DMSO)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of FINO2 for the appropriate duration (e.g., 6 hours).
-
Cell Harvesting: After treatment, wash the cells with PBS and detach them using Trypsin-EDTA. Resuspend the cells in complete medium.
-
C11-BODIPY Staining: Add C11-BODIPY™ 581/591 to the cell suspension to a final concentration of 1-2 µM. Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Resuspension: Resuspend the final cell pellet in PBS for flow cytometry analysis.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The unoxidized C11-BODIPY emits red fluorescence (~590 nm), while the oxidized form emits green fluorescence (~510 nm). An increase in the green to red fluorescence ratio indicates lipid peroxidation.
Western Blot for GPX4 Protein Levels
This protocol describes the detection of GPX4 protein levels by Western blotting to assess whether FINO2 treatment leads to GPX4 degradation.[15][16][17][18]
Materials:
-
FINO2 stock solution (in DMSO)
-
Complete cell culture medium
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis: After treating cells with FINO2, wash them with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using a Western blot imaging system. Densitometry analysis can be used to quantify the relative protein levels.
Signaling Pathway of FINO2-Induced Ferroptosis
FINO2 induces ferroptosis through a dual mechanism that distinguishes it from other inducers. It leads to the indirect inactivation of GPX4 and directly oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). This cascade of events results in the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
References
- 1. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 2. columbia.edu [columbia.edu]
- 3. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. as.nyu.edu [as.nyu.edu]
- 5. real-research.com [real-research.com]
- 6. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Ferroptosis by BODIPY™ 581/591 C11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. researchgate.net [researchgate.net]
- 17. ptglab.com [ptglab.com]
- 18. bio-rad.com [bio-rad.com]
Application Notes and Protocols: The Use of Ferroptosis Inducer-2 (FI-2) in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It is morphologically and biochemically distinct from other forms of cell death, such as apoptosis and necrosis.[4] The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, particularly cancer, due to the heightened metabolic activity and iron dependency of tumor cells.[2][3]
This document provides detailed application notes and protocols for the experimental use of Ferroptosis Inducer-2 (FI-2) , a potent and specific research compound designed to induce ferroptosis. FI-2 is a representative Class II ferroptosis inducer that directly targets and inactivates Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme in the suppression of lipid peroxidation.[5][6]
Properties of this compound (FI-2)
-
Mechanism of Action: FI-2 directly inhibits the enzymatic activity of GPX4.[5][6] GPX4 is a crucial antioxidant enzyme that neutralizes lipid hydroperoxides.[1][4] By inactivating GPX4, FI-2 leads to the accumulation of toxic lipid reactive oxygen species (ROS), ultimately triggering iron-dependent ferroptotic cell death.[1][6] Unlike Class I ferroptosis inducers such as erastin, FI-2 does not deplete glutathione (GSH) levels by inhibiting the system Xc- cystine/glutamate antiporter.[5][6]
-
Chemical Class: Representative of small molecule inhibitors targeting GPX4.
-
Solubility: Soluble in DMSO for stock solution preparation.
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Data Presentation: Efficacy of Ferroptosis Inducers in Cancer Cell Lines
The following tables summarize quantitative data for the efficacy of representative ferroptosis inducers across various cancer cell lines. This data can serve as a starting point for determining the optimal concentration of FI-2 in your experiments.
Table 1: Effective Concentrations of RSL3 (A Representative Class II Inducer)
| Cell Line | Cancer Type | EC50 (µM) | Incubation Time (hours) | Reference |
| H1975 | Non-small cell lung cancer | 0.15 | 24 | [7] |
| A549 | Non-small cell lung cancer | 0.5 | 24 | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.71 | 96 | [7] |
| HCC1937 | Breast Cancer | 0.85 | 96 | [7] |
| MCF7 | Luminal Breast Cancer | > 2 | 72 | [7] |
| ZR75-1 | Luminal Breast Cancer | > 2 | 72 | [7] |
Table 2: General Concentration Ranges for Ferroptosis Inducers
| Inducer Type | Compound Example | Typical Concentration Range | Notes |
| Class I | Erastin | 5 - 20 µM | Inhibits system Xc-, leading to GSH depletion.[4][5] |
| Class II | RSL3 | 0.1 - 2 µM | Directly inhibits GPX4.[5][8] |
| Class IV | FINO2 | 1 - 10 µM | Induces ferroptosis through GPX4 inactivation and iron oxidation.[6][9] |
Signaling Pathway of FI-2-Induced Ferroptosis
The diagram below illustrates the mechanism by which FI-2 induces ferroptosis through the inhibition of GPX4.
Caption: Signaling pathway of FI-2-induced ferroptosis.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for studying FI-2-induced ferroptosis in vitro.
Caption: General workflow for studying FI-2-induced ferroptosis.
Protocol 1: Induction of Ferroptosis in Cultured Cells
This protocol provides a general guideline for treating cancer cell lines with FI-2.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (FI-2) (dissolved in DMSO for a stock solution)
-
Ferrostatin-1 (Fer-1) (optional, for validation as a ferroptosis inhibitor)
-
Multi-well plates (e.g., 96-well for viability, 6-well for western blot)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.[7]
-
Cell Culture: Incubate the cells overnight to allow for attachment.
-
Treatment Preparation: Prepare working solutions of FI-2 (and Fer-1, if used) by diluting the stock solutions in complete cell culture medium to the desired final concentrations. It is highly recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 5, 10 µM) to determine the optimal concentration for your specific cell line.
-
Treatment: Remove the old medium and add the medium containing FI-2. For control wells, add medium with the same concentration of DMSO used for the highest FI-2 concentration. For validation, co-treat cells with FI-2 and a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1 µM).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Proceed with downstream assays to assess cell viability, lipid peroxidation, and protein expression.
Protocol 2: Cell Viability Assay (CCK-8/MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[7]
Materials:
-
Treated cells in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Reagent Addition: At the end of the treatment period, add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, a solubilization solution (e.g., DMSO) will need to be added after incubation to dissolve the formazan (B1609692) crystals.[7]
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[7]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Measurement of Lipid Peroxidation
This assay is a key indicator of ferroptosis.
Materials:
-
C11-BODIPY 581/591 fluorescent probe
-
Treated cells in a suitable format (e.g., 6-well plate, glass-bottom dish)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with FI-2 as described in Protocol 1 for the desired duration.
-
Probe Incubation: Wash the cells twice with warm PBS. Incubate the cells with 5-10 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Immediately analyze the fluorescence. Upon oxidation, the fluorescence of the probe shifts from red to green. This can be visualized by fluorescence microscopy or quantified by flow cytometry by measuring the ratio of green to red fluorescence.
Protocol 4: Western Blot Analysis of Ferroptosis-Related Proteins
This protocol allows for the analysis of protein expression levels related to the ferroptosis pathway.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-SLC7A11)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Troubleshooting
-
Low or no induction of cell death:
-
Increase the concentration of FI-2 or the incubation time.
-
Ensure the cell line is sensitive to ferroptosis. Some cell lines may be resistant.
-
Check the activity of the FI-2 compound.
-
-
High background in assays:
-
Optimize cell seeding density.
-
Ensure proper washing steps in the protocols.
-
-
Inconsistent results:
-
Maintain consistent cell culture conditions (passage number, confluency).
-
Prepare fresh working solutions of FI-2 for each experiment.
-
Conclusion
This compound (FI-2) is a valuable tool for studying the mechanisms of ferroptosis and for exploring its therapeutic potential. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize FI-2 in their experimental designs. As with any experimental system, optimization of concentrations and incubation times for your specific cell line and conditions is recommended.
References
- 1. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. wjgnet.com [wjgnet.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Ferroptosis Inducer-2 (FIN56)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and use of Ferroptosis Inducer-2 (FIN56), a potent and specific inducer of ferroptosis. FIN56 is a valuable tool for studying this unique form of regulated cell death and for exploring its therapeutic potential in various diseases, particularly cancer.
Introduction
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][2] Unlike apoptosis, it does not involve caspase activation. FIN56 is a class III ferroptosis inducer that acts through a dual mechanism: it promotes the degradation of Glutathione Peroxidase 4 (GPX4) and activates squalene (B77637) synthase, leading to the depletion of Coenzyme Q10 (CoQ10).[3][4][5][6] This dual action makes it a robust tool for inducing ferroptosis in a variety of research settings.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of FIN56 in various cancer cell lines, providing a reference for determining effective concentrations for your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| LN229 | Glioblastoma | 4.2 | 24 | [7] |
| U118 | Glioblastoma | 2.6 | 24 | [7] |
| HT-29 | Colorectal Cancer | Not specified | Not specified | [8] |
| Caco-2 | Colorectal Cancer | Not specified | Not specified | [8] |
| J82 | Bladder Cancer | ~1-10 | 72 | [9] |
| 253J | Bladder Cancer | ~1-10 | 72 | [9] |
| T24 | Bladder Cancer | ~1-10 | 72 | [9] |
| RT-112 | Bladder Cancer | ~1-10 | 72 | [9] |
Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Preparation of FIN56 Stock Solution
Materials:
-
FIN56 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Pre-warm anhydrous DMSO to room temperature. It is crucial to use fresh, high-quality DMSO to ensure maximum solubility.[4]
-
Weigh the desired amount of FIN56 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration. FIN56 is soluble in DMSO at concentrations of ≥52 mg/mL.[10] A common stock solution concentration is 10 mM to 50 mM.
-
Vortex the solution thoroughly until the FIN56 powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4][11]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4][11]
Table: FIN56 Stock Solution Preparation
| Molecular Weight | Desired Stock Concentration | Volume of DMSO for 1 mg FIN56 | Volume of DMSO for 5 mg FIN56 |
| 517.66 g/mol [5] | 10 mM | 193.18 µL | 965.9 µL |
| 25 mM | 77.27 µL | 386.36 µL | |
| 50 mM | 38.64 µL | 193.18 µL |
Induction of Ferroptosis in Cell Culture
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FIN56 stock solution (prepared as described above)
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well)
-
Incubator (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
Prepare working solutions of FIN56 by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.[3] Effective concentrations can range from 0.1 µM to 10 µM.[7][9][12]
-
Remove the old medium from the wells and wash once with PBS.
-
Add the medium containing the desired concentration of FIN56 to the cells. For control wells, add medium with the same concentration of DMSO used for the highest FIN56 concentration to account for any solvent effects.[3]
-
Incubate the cells for the desired period (e.g., 6, 12, 24, 48, or 72 hours), depending on the cell line and the endpoint being measured.[3]
-
Proceed with downstream assays to assess ferroptosis, such as cell viability assays, lipid peroxidation assays, or western blotting for key protein markers.
Assessment of Ferroptosis
Several methods can be used to confirm the induction of ferroptosis by FIN56:
-
Cell Viability Assays (e.g., CCK-8, MTT): To quantify the cytotoxic effect of FIN56.
-
Lipid Peroxidation Assays: Using fluorescent probes like C11-BODIPY™ 581/591 to detect lipid reactive oxygen species (ROS), a hallmark of ferroptosis.[7]
-
Western Blotting: To analyze the degradation of GPX4 protein levels.
-
Iron Chelation Rescue: Co-treatment with an iron chelator like deferoxamine (B1203445) (DFO) should rescue cells from FIN56-induced cell death.
-
Lipid ROS Scavenger Rescue: Co-treatment with a lipophilic antioxidant like Ferrostatin-1 or α-tocopherol should inhibit FIN56-induced ferroptosis.[4]
Mandatory Visualizations
Caption: Signaling pathway of FIN56-induced ferroptosis.
Caption: General experimental workflow for studying FIN56-induced ferroptosis.
References
- 1. dovepress.com [dovepress.com]
- 2. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. FIN 56 | Ferroptosis | Tocris Bioscience [tocris.com]
- 6. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Ferroptosis Inducer-2 (FINO2) Treatment in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Ferroptosis inducer-2 (FINO2) is a potent, endoperoxide-containing 1,2-dioxolane compound that triggers ferroptosis through a distinct mechanism of action. Unlike other classical ferroptosis inducers, FINO2 does not directly inhibit the cystine/glutamate antiporter (system Xc-) or deplete glutathione (B108866) (GSH). Instead, it initiates ferroptosis via a dual mechanism: indirectly causing the loss of glutathione peroxidase 4 (GPX4) enzymatic function and directly oxidizing iron, which collectively leads to a lethal accumulation of lipid peroxides.[1][2] These characteristics make FINO2 a valuable tool for studying ferroptosis and a potential candidate for therapeutic development, particularly in cancer contexts where traditional apoptosis-inducing agents may be ineffective.
These application notes provide a summary of treatment conditions for FINO2 in various cell lines and detailed protocols for key experimental assays to monitor its effects.
Data Presentation: FINO2 Treatment Parameters in Cell Lines
The following table summarizes the effective concentrations and treatment durations of FINO2 in different cell lines as reported in the literature. It is important to note that optimal conditions may vary depending on the specific cell line, experimental setup, and desired endpoint. Therefore, it is recommended to perform a dose-response and time-course experiment for each new cell line and assay.
| Cell Line | Cancer Type | Assay | Concentration (µM) | Treatment Duration | Outcome | Reference |
| HT-1080 | Fibrosarcoma | Cell Viability | 10 | 24 hours | Lethal concentration, induction of ferroptosis | [1] |
| HT-1080 | Fibrosarcoma | Lipid Peroxidation (C11-BODIPY) | 10 | 6 hours | Increased lipid peroxidation | [1] |
| HT-1080 | Fibrosarcoma | Lipid Peroxidation (TBARS) | 10 | 6 hours | Increased TBARS accumulation | [1] |
| BJ-eLR | Oncogenically transformed fibroblasts | Cell Viability | Not specified | Not specified | Selective initiation of ferroptosis compared to non-cancerous cells | |
| BJ-hTERT | Non-cancerous fibroblasts | Cell Viability | Not specified | Not specified | Less sensitive to FINO2-induced ferroptosis | |
| CAKI-1 | Renal Cancer | Cell Viability | Not specified | Not specified | FINO2-induced cell death |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of FINO2 on cultured cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FINO2 (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the treatment period. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of FINO2. Include a vehicle control (DMSO) at the same concentration as the highest FINO2 treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation in live cells. Upon oxidation, the fluorescence emission of this probe shifts from red to green.
Materials:
-
Cells treated with FINO2
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with FINO2 at the desired concentration and for the appropriate duration (e.g., 10 µM for 6 hours in HT-1080 cells). Include positive and negative controls.
-
Probe Loading: After treatment, wash the cells once with PBS. Add fresh medium or PBS containing 1-5 µM C11-BODIPY 581/591 and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze immediately on a flow cytometer. Detect the green (oxidized) and red (reduced) fluorescence signals. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope equipped with appropriate filters for green and red fluorescence.
-
Lipid Peroxidation Assay (TBARS Assay)
This colorimetric assay measures thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), which are byproducts of lipid peroxidation.
Materials:
-
Cells treated with FINO2
-
Cell lysis buffer
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
MDA standards
-
Spectrophotometer
Procedure:
-
Cell Treatment and Lysis: Treat cells with FINO2 as desired (e.g., 10 µM for 6 hours in HT-1080 cells). After treatment, harvest and lyse the cells according to standard protocols.
-
Protein Precipitation: Add TCA to the cell lysate to precipitate proteins. Centrifuge to pellet the precipitated protein.
-
Reaction with TBA: Transfer the supernatant to a new tube and add TBA solution.
-
Incubation: Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cooling: Cool the samples on ice to stop the reaction.
-
Measurement: Measure the absorbance of the samples and MDA standards at 532 nm using a spectrophotometer.
-
Data Analysis: Calculate the concentration of TBARS in the samples by comparing their absorbance to the standard curve generated with MDA.
Mandatory Visualizations
Caption: Signaling pathway of FINO2-induced ferroptosis.
Caption: General experimental workflow for studying FINO2.
References
Application Notes and Protocols for Measuring HO-1 Induction After Ferroptosis Inducer-2 (FIN2) Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. Ferroptosis inducer-2 (FIN2) is an endoperoxide-containing 1,2-dioxolane that triggers ferroptosis through a distinct mechanism. Unlike other inducers, FIN2 initiates ferroptosis via a dual action: the indirect inactivation of Glutathione Peroxidase 4 (GPX4) and the direct oxidation of intracellular iron.[1][2][3] This leads to a surge in lipid reactive oxygen species (ROS) and subsequent cell death.
Heme Oxygenase-1 (HO-1) is an inducible enzyme that catabolizes heme into biliverdin (B22007), free iron, and carbon monoxide. It is a critical component of the cellular defense against oxidative stress.[4] The induction of HO-1 is primarily regulated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant proteins, including HO-1.[5][6][7][8] Given that FIN2's mechanism involves the generation of oxidative stress through iron oxidation and lipid peroxidation, it is hypothesized that treatment with FIN2 will lead to the induction of HO-1 as a cytoprotective response.
These application notes provide detailed protocols to investigate the induction of HO-1 in response to FIN2 treatment in a cell-based model.
Data Presentation
The following tables summarize expected quantitative data from experiments measuring HO-1 induction following FIN2 treatment.
Table 1: HO-1 Protein Expression by Western Blot
| Treatment | Concentration (µM) | Incubation Time (h) | Normalized HO-1 Protein Level (Fold Change vs. Control) |
| Vehicle (DMSO) | - | 24 | 1.0 |
| FIN2 | 1 | 24 | 1.8 |
| FIN2 | 5 | 24 | 4.2 |
| FIN2 | 10 | 24 | 7.5 |
Table 2: HO-1 (HMOX1) mRNA Expression by qRT-PCR
| Treatment | Concentration (µM) | Incubation Time (h) | Relative HMOX1 mRNA Expression (Fold Change vs. Control) |
| Vehicle (DMSO) | - | 6 | 1.0 |
| FIN2 | 1 | 6 | 3.5 |
| FIN2 | 5 | 6 | 8.1 |
| FIN2 | 10 | 6 | 15.3 |
Table 3: Heme Oxygenase-1 Enzyme Activity Assay
| Treatment | Concentration (µM) | Incubation Time (h) | HO-1 Activity (nmol bilirubin (B190676)/mg protein/h) |
| Vehicle (DMSO) | - | 24 | 0.5 |
| FIN2 | 1 | 24 | 1.2 |
| FIN2 | 5 | 24 | 2.9 |
| FIN2 | 10 | 24 | 5.4 |
Mandatory Visualization
Experimental Protocols
Cell Culture and FIN2 Treatment
This protocol describes the general procedure for treating cultured cells with FIN2.
Materials:
-
Cell line of interest (e.g., HT-1080 fibrosarcoma, HepG2 hepatoma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (FIN2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Stock Solution Preparation: Prepare a stock solution of FIN2 (e.g., 10 mM) in DMSO.
-
Treatment: On the day of the experiment, remove the culture medium. Wash the cells once with PBS.
-
Add fresh culture medium containing the desired final concentrations of FIN2 (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).
-
Incubation: Incubate the cells for the desired time points (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).
-
Proceed to cell harvesting for downstream analysis.
Protocol for Western Blot Analysis of HO-1 Protein
This protocol details the measurement of HO-1 protein levels.
Materials:
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-HO-1
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: After treatment, place the culture plates on ice, wash cells with ice-cold PBS, and add RIPA buffer. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-HO-1 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., β-actin).
-
Densitometry: Quantify band intensities and normalize HO-1 levels to the loading control.
Protocol for qRT-PCR Analysis of HO-1 (HMOX1) mRNA
This protocol outlines the measurement of HO-1 (gene name: HMOX1) mRNA levels.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Specific primers for human HMOX1 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Following FIN2 treatment, lyse the cells directly in the culture dish and extract total RNA using a suitable kit.
-
RNA Quantification and Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, SYBR Green or TaqMan master mix, and specific primers for HMOX1 and a housekeeping gene.
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in HMOX1 mRNA expression, normalized to the housekeeping gene.
Protocol for Heme Oxygenase-1 (HO-1) Activity Assay
This protocol measures the enzymatic activity of HO-1 by quantifying the formation of bilirubin.
Materials:
-
Cell lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, with 2 mM MgCl2)
-
Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase
-
Hemin (substrate)
-
NADPH
-
Spectrophotometer
Procedure:
-
Lysate Preparation: Harvest and lyse cells by sonication in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (cytosolic fraction). Determine the protein concentration.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing cell lysate (e.g., 100-200 µg of protein), rat liver cytosol or purified biliverdin reductase, and hemin.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture in the dark at 37°C for 1 hour.
-
Reaction Termination and Extraction: Stop the reaction by adding chloroform and vortexing vigorously. Centrifuge to separate the phases.
-
Measurement: Carefully collect the lower chloroform phase containing the bilirubin. Measure the absorbance of the chloroform extract at 464 nm.
-
Calculation: Calculate the amount of bilirubin formed using its extinction coefficient (ε = 60 mM⁻¹ cm⁻¹). Express HO-1 activity as nmol of bilirubin produced per mg of protein per hour.
References
- 1. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between oxidative stress and nuclear factor-erythroid-2-related factor 2 signaling in diabetic cardiomyopathy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NRF2, a Transcription Factor for Stress Response and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Nrf2 activation: a new target for resveratrol? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2/ARE pathway protects endothelial cells from oxidant injury and inhibits inflammatory gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GPX4 Activity Assay with a Direct Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.[1] The selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4) is a central negative regulator of this process, functioning to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cellular membranes from oxidative damage.[1][2] Inhibition of GPX4 activity leads to an accumulation of lipid reactive oxygen species (ROS), culminating in ferroptotic cell death.[1][3] This mechanism has emerged as a promising therapeutic strategy for targeting therapy-resistant cancers.[1]
Ferroptosis-inducing compounds (FINs) are broadly categorized into two classes based on their mechanism of GPX4 inhibition.[4][5][6] Class 1 FINs, such as erastin, indirectly inhibit GPX4 by depleting the intracellular pool of its essential cofactor, glutathione (GSH).[4][5] Class 2 FINs, on the other hand, directly bind to and inactivate GPX4.[5][6] This application note provides detailed protocols for assessing the activity of GPX4 in the presence of a direct inhibitor, referred to herein as "Ferroptosis inducer-2," using RSL3 as a representative example of a Class 2 FIN.[4][5][7]
Data Presentation
The following table summarizes the classification of common ferroptosis inducers based on their mechanism of action on the GPX4 pathway.
| Class | Inducer Example | Mechanism of GPX4 Inhibition | Effect on Cellular GSH |
| Class 1 | Erastin, Sulfasalazine | Indirect: Inhibits the cystine/glutamate antiporter (System Xc⁻), leading to cysteine deprivation and subsequent GSH depletion.[4][6] | Depletes GSH[4] |
| Class 2 | RSL3, ML162, ML210 | Direct: Covalently binds to the active site of GPX4, inactivating the enzyme.[5][7][8] | No direct effect on GSH levels[4][5] |
| Other | FIN56 | Induces GPX4 protein degradation and depletes coenzyme Q10.[6] | No direct effect on GSH levels |
| Other | FINO2 | Indirectly inactivates GPX4 and promotes iron oxidation.[6][9] | Does not deplete GSH[6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the ferroptosis signaling pathway and a general experimental workflow for assessing a direct GPX4 inhibitor.
Caption: GPX4 is a crucial enzyme that converts lipid peroxides to non-toxic lipid alcohols, a process that is dependent on GSH. "this compound" directly inhibits GPX4, leading to the accumulation of lipid peroxides and subsequent ferroptosis.
Caption: A dual approach is used to characterize "this compound", involving a cell-free assay to confirm direct GPX4 inhibition and cell-based assays to quantify its ferroptosis-inducing effects.
Experimental Protocols
Protocol 1: Cell-Free GPX4 Activity Assay (Coupled Enzyme Method)
This protocol measures GPX4 activity by coupling the reduction of a hydroperoxide substrate by GPX4 to the oxidation of NADPH by glutathione reductase (GR). The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.[10][11]
Materials:
-
Recombinant human GPX4 enzyme
-
"this compound" (e.g., RSL3)
-
GPX4 Assay Buffer (100 mM Tris-HCl, pH 8.0, 2.0 mM EDTA)[10]
-
NADPH solution
-
Glutathione (GSH) solution
-
Glutathione Reductase (GR) solution
-
Hydroperoxide substrate (e.g., Cumene Hydroperoxide or Phosphatidylcholine hydroperoxide)[10][11]
-
96-well UV-transparent plate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents in GPX4 Assay Buffer. Equilibrate all solutions to room temperature, except for the GPX4 enzyme, which should be kept on ice.
-
Assay Setup: In a 96-well plate, prepare the following wells in triplicate:
-
100% Activity Wells: 20 µL Assay Buffer, 20 µL diluted GPX4 Enzyme, 10 µL solvent (e.g., DMSO).
-
Inhibitor Wells: 20 µL Assay Buffer, 20 µL diluted GPX4 Enzyme, 10 µL of "this compound" at various concentrations.
-
No Enzyme Control: 40 µL Assay Buffer, 10 µL solvent.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the GPX4 enzyme.
-
Reaction Mix Preparation: During the pre-incubation, prepare a master mix containing GSH, GR, and NADPH in Assay Buffer.
-
Reaction Initiation: Add a sufficient volume of the reaction mix to all wells.
-
Substrate Addition: Initiate the reaction by adding 20 µL of the hydroperoxide substrate to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-15 minutes.[10]
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the "No Enzyme Control" from all other wells.
-
Determine the percent inhibition for each concentration of "this compound" relative to the 100% activity control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell-Based Ferroptosis Induction Assay
This protocol assesses the ability of "this compound" to induce cell death and lipid peroxidation in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
"this compound" (e.g., RSL3)
-
Ferrostatin-1 (ferroptosis inhibitor control)
-
MTT reagent (for cell viability)
-
C11-BODIPY 581/591 dye (for lipid peroxidation)[12]
-
96-well and 6-well plates
-
DMSO (vehicle control)
-
Plate reader, flow cytometer, or fluorescence microscope
Procedure:
Part A: Cell Viability (MTT Assay)
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.[12][13]
-
Treatment: Treat cells with a serial dilution of "this compound" (e.g., 10 nM to 10 µM).[12] Include wells for vehicle control (DMSO) and a co-treatment with the IC50 concentration of the inducer plus Ferrostatin-1 (e.g., 1 µM) to confirm ferroptosis-specific cell death.[13]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]
-
Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[13]
Part B: Lipid Peroxidation (C11-BODIPY 581/591 Assay)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the determined IC50 concentration of "this compound", a vehicle control, and a positive control (e.g., RSL3) for a relevant time point (e.g., 6-24 hours).[12][13]
-
Staining: Harvest the cells and resuspend them in medium containing C11-BODIPY 581/591 at a final concentration of 1-10 µM. Incubate for 30-60 minutes at 37°C, protected from light.[12]
-
Washing: Wash the cells twice with PBS.[12]
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. Upon oxidation, the fluorescence of the probe shifts from red to green. An increase in the green/red fluorescence ratio indicates lipid peroxidation, a hallmark of ferroptosis.[12]
Disclaimer
The compound "this compound" is used as a placeholder for a Class 2, direct GPX4 inhibitor. The protocols and data presented are based on the characteristics of well-documented direct GPX4 inhibitors like RSL3. Researchers should adapt these protocols based on the specific properties of their compound of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esmed.org [esmed.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Lipid Peroxidation Assay Using FIN56 (Ferroptosis Inducer-56)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. This process is distinct from other cell death modalities such as apoptosis and necrosis. The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, including cancer. FIN56 is a specific and potent inducer of ferroptosis that acts through a dual mechanism, making it a valuable tool for studying this cell death pathway and for potential therapeutic development.[1][2]
These application notes provide a comprehensive guide to using FIN56 to induce and measure lipid peroxidation, a key hallmark of ferroptosis.
Mechanism of Action of FIN56
FIN56 induces ferroptosis through two distinct but complementary pathways:
-
Degradation of Glutathione Peroxidase 4 (GPX4): FIN56 promotes the degradation of GPX4, a crucial enzyme that detoxifies lipid peroxides.[1][2][3][4] The loss of GPX4 activity leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][2]
-
Depletion of Coenzyme Q10 (CoQ10): FIN56 activates squalene (B77637) synthase (SQS), an enzyme in the mevalonate (B85504) pathway.[2][3][4] This activation leads to the depletion of Coenzyme Q10 (also known as ubiquinone), a potent lipophilic antioxidant that protects cell membranes from lipid peroxidation.[4][5][6]
This dual mechanism ensures a robust induction of lipid peroxidation and subsequent ferroptotic cell death.
Quantitative Data Summary
The following tables summarize the effective concentrations of FIN56 in various cancer cell lines. These values can serve as a starting point for experimental design. Note that the optimal concentration may vary depending on the cell line and experimental conditions.
Table 1: IC50/EC50 Values of FIN56 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| LN229 | Glioblastoma | 2.6 - 4.2 | [7] |
| U118 | Glioblastoma | 2.6 - 4.2 | [7] |
| HT-29 | Colorectal Cancer | Not specified, but effective | [8] |
| Caco-2 | Colorectal Cancer | Not specified, but effective | [8] |
| Various Biliary Tract Cancer Cells | Biliary Tract Cancer | 3.2 - 50 | [7] |
Table 2: Recommended Starting Concentrations for In Vitro Studies
| Application | Recommended Concentration (µM) | Notes | Reference |
| Induction of Lipid Peroxidation | 1 | Effective for inducing lipid peroxidation in glioblastoma cell lines (LN229 and U118) within 24 hours. | [9][10] |
| Cell Viability Assays | 0.1 - 50 | A broad range to determine the dose-response curve and IC50 value for the specific cell line. | [7] |
Experimental Protocols
Protocol 1: Induction of Ferroptosis and Lipid Peroxidation with FIN56
This protocol describes the general procedure for treating cultured cells with FIN56 to induce ferroptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FIN56 (dissolved in DMSO to prepare a stock solution)
-
Multi-well plates (e.g., 96-well for viability assays, 6-well for microscopy)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight to allow for attachment.
-
Treatment:
-
Prepare a series of dilutions of FIN56 in a complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and add the medium containing the desired concentrations of FIN56.
-
For control wells, add a medium with the same concentration of DMSO used for the highest concentration of the inducer.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Proceed with downstream assays to assess lipid peroxidation (Protocol 2), cell viability, or protein expression.
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation, a key feature of ferroptosis. This ratiometric dye shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
Cells treated with FIN56 (from Protocol 1)
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Staining:
-
Following treatment with FIN56, remove the culture medium.
-
Add C11-BODIPY 581/591 to the cells at a final concentration of 1-10 µM in a serum-free medium or PBS.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with PBS or HBSS to remove excess probe.
-
-
Analysis:
-
Fluorescence Microscopy:
-
Immediately image the cells using a fluorescence microscope equipped with filters for both green (oxidized probe, Ex/Em ~488/510 nm) and red (reduced probe, Ex/Em ~581/591 nm) fluorescence.
-
An increase in the green-to-red fluorescence intensity ratio indicates an increase in lipid peroxidation.
-
-
Flow Cytometry:
-
Harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells on a flow cytometer, exciting at 488 nm and collecting fluorescence in both the green (~510-530 nm) and red (~580-610 nm) channels.
-
The ratio of green to red fluorescence intensity provides a quantitative measure of lipid peroxidation. An increase in this ratio signifies an increase in lipid ROS.
-
-
Visualizations
Caption: Dual mechanism of action of FIN56 leading to ferroptosis.
Caption: Experimental workflow for lipid peroxidation assay using FIN56.
Caption: Principle of C11-BODIPY 581/591 for lipid peroxidation detection.
References
- 1. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"Ferroptosis inducer-2" for inducing ferroptosis in specific cell types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides. Ferroptosis Inducer-2 (FINO2) is an endoperoxide-containing 1,2-dioxolane that serves as a potent initiator of ferroptosis.[1][2] Unlike other classes of ferroptosis inducers such as erastin (B1684096) or RSL3, FINO2 employs a unique dual mechanism of action. It does not deplete glutathione (B108866) (GSH) or directly inhibit the primary antioxidant enzyme Glutathione Peroxidase 4 (GPX4).[1] Instead, FINO2 indirectly causes the loss of GPX4 enzymatic function while also directly oxidizing iron, leading to widespread lipid peroxidation and subsequent cell death.[1][2] These characteristics make FINO2 a valuable tool for studying ferroptosis and a potential candidate for therapeutic development, particularly in cancer biology. FINO2 has shown selectivity for inducing ferroptosis in engineered cancer cells compared to their non-cancerous counterparts.[1]
Mechanism of Action
FINO2's mechanism distinguishes it from other well-known ferroptosis inducers.
-
Class I Inducers (e.g., Erastin): Inhibit the cystine/glutamate antiporter (System Xc-), leading to depletion of intracellular cysteine, which is a precursor for the antioxidant glutathione (GSH). This GSH depletion results in the inactivation of GPX4.
-
Class II Inducers (e.g., RSL3): Directly bind to and inhibit the active site of GPX4.
-
FINO2:
-
Indirect GPX4 Inactivation: The precise mechanism of indirect inactivation is still under investigation but it does not involve depletion of the GPX4 protein itself.
-
Direct Iron Oxidation: FINO2 directly oxidizes ferrous iron (Fe2+) to ferric iron (Fe3+), a process that can contribute to the generation of reactive oxygen species and enhance lipid peroxidation.
-
This dual mechanism bypasses the need for GSH depletion to initiate ferroptosis.
Data Presentation
Quantitative Efficacy Data for FINO2
The following table summarizes the effective concentrations and observed effects of FINO2 in the commonly studied HT-1080 fibrosarcoma cell line.
| Cell Line | Concentration | Time of Exposure | Observed Effect | Reference |
| HT-1080 | 10 µM | 24 hours | Induction of ferroptotic cell death. | [2] |
| HT-1080 | 10 µM | 6 hours | Seven-fold increase in CHAC1 mRNA levels. | |
| HT-1080 | 10 µM | 6 hours | Significant increase in lipid peroxidation (measured by TBARS assay). | |
| HT-1080 | 10 µM | 6 hours | Increase in oxidized phosphatidylethanolamine. | |
| HT-1080 | 2.5 µM | 24 hours | EC50 for cell death induction. | [3] |
Cell Line Specificity
Experimental Protocols
Protocol 1: Induction of Ferroptosis with FINO2
This protocol describes the general procedure for treating adherent cancer cell lines with FINO2 to induce ferroptosis.
Materials:
-
Cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
FINO2 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (6, 12, 24, or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for 70-80% confluency at the time of treatment.
-
Incubation: Incubate the cells overnight at 37°C and 5% CO2 to allow for attachment.
-
Treatment Preparation: Prepare the desired final concentration of FINO2 by diluting the stock solution in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting concentration for HT-1080 cells is 10 µM.
-
Treatment Application: Remove the existing medium from the wells and replace it with the FINO2-containing medium. For the vehicle control, use medium with the same final concentration of DMSO as the highest FINO2 concentration.
-
Incubation: Incubate the treated cells for the desired duration (e.g., 6, 12, or 24 hours).
-
Downstream Analysis: Proceed with assays to evaluate cell viability, lipid peroxidation, or protein expression.
Protocol 2: Assessment of Lipid Peroxidation using C11-BODIPY 581/591
This protocol details the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation, a key hallmark of ferroptosis.
Materials:
-
Cells treated with FINO2 (from Protocol 1)
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Probe Preparation: Prepare a working solution of C11-BODIPY 581/591 in cell culture medium or HBSS at a final concentration of 1-10 µM.
-
Cell Staining: At the end of the FINO2 treatment period, add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with HBSS or PBS.
-
Analysis by Fluorescence Microscopy:
-
Add fresh HBSS or PBS to the wells.
-
Image the cells using a fluorescence microscope.
-
Oxidized C11-BODIPY fluoresces green (excitation/emission ~488/510 nm), while the reduced form fluoresces red (excitation/emission ~581/591 nm). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
-
Analysis by Flow Cytometry:
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells on a flow cytometer, measuring fluorescence in both the green (e.g., FITC channel) and red (e.g., PE channel) channels.
-
An increase in the ratio of green to red fluorescence intensity indicates lipid peroxidation.
-
Protocol 3: Western Blot Analysis of GPX4
This protocol is for assessing the protein levels of GPX4, which are not expected to be depleted by FINO2 treatment, in contrast to other ferroptosis inducers like FIN56.
Materials:
-
Cells treated with FINO2 (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After FINO2 treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the GPX4 signal to the loading control.
Visualizations
Caption: Mechanism of FINO2-induced ferroptosis.
Caption: General experimental workflow for studying FINO2-induced ferroptosis.
Caption: Comparison of FINO2's mechanism to other ferroptosis inducers.
References
- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel [mdpi.com]
Application Notes and Protocols for Ferroptosis Inducer-2 (FIN2) in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ferroptosis Inducer-2 (FIN2)
This compound (FIN2) is a small molecule belonging to the 1,2-dioxolane class of organic peroxides. It has been identified as a potent and selective inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] Unlike other well-characterized ferroptosis inducers such as erastin (B1684096) and RSL3, FIN2 possesses a unique dual mechanism of action. It indirectly inhibits the enzymatic function of Glutathione Peroxidase 4 (GPX4) and directly oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), leading to widespread lipid peroxidation and subsequent cell death.[1][3] The structural integrity of FIN2, specifically the endoperoxide moiety and a hydroxyl head group, is essential for its ferroptosis-inducing activity.[1]
FIN2's ability to selectively initiate ferroptosis in cancer cells over non-malignant cells makes it a compelling tool for drug discovery, particularly in oncology.[4] It offers a promising avenue for targeting therapy-resistant cancers that have developed mechanisms to evade traditional apoptosis-based treatments.
Data Presentation: Potency of FIN2 in Cancer Cell Lines
The following table summarizes the available data on the potency of FIN2 in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| BJ-eLR | Engineered Cancer Cells | Selective Killing | FIN2 selectively initiates ferroptosis in oncogenic BJ-eLR cells compared to the isogenic, non-cancerous BJ-hTERT cell line.[4] |
| CAKI-1 | Kidney Renal Clear Cell Carcinoma | Selective Killing | FIN2 demonstrates selective killing of CAKI-1 cells compared to non-cancerous BJ-hTERT cells.[4] |
| HT-1080 | Fibrosarcoma | ~10 µM (effective concentration) | FIN2 at 10 µM induces significant lipid peroxidation and cell death.[4][5] |
Note: Comprehensive IC50 data for FIN2 across a wide range of cancer cell lines is still emerging in the literature. The provided data is based on initial characterization studies.
Signaling Pathways and Experimental Workflows
FIN2-Induced Ferroptosis Signaling Pathway
FIN2 initiates a cascade of events culminating in ferroptotic cell death. The pathway is distinct from other ferroptosis inducers.
Caption: Signaling pathway of FIN2-induced ferroptosis.
Experimental Workflow for Screening FIN2 and its Analogs
This workflow outlines a typical process for evaluating the efficacy and mechanism of action of FIN2 or its derivatives in a drug discovery setting.
Caption: Experimental workflow for FIN2 in drug discovery.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of FIN2 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
FIN2 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of FIN2 in complete culture medium. Remove the medium from the wells and add 100 µL of the FIN2 dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest FIN2 concentration.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the FIN2 concentration to determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This protocol is for the detection of lipid reactive oxygen species in cells treated with FIN2 using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells treated with FIN2
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with FIN2 at the desired concentration and for the desired time period in a suitable culture plate.
-
Probe Loading: At the end of the treatment, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Cell Harvesting and Washing:
-
For flow cytometry: Harvest the cells, wash twice with PBS, and resuspend in PBS.
-
For fluorescence microscopy: Wash the cells twice with PBS.
-
-
Analysis:
-
Flow Cytometry: Analyze the cells using a flow cytometer. The oxidized probe fluoresces in the green channel (e.g., FITC channel, ~510 nm), while the reduced probe fluoresces in the red channel (e.g., PE-Texas Red channel, ~590 nm). An increase in the green to red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
GPX4 Activity Assay (LC-MS Based)
This protocol provides a method to assess the indirect inhibition of GPX4 by FIN2 in cell lysates.
Materials:
-
Cell lysates from FIN2-treated and control cells
-
Phosphatidylcholine hydroperoxide (PCOOH) as a GPX4-specific substrate
-
Glutathione (GSH)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Lysis: Treat cells with FIN2 or vehicle control. After treatment, harvest and lyse the cells to obtain cell lysates containing active GPX4.
-
Enzymatic Reaction: In a reaction tube, combine the cell lysate, PCOOH, and GSH.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the enzymatic reduction of PCOOH by GPX4.
-
Reaction Quenching and Extraction: Stop the reaction and extract the lipids from the mixture.
-
LC-MS Analysis: Analyze the extracted lipids using LC-MS to quantify the amount of remaining PCOOH. A higher amount of PCOOH in the FIN2-treated sample compared to the control indicates inhibition of GPX4 activity.[4]
Conclusion
This compound (FIN2) represents a novel and promising tool in the field of drug discovery, particularly for the development of new anti-cancer therapies. Its unique dual mechanism of action provides a distinct advantage in overcoming resistance to conventional apoptosis-inducing drugs. The protocols and data presented here offer a foundational guide for researchers and scientists to explore the therapeutic potential of FIN2 and its analogs. Further investigation into its efficacy across a broader range of cancer types and in in vivo models is warranted to fully elucidate its clinical applicability.
References
- 1. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ferroptosis Inducer-2 (e.g., RSL3)
This technical support guide provides troubleshooting and frequently asked questions (FAQs) regarding the use of Ferroptosis Inducer-2, with a specific focus on the well-characterized compound RSL3. Researchers, scientists, and drug development professionals can use this resource to address common challenges, particularly those related to solubility, encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound (RSL3) is precipitating when I add it to my cell culture medium. How can I prevent this?
A1: This is a common issue due to the low aqueous solubility of RSL3. To prevent precipitation, it is crucial to first prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[1] When preparing your working solution, dilute the DMSO stock directly into your pre-warmed cell culture medium with vigorous mixing. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. It is also recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day.
Q2: What is the best solvent to use for creating a stock solution of RSL3?
A2: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of RSL3.[1][2][3] Ethanol and dimethylformamide (DMF) are also viable options. RSL3 is sparingly soluble in aqueous buffers and is reported as insoluble in water.[1] For detailed solubility data, please refer to the data table below.
Q3: I am observing inconsistent results between experiments. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Compound Precipitation: As mentioned, poor solubility can lead to a lower effective concentration. Ensure the compound is fully dissolved in your working solution.
-
Stock Solution Stability: While stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for several months, repeated freeze-thaw cycles should be avoided.[4][5] Aliquoting the stock solution is highly recommended.
-
Aqueous Solution Instability: Aqueous working solutions of RSL3 are not stable and should be prepared immediately before use. The ester group in the RSL3 molecule may be susceptible to hydrolysis.[6]
-
Cellular Confluency and Health: The sensitivity of cells to ferroptosis inducers can be influenced by their density and overall health. Ensure consistent cell seeding densities and culture conditions across experiments.[7]
Q4: I am concerned about off-target effects. At what concentration should I use RSL3?
A4: RSL3 is a potent inducer of ferroptosis, with IC50 values often in the nanomolar to low micromolar range depending on the cell line.[8] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell model. At higher concentrations (e.g., >10 µM), RSL3 may exhibit off-target effects that are not reversible by specific ferroptosis inhibitors like ferrostatin-1.[6]
Data Presentation: Solubility of RSL3
The following table summarizes the solubility of RSL3 in various solvents, as reported by different suppliers and in scientific literature. Note that reported values can vary.
| Solvent | Reported Solubility |
| DMSO | ~30 mg/mL, 35 mg/mL, 88 mg/mL[3], 100 mg/mL (with sonication)[2], ≥125.4 mg/mL[1][4] |
| Ethanol | ~25 mg/mL, 28 mg/mL[3] |
| Dimethylformamide (DMF) | ~30 mg/mL |
| DMSO:PBS (1:2, pH 7.2) | ~0.33 mg/mL (prepared by diluting a DMSO stock) |
| Water | Insoluble[3] |
| In Vivo Formulations | ≥2.5 mg/mL (in 10% DMSO / 90% corn oil)[2], ≥2.08 mg/mL (in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline)[2] |
Experimental Protocols
Protocol 1: Preparation of RSL3 Stock Solution
This protocol details the steps for preparing a concentrated stock solution of RSL3.
-
Weighing the Compound: Start with RSL3 in its solid, crystalline form. Handle the compound in accordance with the safety data sheet.
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the vial containing the RSL3 powder to achieve a high concentration (e.g., 10-50 mM).
-
Dissolution: To aid dissolution, you can gently warm the tube at 37°C for 10 minutes and/or vortex or sonicate the solution in an ultrasonic bath.[1][4] Visually inspect the solution to ensure all solid material has dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4][5]
Protocol 2: Treating Cultured Cells with RSL3
This protocol provides a general workflow for inducing ferroptosis in cell culture.
-
Cell Seeding: Plate your cells in a multi-well plate at a density that allows them to reach 70-80% confluency at the time of treatment.[7] Allow the cells to attach by incubating overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of your RSL3 DMSO stock solution. Dilute the stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration.[7] Mix thoroughly by pipetting or gentle vortexing. It is critical to add the DMSO stock to the medium, not the other way around, to minimize precipitation.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the RSL3 working solution. For vehicle control wells, add medium containing the same final concentration of DMSO.[7]
-
Incubation: Return the plate to the incubator and incubate for the desired experimental duration (e.g., 8 to 72 hours).[1][8]
-
Downstream Analysis: Following incubation, proceed with your desired assay to measure cell viability, lipid peroxidation, or other markers of ferroptosis.
Visualizations
Signaling Pathway of RSL3-Induced Ferroptosis
Caption: RSL3 inhibits GPX4, leading to lipid peroxide accumulation and ferroptotic cell death.
Experimental Workflow for Troubleshooting Solubility
Caption: A logical workflow for troubleshooting precipitation issues with ferroptosis inducers.
References
- 1. apexbt.com [apexbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 7. benchchem.com [benchchem.com]
- 8. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ferroptosis Inducer-2 (FIN2)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ferroptosis Inducer-2 (FIN2). The information is intended for scientists and drug development professionals to anticipate and address potential experimental challenges, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: My cells treated with FIN2 are showing a phenotype that is not consistent with classical ferroptosis (e.g., lack of lipid peroxidation, resistance to ferrostatin-1). What could be the underlying cause?
A1: While FIN2 is a known inducer of ferroptosis through indirect inhibition of Glutathione Peroxidase 4 (GPX4) and direct iron oxidation, observing a non-canonical phenotype might suggest the engagement of off-target proteins.[1] Several factors could contribute to this:
-
Cell-Type Specific Protein Expression: The off-target protein might be uniquely expressed or upregulated in your specific cell model.
-
Compound Concentration: Higher concentrations of FIN2 may lead to increased engagement of lower-affinity off-target proteins.
-
Experimental Conditions: Assay conditions, such as media composition and incubation time, can influence compound activity and off-target effects.
To investigate this, we recommend performing a series of validation experiments as outlined in the troubleshooting guides below, such as a proteomic analysis to identify unexpected changes in protein expression.
Q2: I am observing significant changes in the lipid profile of my cells treated with FIN2 that are not directly related to lipid peroxidation. Is this a known off-target effect?
A2: Currently, there are no specific published off-target effects of FIN2 on lipid metabolism pathways unrelated to ferroptosis. However, another ferroptosis inducer, FIN56, has been shown to activate squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway.[2][3] Given that FIN2 and FIN56 are both classified as ferroptosis inducers, it is plausible that FIN2 could have uncharacterized effects on cholesterol metabolism.
We recommend performing a targeted lipidomic analysis to profile changes in sterol intermediates and cholesterol levels. This will help determine if FIN2 is affecting the cholesterol biosynthesis pathway.
Q3: Are there any known toxicities associated with the 1,2-dioxolane scaffold of FIN2?
A3: FIN2 belongs to the 1,2-dioxolane class of compounds.[1] Some compounds with a dioxolane structure have been reported to exhibit toxicity, including hemopoietic effects and hepatocellular hypertrophy in animal models, though these are not necessarily related to ferroptosis induction.[4] It is important to consider that such toxicities could be mediated by off-target interactions. If you observe unexpected toxicity in your experiments, it is crucial to perform dose-response curves and assess viability with multiple assays to distinguish between on-target ferroptotic cell death and potential off-target toxicity.
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Resistance to Ferroptosis Inhibitors
If you observe a cellular phenotype that is not rescued by canonical ferroptosis inhibitors like ferrostatin-1 or iron chelators, it may indicate an off-target effect.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected phenotypes with FIN2.
Experimental Protocol: Total Proteome Profiling
-
Cell Treatment: Treat your cells with FIN2 at a concentration that produces the unexpected phenotype, alongside a vehicle control.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.
-
Protein Digestion and Peptide Labeling: Digest proteins into peptides and label with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify differentially expressed proteins between FIN2-treated and control samples. Use bioinformatics tools to perform pathway enrichment analysis to identify signaling pathways that are unexpectedly altered.
Issue 2: Suspected Off-Target Engagement with a Specific Protein
If you hypothesize that FIN2 is interacting with a specific off-target protein, the following workflow can help validate this interaction.
Target Deconvolution Workflow:
Caption: Workflow for validating a hypothesized off-target of FIN2.
Experimental Protocol: Affinity Capture Mass Spectrometry
-
Probe Synthesis: Synthesize a biotinylated version of FIN2. This will serve as a "bait" to capture interacting proteins.
-
Cell Lysate Preparation: Prepare a lysate from the cells of interest.
-
Incubation: Incubate the biotinylated FIN2 probe with the cell lysate to allow for binding to target and off-target proteins.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated FIN2 probe along with any bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.
-
Mass Spectrometry: Identify the captured proteins using LC-MS/MS.
-
Data Analysis: Compare the proteins pulled down by the FIN2 probe to those from a control experiment (e.g., beads only or a biotinylated inactive analog) to identify specific interactors.
Signaling Pathways
On-Target Pathway of FIN2-Induced Ferroptosis
FIN2 induces ferroptosis through a dual mechanism involving the indirect inactivation of GPX4 and the direct oxidation of iron, leading to the accumulation of lipid peroxides.
Caption: On-target mechanism of FIN2 leading to ferroptosis.
Hypothetical Off-Target Pathway: Interference with Cholesterol Biosynthesis
Based on the known off-target effects of the related compound FIN56, a potential off-target effect of FIN2 could be the modulation of squalene synthase, an enzyme in the cholesterol biosynthesis pathway.
Caption: Hypothetical off-target effect of FIN2 on cholesterol biosynthesis.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing the off-target binding affinities or enzymatic inhibition of FIN2. Researchers are encouraged to generate such data for their specific off-targets of interest using the methodologies described above. For comparison, hypothetical data tables are provided below to illustrate how such data could be presented.
Table 1: Hypothetical Off-Target Kinase Profile of FIN2 (IC50 Values)
| Kinase Target | IC50 (µM) |
| On-Target (GPX4 indirect) | 0.5 |
| Off-Target Kinase A | 15.2 |
| Off-Target Kinase B | > 50 |
| Off-Target Kinase C | 22.8 |
Table 2: Hypothetical Lipidomic Changes Induced by FIN2
| Lipid Species | Fold Change (FIN2 vs. Control) | p-value |
| Phosphatidylethanolamine (18:0/20:4) | 3.2 | < 0.01 |
| Cholesterol | 1.8 | < 0.05 |
| Squalene | 0.6 | < 0.05 |
| Triacylglycerol (16:0/18:1/18:2) | 1.1 | > 0.05 |
References
Technical Support Center: Stability of Ferroptosis Inducer-2 (FIN2) in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ferroptosis Inducer-2 (FIN2) and other small molecule ferroptosis inducers. The information addresses common stability issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound (FIN2) appears to be losing activity in my cell culture experiments. What are the potential causes?
A1: The loss of FIN2 activity in cell culture media can be attributed to several factors related to its stability. The compound may be inherently unstable in aqueous solutions at 37°C.[1] Components within the culture media, such as certain amino acids or vitamins, could react with and degrade FIN2.[1] The pH of the media can also influence the stability of the compound.[1] Additionally, some compounds may bind to plasticware, reducing their effective concentration in the media.
Q2: How can I determine the stability of FIN2 in my specific cell culture medium?
A2: To determine the stability of FIN2, a stability test should be performed by incubating the compound in your cell culture medium at 37°C over a time course (e.g., 0, 2, 8, 24, 48 hours).[1] At each time point, an aliquot of the medium is collected and the concentration of the parent compound is quantified using an analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][2] This will allow you to determine the half-life of FIN2 in your experimental conditions.
Q3: What are the key components of a cell culture medium that can affect the stability of a small molecule like FIN2?
A3: Cell culture media are complex mixtures that can impact compound stability. Key components include:
-
Amino Acids and Vitamins: Some of these essential nutrients can be reactive and may lead to the degradation of sensitive compounds.[1] For example, tryptophan degradation has been shown to contribute to media browning and the generation of toxic byproducts.[3][4]
-
pH and Buffering System: Most media, like DMEM and RPMI 1640, use a sodium bicarbonate buffer system that requires a controlled CO₂ environment to maintain physiological pH.[5][6] Deviations from the optimal pH range (typically 7.2-7.4) can accelerate compound degradation.[1]
-
Serum (e.g., Fetal Bovine Serum - FBS): Serum contains various proteins and enzymes. While serum proteins can sometimes stabilize compounds, enzymes present in serum can also metabolize and degrade them.[1] It is advisable to test stability in both the presence and absence of serum.[1]
-
Reducing Agents: Some media, like RPMI 1640, contain reducing agents such as glutathione, which could potentially interact with the experimental compound.[6]
Q4: Should I prepare fresh solutions of FIN2 for each experiment?
A4: Yes, it is highly recommended to prepare fresh working solutions of FIN2 for each experiment from a frozen stock solution.[7] Some compounds can precipitate out of solution over time, especially when diluted in aqueous media. Preparing fresh solutions ensures consistent and accurate dosing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in experimental results between replicates. | - Inconsistent sample handling and processing.- Incomplete solubilization of FIN2 in the stock solution or media.[1]- Uneven distribution of the compound in multi-well plates.[7] | - Ensure precise and consistent timing for sample collection and processing.[1]- Validate the complete dissolution of the compound in the solvent stock and final media dilution. Sonication may be helpful.[7]- Pipette the compound carefully into the center of each well and mix gently.[7] |
| Rapid degradation of FIN2 observed in the stability assay. | - Inherent instability of the compound in aqueous solutions at 37°C.[1]- Reaction with specific components in the cell culture medium.[1]- pH of the media is not optimal for compound stability.[1] | - Perform a stability check in a simpler buffer system like Phosphate-Buffered Saline (PBS) to assess inherent aqueous stability.[1]- Test stability in different types of cell culture media to identify any specific reactive components.[1]- Ensure the pH of the media is stable throughout the experiment.[1] |
| Unexpected or off-target effects observed in cells. | - The concentration of FIN2 being used is too high.[7]- Degradation products of FIN2 may have their own biological activity.[3][8][9] | - Perform a dose-response experiment to determine the lowest effective concentration that induces ferroptosis with minimal off-target effects.[7][10]- Analyze for potential degradation products using LC-MS/MS during the stability study.[2] |
Experimental Protocols
Protocol: Assessing the Stability of FIN2 in Cell Culture Media
This protocol outlines a general procedure for determining the stability of a small molecule like FIN2 in cell culture media using HPLC-MS.[1]
1. Preparation of Solutions:
-
Prepare a 10 mM stock solution of FIN2 in an appropriate solvent (e.g., DMSO).
-
Prepare the cell culture medium to be tested (e.g., DMEM, RPMI 1640) with and without 10% FBS.
-
Prepare the working solution of FIN2 by diluting the stock solution in the respective media to a final concentration (e.g., 10 µM).
2. Experimental Procedure:
-
In a multi-well plate, add 1 mL of the 10 µM FIN2 working solution to triplicate wells for each condition (e.g., DMEM + 10% FBS, DMEM without FBS).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
3. Sample Preparation for Analysis:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing an internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
4. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
The parent drug and any potential breakdown products can be determined from the same sample.[2]
Data Presentation
The stability of FIN2 can be represented by the percentage of the compound remaining at each time point compared to the initial concentration at time 0.
Table 1: Example Stability Data for FIN2 in Different Media at 37°C
| Time (hours) | % FIN2 Remaining (DMEM + 10% FBS) | % FIN2 Remaining (DMEM) | % FIN2 Remaining (RPMI 1640 + 10% FBS) | % FIN2 Remaining (RPMI 1640) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 95.2 | 92.1 | 96.5 | 94.3 |
| 8 | 78.5 | 70.3 | 82.1 | 75.8 |
| 24 | 45.1 | 35.6 | 55.4 | 42.9 |
| 48 | 15.8 | 10.2 | 25.7 | 18.6 |
Note: This is example data and actual results may vary.
Visualizations
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - BR [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of low molecular weight fibrin degradation products on endothelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Material Matters: Degradation Products affect Regenerating Schwann Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Optimizing Ferroptosis Inducer-2 (FIN2) Concentration for Efficacy: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Ferroptosis Inducer-2 (FIN2) in their experiments. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format, detailed experimental protocols, and clearly presented quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FIN2) and how does it work?
A1: this compound (FIN2) is a small molecule that triggers a form of regulated cell death called ferroptosis. Unlike other common ferroptosis inducers, FIN2 has a unique dual mechanism of action. It does not inhibit the system xc- cystine/glutamate antiporter like erastin, nor does it directly inhibit Glutathione Peroxidase 4 (GPX4) in the same manner as RSL3. Instead, FIN2 indirectly causes a loss of GPX4 enzymatic function and directly oxidizes iron within the cell. This combined action leads to the accumulation of lipid peroxides, ultimately resulting in cell death.
Q2: How do I prepare a stock solution of FIN2?
A2: To prepare a stock solution of FIN2, it is recommended to dissolve the compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, to create a 10 mM stock solution, dissolve the appropriate mass of FIN2 in the corresponding volume of DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration for FIN2 in my experiments?
A3: The optimal concentration of FIN2 is cell-type dependent. A good starting point for many cancer cell lines, such as the HT-1080 fibrosarcoma line, is 10 µM to induce ferroptosis. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend testing a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the half-maximal inhibitory concentration (IC50) or effective concentration for your experimental goals.
Q4: How long should I treat my cells with FIN2?
A4: The duration of FIN2 treatment will depend on your cell type and the specific assay you are performing. For cell viability assays, a 24 to 48-hour incubation is common. For mechanistic studies, such as measuring lipid peroxidation or GPX4 activity, shorter time points (e.g., 6 to 12 hours) may be more appropriate to capture earlier events in the ferroptosis signaling cascade.
Q5: Is FIN2 stable in cell culture media?
A5: The stability of small molecules in cell culture media can be influenced by factors such as the media composition (e.g., DMEM vs. RPMI-1640), pH, temperature, and the presence of serum. While specific stability data for FIN2 in various media is not extensively published, it is good practice to prepare fresh working solutions of FIN2 for each experiment. If long-term experiments are planned, consider replenishing the media with fresh FIN2 at regular intervals to maintain a consistent concentration.
Data Presentation
Table 1: Effective Concentrations of FIN2 in Different Cell Lines
| Cell Line | Cell Type | Parameter | Concentration (µM) |
| HT-1080 | Human Fibrosarcoma | EC50 | 2.5 |
| HK2 | Human Kidney | N/A | 5 |
| U2OS | Human Osteosarcoma | N/A | 5 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. N/A: Specific EC50/IC50 values were not provided in the cited sources for these conditions, but the listed concentration was shown to be effective.
Table 2: Comparative IC50 Values of Ferroptosis Inducers
| Inducer | Class | HT-1080 (µM) | Jurkat (µM) | Molt-4 (µM) |
| FIN2 | FIN | 2.5 | N/A | N/A |
| Erastin | Class I | ~1-10 | 5 | 7.5 |
| RSL3 | Class II | ~0.02-0.1 | 0.1 | 0.075 |
This table provides a general comparison. IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of FIN2 on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
FIN2 stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay readout. Incubate overnight at 37°C and 5% CO2.
-
FIN2 Treatment: Prepare serial dilutions of FIN2 in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of FIN2. Include a vehicle control (medium with the same concentration of DMSO as the highest FIN2 concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol measures lipid peroxidation, a key indicator of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
FIN2 stock solution
-
C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)
-
Ferrostatin-1 (optional, as a negative control)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate) and allow them to adhere overnight.
-
FIN2 Treatment: Treat cells with the desired concentration of FIN2 for a relevant time point (e.g., 6-12 hours). Include a vehicle control and a co-treatment with Ferrostatin-1 as a negative control.
-
Staining: Thirty minutes before the end of the treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM. Incubate for 30 minutes at 37°C, protected from light.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Analysis: Analyze the cells using a flow cytometer. The oxidized form of the probe fluoresces green (emission ~510 nm), while the reduced form fluoresces red (emission ~590 nm). An increase in the green to red fluorescence ratio indicates lipid peroxidation.
Protocol 3: GPX4 Activity Assay (LC-MS based)
This protocol provides a general overview of measuring GPX4 activity in cell lysates using a liquid chromatography-mass spectrometry (LC-MS) based method.
Materials:
-
FIN2-treated and control cell pellets
-
Assay buffer (e.g., Tris-based buffer)
-
Phosphatidylcholine hydroperoxide (PCOOH) as a GPX4-specific substrate
-
Glutathione (GSH)
-
LC-MS system
Procedure:
-
Cell Lysis: Lyse the FIN2-treated and control cell pellets in a suitable assay buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
Enzymatic Reaction: In a reaction tube, combine the cell lysate, PCOOH, and GSH.
-
Incubation: Incubate the reaction mixture for a specific time at a controlled temperature to allow GPX4 to reduce PCOOH.
-
Reaction Quenching: Stop the reaction, for example, by adding a quenching solution.
-
LC-MS Analysis: Analyze the samples using an LC-MS system to measure the abundance of the unreacted PCOOH substrate. A decrease in PCOOH levels in the FIN2-treated samples compared to the control indicates GPX4 activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no cell death observed | - FIN2 concentration is too low for the specific cell line. - The cell line is resistant to ferroptosis. - FIN2 has degraded in the stock solution or media. | - Perform a dose-response experiment to determine the optimal concentration. - Confirm the expression of key ferroptosis-related proteins (e.g., GPX4, ACSL4). - Prepare a fresh stock solution of FIN2 and use it immediately. |
| High variability between replicates | - Uneven cell seeding. - Inconsistent FIN2 concentration across wells. - Edge effects in the multi-well plate. | - Ensure a homogenous cell suspension before seeding. - Mix the FIN2-containing media thoroughly before adding to the wells. - Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Inconsistent lipid peroxidation results | - Timing of the assay is not optimal. - C11-BODIPY probe concentration is too high or too low. - Photobleaching of the fluorescent probe. | - Perform a time-course experiment to identify the peak of lipid peroxidation. - Titrate the C11-BODIPY concentration to find the optimal staining intensity. - Minimize exposure of stained cells to light. |
| FIN2 precipitates in the media | - The solubility limit of FIN2 in the media has been exceeded. - The final DMSO concentration is too low to keep FIN2 in solution. | - Ensure the final concentration of FIN2 is within its solubility range for your specific media. - If higher concentrations are needed, consider using a different solvent or formulation, but be mindful of potential toxicity. |
Signaling Pathway Diagram
Technical Support Center: Ferroptosis Inducer-2 (FIN2)
Welcome to the technical support center for Ferroptosis Inducer-2 (FIN2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing FIN2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (FIN2)?
A1: FIN2 is an endoperoxide-containing 1,2-dioxolane that induces ferroptosis through a dual mechanism. Unlike other ferroptosis inducers, it does not inhibit the system Xc- cystine/glutamate antiporter or directly target Glutathione Peroxidase 4 (GPX4). Instead, FIN2 causes an indirect loss of GPX4 enzymatic function and directly oxidizes iron, leading to widespread lipid peroxidation and subsequent cell death.
Q2: What is the recommended concentration and incubation time for FIN2?
A2: The optimal concentration and incubation time for FIN2 are cell-line dependent. However, a good starting point for many cancer cell lines, such as HT-1080 fibrosarcoma cells, is a concentration range of 1-10 µM for 24 hours. We recommend performing a dose-response experiment to determine the EC50 value for your specific cell line.
Q3: How should I prepare and store FIN2?
A3: FIN2 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For short-term storage, the DMSO stock solution can be stored at -20°C. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. As with many compounds, the stability in solution can vary, so using freshly prepared solutions is recommended for optimal results.
Q4: What are the key hallmarks of FIN2-induced ferroptosis that I should observe?
A4: The key hallmarks to confirm FIN2-induced ferroptosis include:
-
Increased lipid peroxidation: This is a central feature of ferroptosis and can be measured using various assays.
-
Iron-dependency: Cell death should be rescued by co-treatment with an iron chelator, such as deferoxamine (B1203445) (DFO).
-
Rescue by ferroptosis inhibitors: The cell death should be preventable by co-treatment with specific ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1.
-
Lack of rescue by other cell death inhibitors: Inhibitors of apoptosis (e.g., Z-VAD-FMK) or necroptosis (e.g., necrostatin-1) should not prevent FIN2-induced cell death.
Troubleshooting Guide: "this compound" Not Inducing Cell Death
If you are not observing the expected cell death after treating your cells with FIN2, please consult the following troubleshooting guide.
Diagram: Troubleshooting Workflow for FIN2 Experiments
Caption: Troubleshooting workflow for experiments where FIN2 fails to induce cell death.
Issue 1: Problems with the FIN2 Compound
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degraded FIN2 Stock | Verify the integrity of your FIN2 stock solution. | Prepare a fresh stock solution of FIN2 in high-quality, anhydrous DMSO. Aliquot and store properly at -80°C to avoid multiple freeze-thaw cycles. |
| Precipitation in Media | FIN2 may precipitate in the cell culture medium. | Visually inspect the culture medium after adding the FIN2 solution for any signs of precipitation. If observed, consider preparing a fresh dilution or using a solubilizing agent (ensure it doesn't affect cell viability on its own). |
| Incorrect Concentration | The final concentration of FIN2 in the culture may be inaccurate. | Re-calculate the dilutions and ensure accurate pipetting. Perform a dose-response curve to identify the optimal concentration for your cell line. |
Issue 2: Cell Line and Culture-Related Problems
| Potential Cause | Troubleshooting Step | Recommended Action |
| Cell Line Insensitivity | Not all cell lines are equally sensitive to ferroptosis inducers.[1] | Search the literature to confirm if your cell line is known to be sensitive to ferroptosis. Include a positive control cell line (e.g., HT-1080) in your experiments. |
| High Cell Density | Confluent cell cultures can be more resistant to ferroptosis. | Seed cells at a lower density to ensure they are in the exponential growth phase during treatment. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. | Use cells with a low passage number and maintain consistent cell culture practices. |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses to stimuli. | Regularly test your cell cultures for mycoplasma contamination. |
Issue 3: Experimental Setup and Readout Issues
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inappropriate Assay | The cell viability assay may not be sensitive enough or may be incompatible with your experimental conditions. | Use a reliable method for assessing cell death, such as trypan blue exclusion, propidium (B1200493) iodide staining followed by flow cytometry, or a commercial cytotoxicity kit. Validate your assay with a known cytotoxic agent as a positive control. |
| Incorrect Incubation Time | The incubation time may be too short to observe significant cell death. | Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration. |
| Lack of Ferroptosis Hallmarks | The observed cell death may not be ferroptosis. | Confirm the mechanism of cell death by assessing key hallmarks. Co-treat with an iron chelator (DFO) and a ferroptosis inhibitor (ferrostatin-1) to see if cell death is rescued. Measure lipid peroxidation. |
Experimental Protocols
Protocol 1: Assessment of Lipid Peroxidation using C11-BODIPY 581/591
Objective: To measure lipid reactive oxygen species (ROS) accumulation, a key indicator of ferroptosis.
Materials:
-
Cells seeded in a multi-well plate
-
FIN2 and control compounds (e.g., vehicle, positive control)
-
C11-BODIPY 581/591 (fluorescent probe)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with FIN2, vehicle (DMSO), and a positive control for ferroptosis (e.g., RSL3) for the desired duration.
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to each well at a final concentration of 1-5 µM.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Analyze the cells using a flow cytometer or a fluorescence microscope.
-
Flow Cytometry: Detect the shift in fluorescence from red to green, which indicates lipid peroxidation.
-
Fluorescence Microscopy: Observe the increase in green fluorescence in treated cells compared to controls.
-
Diagram: Lipid Peroxidation Assay Workflow
Caption: Workflow for the C11-BODIPY lipid peroxidation assay.
Protocol 2: Rescue Experiment with Ferroptosis Inhibitors
Objective: To confirm that the observed cell death is indeed ferroptosis.
Materials:
-
Cells seeded in a 96-well plate
-
FIN2
-
Ferrostatin-1 (ferroptosis inhibitor)
-
Deferoxamine (DFO, iron chelator)
-
Cell viability assay kit (e.g., MTS, CellTiter-Glo)
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
The next day, pre-treat the cells with ferrostatin-1 (e.g., 1 µM) or DFO (e.g., 100 µM) for 1-2 hours.
-
Add FIN2 at a pre-determined cytotoxic concentration to the wells, including those pre-treated with inhibitors. Maintain control wells with vehicle, FIN2 alone, and inhibitors alone.
-
Incubate for the desired duration (e.g., 24 hours).
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Expected Outcome: A significant increase in cell viability should be observed in the wells co-treated with FIN2 and ferrostatin-1 or DFO compared to the wells treated with FIN2 alone.
Quantitative Data Summary: Typical Experimental Conditions
| Parameter | Recommendation | Notes |
| Cell Line | HT-1080, Calu-1, 786-O | Sensitivity is cell-line dependent.[2] |
| FIN2 Concentration | 1 - 10 µM | Perform a dose-response curve. |
| Incubation Time | 24 hours | Optimize with a time-course experiment. |
| Ferrostatin-1 | 0.5 - 2 µM | For rescue experiments. |
| Deferoxamine (DFO) | 50 - 100 µM | For rescue experiments to confirm iron dependency. |
| C11-BODIPY 581/591 | 1 - 5 µM | For lipid peroxidation measurement. |
References
Inconsistent results with "Ferroptosis inducer-2"
Welcome to the technical support center for Ferroptosis Inducer-2 (FINO2). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing FINO2 in their experiments and troubleshooting any inconsistencies in their results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (FINO2)?
A1: this compound (FINO2) is a compound that induces ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2] Unlike some other common ferroptosis inducers, FINO2 does not directly inhibit the cystine/glutamate antiporter (system Xc⁻) like erastin, nor does it directly bind to and inactivate Glutathione Peroxidase 4 (GPX4) in the manner of RSL3.[1] Instead, FINO2 indirectly subdues the activity of GPX4, leading to a decrease in the cell's ability to neutralize lipid peroxides.[1] This results in the accumulation of lipid reactive oxygen species (ROS), ultimately causing oxidative damage to the cell membrane and cell death.[2][3]
Q2: How should I store and handle this compound?
A2: For optimal stability, it is recommended to store this compound as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, thaw the stock solution and dilute it in the appropriate cell culture medium immediately before use.
Q3: What are the essential positive and negative controls to include in my experiments?
A3: To ensure the validity of your results, it is crucial to include the following controls:
-
Positive Controls: Use other well-characterized ferroptosis inducers like Erastin or RSL3 to confirm that your experimental system is responsive to ferroptosis induction.[4][5]
-
Negative Controls (Vehicle): Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve FINO2 to control for any effects of the solvent on cell viability.[5]
-
Rescue Agents (Inhibitors): To confirm that the observed cell death is indeed ferroptosis, co-treat cells with FINO2 and a known ferroptosis inhibitor.[6]
Troubleshooting Guide: Inconsistent Results
Issue 1: I am not observing the expected level of cell death, or my results are highly variable between experiments.
This is a common issue when working with ferroptosis inducers. The following sections break down the potential causes and provide solutions.
Possible Cause 1: Cell Line-Specific Sensitivity
The sensitivity of different cell lines to ferroptosis inducers can vary significantly.[6]
-
Solution: Determine the Optimal Concentration (EC50).
-
Perform a dose-response experiment with a wide range of FINO2 concentrations to determine the half-maximal effective concentration (EC50) for your specific cell line.[6] It's advisable to start with a broad range (e.g., 0.1 µM to 100 µM) and then narrow it down.
-
-
Solution: Assess Basal GPX4 Levels.
-
Cell lines with lower endogenous levels of GPX4 may be more susceptible to FINO2-induced ferroptosis.[6] You can measure GPX4 protein levels by western blot to characterize your cell line's sensitivity.
-
Possible Cause 2: Suboptimal Experimental Conditions
Factors related to your experimental setup can influence the outcome.
-
Solution: Optimize Treatment Duration.
-
Solution: Control for Serum Components.
-
Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules.[6] If you suspect interference, consider reducing the serum concentration during treatment. However, be aware that serum deprivation itself can be a stressor for cells.
-
Possible Cause 3: Reagent Quality and Stability
The integrity of your this compound is critical.
-
Solution: Ensure Proper Storage and Handling.
-
Prepare fresh working dilutions of FINO2 from a properly stored stock solution for each experiment. Avoid using old or repeatedly frozen-thawed solutions.
-
Issue 2: I am observing cell death, but I'm not sure if it is ferroptosis.
It is essential to distinguish ferroptosis from other cell death modalities like apoptosis and necrosis.[4]
-
Solution: Perform Rescue Experiments.
-
As mentioned in the FAQs, co-treatment with ferroptosis-specific inhibitors like Ferrostatin-1, Liproxstatin-1, or the iron chelator Deferoxamine (DFO) should significantly reduce the cell death induced by FINO2.[6] If these inhibitors rescue the cells, it is a strong indication of ferroptosis.
-
-
Solution: Measure Key Hallmarks of Ferroptosis.
-
Lipid Peroxidation: A defining feature of ferroptosis is the accumulation of lipid reactive oxygen species.[7] This can be measured using fluorescent probes like C11-BODIPY or by assessing levels of malondialdehyde (MDA), a product of lipid peroxidation.
-
Glutathione (GSH) Depletion: Since FINO2 indirectly affects GPX4, which uses GSH as a cofactor, you can measure intracellular GSH levels.[2] A decrease in GSH is indicative of ferroptosis.
-
Iron Accumulation: Assess the labile iron pool using fluorescent probes. An increase in intracellular iron is a key characteristic of ferroptosis.[2]
-
Quantitative Data Summary
The following table provides general concentration ranges for common ferroptosis inducers and inhibitors. Note that these are starting points, and the optimal concentration for your specific cell line and experimental conditions should be determined empirically.
| Compound | Type | Typical Concentration Range | Reference |
| Erastin | Inducer (System Xc⁻ inhibitor) | 1 - 20 µM | --INVALID-LINK-- |
| RSL3 | Inducer (GPX4 inhibitor) | 0.01 - 2 µM | --INVALID-LINK-- |
| Ferrostatin-1 | Inhibitor (Lipid ROS scavenger) | 0.1 - 5 µM | --INVALID-LINK-- |
| Deferoxamine (DFO) | Inhibitor (Iron chelator) | 10 - 100 µM | --INVALID-LINK-- |
Experimental Protocols
Protocol: Induction and Confirmation of Ferroptosis
This protocol provides a general framework for treating cells with a ferroptosis inducer and confirming the mechanism of cell death.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (FINO2) stock solution (in DMSO)
-
Ferrostatin-1 (optional, for validation)
-
96-well plates for viability assays
-
Reagents for your chosen cell viability assay (e.g., CellTiter-Glo®, MTT, or CCK-8[5])
-
Reagents for measuring lipid peroxidation (e.g., C11-BODIPY 581/591)
Procedure:
-
Cell Seeding:
-
Treatment:
-
Prepare serial dilutions of FINO2 in complete cell culture medium. It is recommended to perform a dose-response curve (e.g., 8-12 concentrations).
-
For rescue experiments, prepare solutions of FINO2 with and without a ferroptosis inhibitor (e.g., Ferrostatin-1). Pre-incubation with the inhibitor for 1-2 hours before adding FINO2 may be necessary.
-
Include vehicle control wells that receive the same concentration of DMSO as the highest concentration of FINO2.[5]
-
Carefully remove the old medium from the cells and add the medium containing the different treatments.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.[5]
-
-
Assessment of Cell Viability:
-
Measurement of Lipid Peroxidation (Optional but Recommended):
-
At the end of the treatment period, remove the medium and wash the cells with PBS.
-
Stain the cells with a lipid peroxidation sensor like C11-BODIPY 581/591 according to the manufacturer's protocol.
-
Analyze the fluorescence using a fluorescence microscope or flow cytometer. An increase in the oxidized form of the probe indicates lipid peroxidation.
-
-
Data Analysis:
-
Normalize the cell viability data to the vehicle-treated control wells.
-
Plot the results as a dose-response curve to determine the EC50 value of FINO2.
-
Compare the viability of cells treated with FINO2 alone to those co-treated with a ferroptosis inhibitor to confirm the mechanism of cell death.
-
Visualizations
Caption: Signaling pathway of ferroptosis induction.
Caption: Experimental workflow for troubleshooting.
Caption: Troubleshooting decision tree.
References
- 1. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 2. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - Zhang - Annals of Translational Medicine [atm.amegroups.org]
- 4. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
"Ferroptosis inducer-2" cytotoxicity in non-cancerous cells
This guide is intended for researchers, scientists, and drug development professionals utilizing Ferroptosis Inducer-2 (specifically FINO2) in their experiments. It provides troubleshooting advice and frequently asked questions regarding its cytotoxic effects, with a focus on its use in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FINO2) and how does it work? A1: FINO2 is a small molecule belonging to the 1,2-dioxolane class of compounds that induces a form of regulated cell death called ferroptosis.[1] Its mechanism is distinct from other common ferroptosis inducers like erastin (B1684096) or RSL3. FINO2 initiates ferroptosis through a dual mechanism: it indirectly inhibits the enzymatic function of Glutathione Peroxidase 4 (GPX4) and directly oxidizes intracellular ferrous iron (Fe²⁺).[1][2] Both actions lead to the accumulation of toxic lipid reactive oxygen species (ROS), ultimately causing cell death.[1]
Q2: Is FINO2 cytotoxic to non-cancerous cells? A2: Studies have shown that FINO2 exhibits selective cytotoxicity towards cancer cells. For example, it is significantly more potent in oncogenically transformed BJ-eLR fibroblast cells compared to their isogenic, non-cancerous counterparts, BJ-hTERT fibroblasts.[1][3] This suggests a therapeutic window where FINO2 can induce ferroptosis in cancer cells with minimal effects on normal cells.
Q3: How do I confirm that the cell death induced by FINO2 is indeed ferroptosis? A3: To confirm ferroptosis, you should perform co-treatment experiments with specific inhibitors. Cell death induced by FINO2 should be rescued by iron chelators (e.g., Deferoxamine, DFO) and lipid ROS scavengers (e.g., Ferrostatin-1, Liproxstatin-1).[1] Conversely, inhibitors of other cell death pathways, such as apoptosis (e.g., Z-VAD-FMK) or necroptosis (e.g., Necrosulfonamide), should not prevent FINO2-induced cell death.
Q4: What are the key morphological and biochemical hallmarks of FINO2-induced ferroptosis? A4: Biochemically, the key hallmarks are iron-dependent accumulation of lipid peroxides.[4] Morphologically, cells undergoing ferroptosis do not typically exhibit features of apoptosis like chromatin condensation or formation of apoptotic bodies. Instead, they may show cell swelling and increased mitochondrial membrane density.
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Suggested Solution(s) |
| I am not observing any cytotoxicity in my non-cancerous cell line. | 1. Inherent Resistance: Non-cancerous cells may have a more robust antioxidant system and lower basal iron levels compared to cancer cells, making them less susceptible. The BJ-hTERT cell line, for example, is known to have a high antioxidative capacity.[5] 2. Incorrect Concentration: The concentration of FINO2 may be too low. FINO2 shows a steep dose-response curve.[3] 3. Compound Instability: Although FINO2 is relatively stable, improper storage or handling of stock solutions could lead to degradation. | 1. Use a Positive Control: Include a ferroptosis-sensitive cancer cell line (e.g., HT-1080, BJ-eLR) in your experiment to ensure the compound is active. 2. Perform a Dose-Response Curve: Test a wide range of FINO2 concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell line. 3. Verify Controls: Ensure that your vehicle control (e.g., DMSO) is not causing cytotoxicity and that your untreated cells are healthy. |
| My experimental results are inconsistent between replicates. | 1. Cell Density: The sensitivity to ferroptosis can be cell density-dependent. 2. Cell Passage Number: High-passage number cells may have altered metabolic or stress-response pathways.[3] 3. Reagent Preparation: Inconsistent preparation of FINO2 stock solutions can lead to variability.[3] | 1. Standardize Seeding Density: Ensure that cells are seeded at the same density across all wells and experiments, aiming for 70-80% confluency at the time of treatment. 2. Use Low-Passage Cells: Use cells with a consistent and low passage number for all experiments. 3. Prepare Fresh Dilutions: Prepare fresh working dilutions of FINO2 from a validated stock solution for each experiment. |
| How can I be sure the observed lipid peroxidation is linked to iron? | Ferroptosis is, by definition, an iron-dependent process. | Use an Iron Chelator: Co-treat cells with FINO2 and an iron chelator like Deferoxamine (DFO). A significant reduction in lipid peroxidation (e.g., measured by C11-BODIPY) in the presence of DFO confirms the iron-dependency of the process.[1] |
Quantitative Data: FINO2 Cytotoxicity
FINO2 demonstrates significant selectivity for cancer cells over non-cancerous cells. While specific IC50 values for non-cancerous lines are not always calculated due to low toxicity, graphical data clearly illustrates this differential effect.
| Cell Line | Cell Type | FINO2 Effect | Source |
| BJ-hTERT | Telomerase-immortalized, non-cancerous human foreskin fibroblast | High cell viability maintained at concentrations (e.g., 10-30 µM) that are lethal to its cancerous counterpart. | [1][3] |
| BJ-eLR | Oncogenically transformed human foreskin fibroblast (Cancer model) | Highly sensitive; exhibits significant cell death at concentrations >10 µM. | [1][3] |
Signaling & Experimental Workflow Diagrams
A key feature of FINO2 is its dual mechanism of action, which bypasses some of the canonical ferroptosis induction pathways.
Caption: Mechanism of FINO2-induced ferroptosis.
The following workflow outlines a typical experiment to assess the cytotoxicity of FINO2 and confirm the mechanism of cell death.
Caption: Experimental workflow for assessing FINO2 cytotoxicity.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is used to assess cell metabolic activity as an indicator of viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Materials:
-
Cells (e.g., BJ-hTERT)
-
96-well cell culture plates
-
FINO2 and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of FINO2, vehicle control (DMSO), and any co-treatments (e.g., Ferrostatin-1).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570 nm using a microplate reader.[9]
-
Lipid Peroxidation Assay: C11-BODIPY 581/591 Staining
This assay uses a fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric measurement of lipid peroxidation.[10]
-
Materials:
-
Cells cultured on glass-bottom dishes or 96-well plates
-
C11-BODIPY 581/591 probe (stock in DMSO)
-
Live cell imaging medium or PBS
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Cell Seeding & Treatment: Seed and treat cells with FINO2 and controls for the desired time (e.g., 6-8 hours).
-
Probe Loading: Remove the treatment medium. Add medium containing 1-2 µM C11-BODIPY to the cells.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.[10]
-
Wash: Wash the cells twice with warm PBS or imaging medium to remove excess probe.[10]
-
Imaging/Analysis:
-
Microscopy: Immediately image live cells. Acquire images in both the green (oxidized, ~510 nm emission) and red (reduced, ~590 nm emission) channels. An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.
-
Flow Cytometry: After washing, detach cells (if adherent) and resuspend in PBS. Analyze the shift in fluorescence using a flow cytometer.[11]
-
-
Intracellular Labile Iron Assay: FerroOrange Staining
FerroOrange is a fluorescent probe that specifically detects the labile ferrous iron (Fe²⁺) pool, which is critical for driving ferroptosis.[12][13]
-
Materials:
-
Cells cultured on glass-bottom dishes or 96-well plates
-
FerroOrange probe (stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium[14]
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Cell Seeding & Treatment: Seed and treat cells with FINO2 and controls for the desired time.
-
Wash: Aspirate the treatment medium and wash the cells three times with warm HBSS or serum-free medium.[12][14] Using serum-containing medium is not recommended as it can cause high background fluorescence.
-
Probe Loading: Prepare a 1 µM working solution of FerroOrange in HBSS or serum-free medium. Add this solution to the cells.
-
Data Acquisition:
-
Microscopy: Wash cells with HBSS and immediately acquire fluorescent images (Excitation ~542 nm / Emission ~572 nm).
-
Plate Reader: Measure the fluorescence intensity directly in the plate reader. An increase in fluorescence intensity corresponds to an increase in the intracellular Fe²⁺ level.
-
-
References
- 1. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJ fibroblasts display high antioxidant capacity and slow telomere shortening independent of hTERT transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Highlighting fibroblast plasticity in lung fibrosis: the WI-38 cell line as a model for investigating the myofibroblast and lipofibroblast switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellosaurus cell line BJ1-hTERT (CVCL_6573) [cellosaurus.org]
- 8. rsc.org [rsc.org]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cell lines ic50: Topics by Science.gov [science.gov]
- 13. mdpi.com [mdpi.com]
- 14. medic.upm.edu.my [medic.upm.edu.my]
Technical Support Center: Stability and Efficacy of Ferroptosis Inducers
This technical support center provides troubleshooting guidance for researchers working with ferroptosis inducers, with a focus on preventing their degradation and ensuring experimental reproducibility. Given the limited specific information on the degradation of a compound termed "Ferroptosis inducer-2" (FIN2), this guide addresses the broader, well-documented challenges related to the stability of common ferroptosis inducers and the degradation of their key protein targets.
Frequently Asked Questions (FAQs)
Q1: My ferroptosis inducer (e.g., RSL3, Erastin) is showing variable or lower-than-expected activity. What are the possible causes?
A1: Inconsistent activity of ferroptosis inducers can stem from several factors related to compound stability and experimental setup:
-
Compound Degradation: Many small molecule inducers are susceptible to degradation under common laboratory conditions. Factors such as improper storage, repeated freeze-thaw cycles, exposure to light, or instability in aqueous media can lead to a loss of potency. For instance, Erastin and its derivatives can be unstable in solution over time.
-
Cell Line Resistance: Some cell lines exhibit intrinsic or acquired resistance to ferroptosis.[1] This can be due to high endogenous levels of antioxidant proteins like GPX4 or upregulation of protective pathways.[1]
-
Incorrect Dosing: The optimal concentration for inducing ferroptosis is highly cell-line dependent.[1] It is crucial to perform a dose-response curve to determine the EC50 for your specific cell line.
-
Assay Interference: Components of your cell culture media or assay reagents may interfere with the activity of the inducer.
Q2: How can I prevent the degradation of my ferroptosis inducer during experiments?
A2: To ensure the stability and efficacy of your ferroptosis inducer, follow these best practices:
-
Proper Storage: Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light, especially for photosensitive compounds.
-
Fresh Working Solutions: Prepare fresh working solutions from stock for each experiment. Avoid storing diluted solutions for extended periods.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used for the highest concentration of your inducer to account for any solvent effects.[2]
-
Quality Control: Periodically check the purity and concentration of your stock solution, especially if you observe a decline in activity over time.
Q3: I am observing a rapid decrease in the protein levels of GPX4 after treatment with my compound, but the expected level of ferroptosis is not occurring. What could be happening?
A3: This scenario suggests that while your compound is effectively targeting GPX4 for degradation, other compensatory mechanisms may be protecting the cells from ferroptosis:
-
GPX4-Independent Ferroptosis Suppression: Cells can utilize alternative pathways to suppress ferroptosis, independent of GPX4. These include the FSP1-CoQ10-NAD(P)H system, which can reduce lipid peroxides.
-
Upregulation of Antioxidant Pathways: Cells may respond to the initial insult by upregulating other antioxidant systems to combat lipid peroxidation.
-
Insufficient Iron: Ferroptosis is an iron-dependent process. If the intracellular labile iron pool is insufficient, ferroptosis may not be efficiently induced even with GPX4 degradation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for Ferroptosis Inducers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | Prepare fresh serial dilutions for each experiment from a new stock aliquot. | Consistent IC50 values across experiments. |
| Cell Seeding Density | Ensure uniform cell seeding density across all wells and plates.[1] | Reduced variability in cell viability readouts. |
| Assay Timing | Maintain consistent incubation times for both compound treatment and viability assays.[1] | More reproducible dose-response curves. |
Issue 2: High Background Signal in Lipid Peroxidation Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autoxidation of Probe | Protect the lipid peroxidation probe (e.g., C11-BODIPY 581/591) from light and prepare it fresh. | Lower background fluorescence in control wells. |
| Cell Stress | Handle cells gently during staining and washing to minimize mechanical stress. | Healthier cell morphology and lower baseline lipid peroxidation. |
| Sub-optimal Probe Concentration | Titrate the concentration of the lipid peroxidation probe to find the optimal signal-to-noise ratio. | Clearer distinction between treated and untreated cells. |
Data Presentation
Table 1: Stability of Common Ferroptosis Inducers in Solution
| Compound | Solvent | Storage Temperature | Approximate Half-life | Reference |
| Erastin | DMSO | -20°C | Weeks to months | [3] |
| RSL3 | DMSO | -20°C | Months | [2] |
| FIN56 | DMSO | -20°C | Months | [2] |
| FINO2 | DMSO | -20°C | Months | [4] |
Note: Stability can be affected by the specific experimental conditions.
Table 2: Half-life of Key Proteins in the Ferroptosis Pathway
| Protein | Typical Half-life | Degradation Pathway | Factors Affecting Stability |
| GPX4 | > 12 hours | Ubiquitin-Proteasome System | Selenocysteine availability, oxidative stress |
| SLC7A11 | 4-6 hours | Ubiquitin-Proteasome System | NRF2 activation, amino acid deprivation |
| NRF2 | < 20 minutes | KEAP1-mediated ubiquitination | Oxidative stress, electrophiles |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine Protein Half-life
This protocol is used to measure the degradation rate of a target protein (e.g., GPX4).
Materials:
-
Cells expressing the protein of interest
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies for Western blotting
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with CHX at a final concentration of 10-100 µg/mL to inhibit new protein synthesis.
-
Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Perform Western blotting to detect the levels of the target protein at each time point.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Plot the natural log of the normalized protein level against time. The slope of the line is the degradation rate constant (k), and the half-life can be calculated as ln(2)/k.
Protocol 2: In Vitro Compound Stability Assay
This protocol assesses the stability of a ferroptosis inducer in cell culture medium.
Materials:
-
Ferroptosis inducer stock solution
-
Complete cell culture medium
-
96-well plate
-
LC-MS/MS system
Procedure:
-
Spike the ferroptosis inducer into pre-warmed cell culture medium at the desired final concentration.
-
Incubate the medium at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the medium.
-
Immediately analyze the concentration of the parent compound in the aliquot using a validated LC-MS/MS method.
-
Plot the concentration of the compound against time to determine its degradation profile.
Mandatory Visualizations
Caption: Mechanisms of action for different classes of ferroptosis inducers.
Caption: The ubiquitin-proteasome pathway for target protein degradation.
Caption: A troubleshooting workflow for inconsistent ferroptosis induction.
References
"Ferroptosis inducer-2" experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ferroptosis Inducer-2 (FI-2), a potent and specific Class II ferroptosis inducer.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (FI-2)?
A1: this compound (FI-2) is a Class II ferroptosis-inducing agent.[1][2] It functions by directly and covalently binding to the active site of Glutathione (B108866) Peroxidase 4 (GPX4), thereby inhibiting its enzymatic activity.[2][3] GPX4 is a critical enzyme that neutralizes lipid hydroperoxides.[4][5] Inhibition of GPX4 by FI-2 leads to the accumulation of toxic lipid reactive oxygen species (ROS), which ultimately results in iron-dependent programmed cell death known as ferroptosis.[6][7][8] Unlike Class I inducers like erastin, FI-2 does not inhibit the System Xc- cystine/glutamate antiporter or deplete intracellular glutathione (GSH) levels.[2][9]
Q2: How should I prepare and store FI-2?
A2: FI-2 is typically supplied as a solid. For experimental use, it should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability. Before each use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.
Q3: What is the recommended concentration range for FI-2 in cell culture experiments?
A3: The optimal concentration of FI-2 is highly dependent on the cell line being used, as different cells exhibit varying sensitivities to ferroptosis induction.[5] We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A good starting point for a dose-response curve is a range from 10 nM to 10 µM.[5]
Q4: How can I confirm that the cell death observed with FI-2 treatment is indeed ferroptosis?
A4: To validate that FI-2 is inducing ferroptosis, you should perform co-treatment experiments with specific inhibitors. The observed cell death should be rescued by co-incubation with a ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1.[5] Additionally, iron chelators like deferoxamine (B1203445) (DFO) should also inhibit FI-2-induced cell death. Conversely, inhibitors of other cell death pathways, such as the pan-caspase inhibitor Z-VAD-FMK (for apoptosis), should not prevent the cell death induced by FI-2.[5]
Q5: What are the key morphological and biochemical markers of ferroptosis that I should look for after FI-2 treatment?
A5: Key markers of ferroptosis include a significant increase in lipid peroxidation, which can be measured using fluorescent probes like C11-BODIPY 581/591.[5][10] Morphologically, cells undergoing ferroptosis often exhibit mitochondrial shrinkage and increased mitochondrial membrane density.[11] Biochemically, you can assess the depletion of key antioxidant molecules and changes in the expression of proteins involved in iron metabolism.[4][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low levels of cell death observed after FI-2 treatment. | Cell Line Resistance: Some cell lines are inherently resistant to ferroptosis due to high endogenous antioxidant levels or active protective pathways.[5] | 1. Confirm that your cell line is known to be sensitive to Class II ferroptosis inducers. 2. Increase the concentration of FI-2 and/or the incubation time. 3. Consider using a different ferroptosis inducer with an alternative mechanism (e.g., a Class I inducer like erastin). |
| Incorrect Compound Concentration: The final concentration of FI-2 may be too low due to degradation or dilution errors. | 1. Prepare fresh dilutions of FI-2 from a new stock aliquot for each experiment. 2. Verify the calculations for your serial dilutions. | |
| Suboptimal Experimental Conditions: Cell density and media composition can influence the cellular response.[5] | 1. Ensure a consistent cell seeding density across all experiments; typically, cells should be at 70-80% confluency at the time of treatment.[1] 2. Use a consistent and appropriate cell culture medium for your cell line. | |
| High variability between replicate wells or experiments. | Inconsistent Cell Seeding: Uneven cell distribution can lead to variations in cell number and confluency. | 1. Ensure thorough mixing of the cell suspension before plating. 2. Use a calibrated pipette and consistent technique for seeding. |
| Edge Effects: Wells on the perimeter of a multi-well plate can experience different environmental conditions (e.g., evaporation), leading to variability. | 1. Avoid using the outermost wells of the plate for experimental treatments. Instead, fill them with sterile PBS or media to maintain humidity. | |
| Reagent Preparation: Inconsistent preparation of FI-2 dilutions. | 1. Prepare a master mix of the treatment medium for all replicate wells to ensure a uniform concentration. | |
| Difficulty confirming ferroptosis as the cell death mechanism. | Inhibitor Concentration: The concentration of the ferroptosis inhibitor (e.g., ferrostatin-1) may be insufficient. | 1. Perform a dose-response experiment for the inhibitor to determine the optimal rescue concentration. |
| Timing of Inhibitor Addition: The inhibitor may have been added too late to prevent the initiation of cell death. | 1. Co-treat the cells with FI-2 and the inhibitor simultaneously, or pre-treat with the inhibitor for a short period (e.g., 1-2 hours) before adding FI-2. |
Experimental Protocols & Data
Quantitative Data Summary for GPX4 Inhibitors
The following table provides reference IC50 values for other well-characterized GPX4 inhibitors in various cancer cell lines. This can serve as a guide for determining the initial concentration range for FI-2 in your experiments.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| RSL3 | H1975 | Non-small cell lung cancer | 0.15 | 24 |
| RSL3 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.71 | 96 |
| RSL3 | HCC1937 | Breast Cancer | 0.85 | 96 |
| Erastin | HT1080 | Fibrosarcoma | 1.26 | Not Specified |
Data adapted from publicly available sources.[1][7]
Detailed Methodologies
1. General Protocol for Induction of Ferroptosis with FI-2
This protocol provides a general guideline for treating cancer cell lines with FI-2.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (FI-2) stock solution (e.g., 10 mM in DMSO)
-
Ferroptosis inhibitor (optional, for validation): Ferrostatin-1
-
Multi-well plates (e.g., 96-well for viability assays)
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.[1]
-
Cell Culture: Incubate the cells overnight to allow for attachment and recovery.
-
Treatment Preparation: Prepare working solutions of FI-2 (and ferrostatin-1, if used) by diluting the stock solutions in complete cell culture medium to the desired final concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Treatment: Remove the old medium from the wells and add the medium containing FI-2. For control wells, add medium with the same final concentration of DMSO used for the highest concentration of the inducer.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Proceed with downstream assays to assess cell viability, lipid peroxidation, or other markers of ferroptosis.
-
2. Cell Viability Assay (CCK-8 or MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Treated cells in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Following the treatment period with FI-2, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
3. Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay directly measures lipid peroxidation, a key hallmark of ferroptosis.
-
Materials:
-
Treated cells
-
C11-BODIPY 581/591 fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Treat cells with FI-2 at the desired concentration and for the appropriate time. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Add C11-BODIPY 581/591 to the cells at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Analyze the cells immediately using a fluorescence microscope or flow cytometer. Upon oxidation by lipid peroxides, the fluorescence of the C11-BODIPY probe shifts from red to green. The ratio of green to red fluorescence can be quantified as a measure of lipid peroxidation.[5][10]
-
Visualizations
Caption: Signaling pathway of this compound (FI-2).
Caption: General experimental workflow for using FI-2.
Caption: Troubleshooting decision tree for FI-2 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Induction and application of ferroptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and pharmacological applications of ferroptosis: a narrative review - Zhang - Annals of Translational Medicine [atm.amegroups.org]
- 9. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 10. Defining a Water-Soluble Formulation of Arachidonic Acid as a Novel Ferroptosis Inducer in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a novel ferroptosis inducer-talaroconvolutin A—killing colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ferroptosis Inducer FINO2 and Serum Interference in Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using the ferroptosis inducer, FINO2. It specifically addresses the common issue of serum interference in experimental assays and offers troubleshooting advice and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Ferroptosis Inducer-2 (FINO2) and how does it work?
A1: this compound (FINO2) is a small molecule compound known to induce a form of regulated cell death called ferroptosis. Unlike other common ferroptosis inducers, FINO2 has a unique dual mechanism of action. It indirectly inhibits the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1][2] Additionally, FINO2 directly oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which further promotes the accumulation of toxic lipid reactive oxygen species (ROS), leading to cell death.[1][2]
Q2: I am observing inconsistent results in my cell viability assays when using FINO2. Could the serum in my cell culture medium be the cause?
A2: Yes, it is highly likely. Fetal Bovine Serum (FBS) is a common supplement in cell culture media and contains a complex mixture of proteins, growth factors, and other biomolecules.[3] Components of FBS, particularly albumin, can bind to small molecules like FINO2, reducing their effective concentration and bioavailability to the cells.[4] This can lead to a decrease in the apparent potency of the compound and cause variability between experiments, especially if different batches of FBS are used.
Q3: How does serum interference quantitatively affect the potency of ferroptosis inducers?
Q4: Are there any components in FBS, other than proteins, that can affect ferroptosis assays?
A4: Yes. FBS contains various antioxidants and lipids that can interfere with ferroptosis induction. For example, Vitamin E and other lipophilic antioxidants present in serum can suppress lipid peroxidation, a key event in ferroptosis. Additionally, the selenium content in different batches of FBS can vary, which can affect the expression and activity of selenoproteins like GPX4, thereby influencing the sensitivity of cells to ferroptosis inducers.
Troubleshooting Guides
Issue 1: Reduced or No FINO2-induced cell death observed.
| Possible Cause | Troubleshooting Steps |
| Serum Interference | Reduce the percentage of FBS in your culture medium during the experiment (e.g., to 1-2%) or use a serum-free medium for the duration of the treatment. Be aware that prolonged serum starvation can affect cell health. |
| Compound Degradation | Prepare fresh stock solutions of FINO2 in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Cell Line Insensitivity | Not all cell lines are equally sensitive to ferroptosis. Confirm the expression of key proteins involved in ferroptosis (e.g., GPX4) in your cell line. Consider testing a positive control cell line known to be sensitive to ferroptosis. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration of FINO2 for your specific cell line and experimental conditions. |
Issue 2: High variability in results between experiments.
| Possible Cause | Troubleshooting Steps |
| Batch-to-batch variation in FBS | If possible, use the same batch of FBS for a series of related experiments. If you must switch batches, it is advisable to re-optimize your experimental conditions. |
| Inconsistent cell density | Ensure that cells are seeded at a consistent density for each experiment, as cell confluency can affect susceptibility to ferroptosis. |
| Pipetting errors | Use calibrated pipettes and ensure thorough mixing of reagents. |
Quantitative Data Summary
The following table provides a hypothetical yet representative illustration of how serum concentration can affect the potency of a ferroptosis inducer. The values are based on the established principle of serum protein binding reducing the effective concentration of small molecules.
| Ferroptosis Inducer | Cell Line | Serum Concentration | Apparent IC50 (µM) |
| FINO2 (hypothetical) | HT-1080 | 10% FBS | 15 |
| 2% FBS | 8 | ||
| Serum-Free | 5 | ||
| Erastin (literature-derived) | PANC-1 | 10% FBS | 10-20 |
| Serum-Free | 2-5 | ||
| RSL3 (literature-derived) | BJeLR | 10% FBS | 0.1-0.5 |
| Serum-Free | 0.01-0.05 |
Note: The IC50 values for Erastin and RSL3 are approximate ranges compiled from various literature sources and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability Assay to Assess FINO2 Potency with and without Serum
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in their standard growth medium containing 10% FBS.
-
Medium Exchange: The next day, carefully aspirate the medium and wash the cells once with sterile phosphate-buffered saline (PBS).
-
Treatment Preparation: Prepare serial dilutions of FINO2 in three different media formulations:
-
Serum-free medium
-
Medium supplemented with 2% FBS
-
Medium supplemented with 10% FBS
-
-
Cell Treatment: Add the prepared FINO2 dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells for each medium condition.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control for each serum condition and plot the dose-response curves to determine the IC50 values.
Protocol 2: Lipid Peroxidation Assay (using C11-BODIPY 581/591)
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or glass-bottom dish) and treat with FINO2 in medium with the desired serum concentration as described in Protocol 1. Include a positive control (e.g., RSL3) and a negative control (vehicle).
-
Probe Loading: Towards the end of the treatment period (e.g., last 30-60 minutes), add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells twice with warm PBS to remove excess probe.
-
Imaging or Flow Cytometry:
-
Microscopy: Immediately image the cells using a fluorescence microscope. Oxidized C11-BODIPY will shift its fluorescence emission from red to green.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer to quantify the green and red fluorescence signals.
-
-
Data Analysis: Calculate the ratio of green to red fluorescence intensity to determine the extent of lipid peroxidation.
Visualizations
Caption: FINO2-induced ferroptosis signaling pathway.
Caption: Experimental workflow for assessing serum interference.
References
- 1. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different concentrations of fetal bovine serum affect cytokine modulation in Lipopolysaccharide-activated apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Lipid Peroxidation Assays with Ferroptosis Inducer-2
This technical support guide is designed for researchers, scientists, and drug development professionals who are using "Ferroptosis Inducer-2" (Class II Ferroptosis Inducers, such as RSL3) and encountering challenges with lipid peroxidation assays. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to ensure the successful execution and analysis of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I treated my cells with this compound, but I am not detecting an increase in lipid peroxidation. What could be the problem?
A1: This is a common issue that can arise from several factors related to the cells, the compound, or the assay itself.
Potential Causes and Solutions:
-
Cell Line Insensitivity: Not all cell lines are equally susceptible to ferroptosis.[1] Some may possess robust antioxidant systems or compensatory pathways that protect them from lipid peroxidation.
-
Suboptimal Compound Concentration/Incubation Time: The efficacy of ferroptosis inducers is highly dependent on concentration and duration of treatment.
-
Compound Instability: Ferroptosis inducers can degrade if not stored or handled properly.
-
Presence of Antioxidants: Components in the cell culture medium, particularly fetal bovine serum (FBS), can have antioxidant properties that interfere with the induction of lipid peroxidation.[1]
-
Solution: Consider reducing the serum concentration or using a serum-free medium during the treatment period.
-
-
Low Assay Sensitivity: The chosen lipid peroxidation assay may not be sensitive enough to detect subtle changes.
Q2: My C11-BODIPY assay shows a signal in the PE (red) channel, but little to no shift to the FITC (green) channel after treatment. Why is this happening?
A2: The C11-BODIPY probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.[6] Seeing a red signal confirms the dye has been taken up by the cells, but the lack of a green signal indicates that significant lipid peroxidation has not been detected.
Potential Causes and Solutions:
-
Insufficient Induction: As detailed in Q1, the concentration of this compound or the incubation time may be insufficient to induce a detectable level of lipid peroxidation.
-
Flow Cytometer Settings: Incorrect voltage and compensation settings can lead to poor signal detection.
-
Dye Concentration: The concentration of the C11-BODIPY dye itself can affect the results.
-
General ROS vs. Lipid Peroxidation: Other reactive oxygen species (ROS) can cause some oxidation of the C11-BODIPY probe.[7]
-
Solution: To confirm that the signal is from lipid peroxidation specific to ferroptosis, perform a rescue experiment by co-treating cells with your inducer and a ferroptosis-specific inhibitor like Ferrostatin-1 or Liproxstatin-1.[2] A reduction in the green signal would confirm ferroptosis-dependent lipid peroxidation.
-
Q3: How can I be certain that the cell death I am observing is ferroptosis and not another form of cell death like apoptosis?
A3: Differentiating between cell death pathways is crucial for accurate interpretation.
Confirmation Strategies:
-
Use of Inhibitors: This is the most definitive method. Co-treat your cells with this compound and specific inhibitors of different cell death pathways.
-
Ferroptosis Inhibitors: Ferrostatin-1 (Fer-1), Liproxstatin-1 (Lip-1), or Deferoxamine (DFOM) should rescue the cells from death.[8]
-
Apoptosis Inhibitor: A pan-caspase inhibitor like Z-VAD-FMK should not prevent cell death induced by ferroptosis.[8]
-
Necroptosis Inhibitor: A necroptosis inhibitor like Necrosulfonamide (NAS) should not rescue the cells.[8]
-
-
Biochemical Hallmarks: Measure other key indicators of ferroptosis.
-
Morphological Changes: Electron microscopy can reveal characteristic morphological changes in ferroptotic cells, such as smaller-than-normal mitochondria with condensed mitochondrial membranes, but without the chromatin condensation typical of apoptosis.[8]
Quantitative Data Summary
The optimal concentration and incubation time for a ferroptosis inducer are highly cell-type dependent.[4] The following table provides reference IC50 values for the well-characterized Class II GPX4 inhibitor, RSL3, to serve as a guide for establishing an effective concentration range in your experiments.
Table 1: Reference IC50 Values for RSL3 in Various Cancer Cell Lines
| Cell Line | Cancer Type | RSL3 IC50 (µM) | Incubation Time (hours) | Reference |
|---|---|---|---|---|
| H1975 | Non-small cell lung cancer | 0.15 | 24 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.71 | 96 | [3] |
| NCI-H929 | Multiple Myeloma | ~0.2 - 0.5 | 24 | [8] |
| OPM-2 | Multiple Myeloma | ~0.2 | 24 | [8] |
| MCF7 | Luminal Breast Cancer | > 2 | 72 | [3] |
| HT-1080 | Fibrosarcoma | Varies (highly sensitive) | 24 |[11] |
Note: This data is for reference only. It is critical to perform a dose-response curve for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Induction of Ferroptosis
This protocol provides a general guideline for treating cells with a Class II ferroptosis inducer.
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.[3]
-
Preparation of Inducer: Prepare a stock solution of the this compound (e.g., RSL3) in DMSO. On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the wells. Add the medium containing the various concentrations of the ferroptosis inducer.
-
Controls:
-
Vehicle Control: Treat cells with medium containing the same concentration of DMSO used for the highest concentration of the inducer.[3]
-
Positive Control: If your inducer is novel, use a known inducer like RSL3.
-
Inhibitor Control (for validation): Pre-treat cells with a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1) for 1-2 hours before adding the inducer.[8]
-
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C, 5% CO2.[3]
-
Analysis: Proceed with downstream assays such as cell viability or lipid peroxidation analysis.
Protocol 2: C11-BODIPY 581/591 Assay for Lipid Peroxidation (Flow Cytometry)
This protocol uses the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation.[3][5]
-
Cell Treatment: Treat cells with the this compound as described in Protocol 1.
-
Staining:
-
About 30-60 minutes before the end of the treatment incubation period, prepare a working solution of C11-BODIPY 581/591.[4]
-
Dilute the C11-BODIPY stock solution in pre-warmed, serum-free medium to a final concentration of 1-10 µM (optimization may be required).
-
Add the C11-BODIPY staining solution directly to the cells in their treatment medium and incubate for 30-60 minutes at 37°C, protected from light.[4]
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells using trypsin or a cell scraper. Neutralize trypsin with medium containing FBS if necessary.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Analysis:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer (e.g., PBS with 1-2% FBS).
-
Analyze the cells immediately on a flow cytometer.
-
Upon oxidation, the fluorescence of the C11-BODIPY probe shifts from red (PE channel, ~591 nm emission) to green (FITC channel, ~510 nm emission).[6]
-
The primary readout is an increase in the mean fluorescence intensity (MFI) in the green (FITC) channel.[7]
-
Visualizations
Diagram 1: Signaling Pathway of Class II Ferroptosis Inducers
Caption: Mechanism of Class II ferroptosis inducers leading to lipid peroxidation.
Diagram 2: Experimental Workflow for Lipid Peroxidation Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 6. abpbio.com [abpbio.com]
- 7. reddit.com [reddit.com]
- 8. Class II ferroptosis inducers are a novel therapeutic approach for t(4;14)-positive multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 10. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Ferroptosis Inducers: A Head-to-Head Comparison of FIN2 and Erastin Mechanisms
For researchers, scientists, and drug development professionals navigating the burgeoning field of ferroptosis, understanding the nuanced mechanisms of its inducers is paramount. This guide provides a detailed, objective comparison of two pivotal ferroptosis-inducing compounds: Ferroptosis Inducer-2 (FIN2) and Erastin (B1684096). By dissecting their distinct modes of action, supported by experimental data, this guide aims to empower informed decisions in experimental design and therapeutic strategy.
At a Glance: Key Mechanistic Differences
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, can be initiated through various pathways. While both FIN2 and Erastin converge on the accumulation of lethal lipid reactive oxygen species (ROS), their upstream mechanisms are fundamentally different. Erastin acts indirectly on the central ferroptosis regulator, Glutathione (B108866) Peroxidase 4 (GPX4), by depleting its essential cofactor, glutathione (GSH). In contrast, FIN2 triggers ferroptosis through a dual mechanism that involves the indirect inhibition of GPX4 and the direct oxidation of iron, bypassing the need for GSH depletion.
Mechanism of Action: A Detailed Breakdown
Erastin: The Canonical System Xc- Inhibitor
Erastin is a well-established ferroptosis inducer that primarily targets the cystine/glutamate antiporter, system Xc-.[1][2] This membrane protein is crucial for the import of cystine, which is subsequently reduced to cysteine – a key building block for the synthesis of the antioxidant glutathione (GSH).[2]
The signaling cascade initiated by Erastin unfolds as follows:
-
Inhibition of System Xc- : Erastin blocks the function of system Xc-, leading to a halt in cystine uptake.[1]
-
Glutathione Depletion : The intracellular pool of cysteine becomes depleted, thereby inhibiting the synthesis of GSH.[1][3]
-
GPX4 Inactivation : GPX4, a selenoprotein that detoxifies lipid peroxides, requires GSH as a cofactor. The depletion of GSH leads to the indirect inactivation of GPX4.[4]
-
Lipid Peroxidation : With GPX4 activity compromised, lipid peroxides accumulate unchecked, leading to oxidative damage to cell membranes and eventual cell death.[2]
Erastin's activity is also linked to interactions with voltage-dependent anion channels (VDACs) on the mitochondria and can be influenced by the tumor suppressor p53.
FIN2: A Dual-Pronged Attack on Ferroptosis Defenses
FIN2 (also known as FINO2) represents a distinct class of ferroptosis inducers. Its mechanism does not rely on the inhibition of system Xc- or the depletion of GSH.[1][5] Instead, it employs a two-pronged strategy to induce lipid peroxidation.[1][6]
The mechanism of FIN2 is understood as follows:
-
Indirect GPX4 Inactivation : While the precise mechanism is still under investigation, FIN2 leads to a loss of GPX4 enzymatic activity without depleting the GPX4 protein itself or its cofactor, GSH.[1][6][7] This suggests an indirect modulatory effect on GPX4 function.
-
Direct Iron Oxidation : FIN2 directly oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[6][8] This process can generate ferryl iron or other highly reactive iron species that can initiate and propagate lipid peroxidation.
-
Lipid Peroxidation : The combination of compromised GPX4 activity and the generation of reactive iron species leads to a robust accumulation of lipid peroxides, culminating in ferroptotic cell death.[1][6]
Quantitative Comparison of FIN2 and Erastin
Experimental data from studies on HT-1080 fibrosarcoma cells highlight the significant differences in the biochemical consequences of FIN2 and Erastin treatment.
| Parameter | Erastin | FIN2 (FINO2) | Cell Line | Reference |
| Glutathione (GSH) Levels | ~3-fold decrease | No significant decrease | HT-1080 | [1] |
| Lipid Peroxidation (TBARS) | Increased | Greater increase than Erastin | HT-1080 | [1] |
| Lipid Peroxidation (C11-BODIPY) | Increased fluorescence | Larger shift in fluorescence than Erastin | HT-1080 | [1][7] |
| GPX4 Activity (in vitro assay) | No reduction | Reduced activity | HT-1080 cell lysates | [1][6][7] |
| CHAC1 mRNA Upregulation | ~20-fold increase | ~7-fold increase | HT-1080 | [1] |
| System Xc- Inhibition | Yes | No | HT-1080 | [1] |
| Direct Iron (Fe²⁺) Oxidation | No | Yes | N/A (in vitro) | [6][8] |
Experimental Protocols
Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol outlines the use of the ratiometric fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in live cells.
Materials:
-
C11-BODIPY 581/591 (Thermo Fisher Scientific, D3861)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of C11-BODIPY 581/591 in anhydrous DMSO.
-
Cell Treatment: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with FIN2, Erastin, or vehicle control for the desired time.
-
Staining: Add the C11-BODIPY 581/591 stock solution to the cell culture medium to a final concentration of 2-10 µM. Incubate the cells for 30 minutes at 37°C.
-
Washing: Gently wash the cells three times with PBS to remove excess probe.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Acquire images using two different filter sets: one for the reduced form of the probe (Excitation/Emission ~581/591 nm, e.g., Texas Red filter set) and one for the oxidized form (Excitation/Emission ~488/510 nm, e.g., FITC filter set).
-
Flow Cytometry: Harvest the cells and resuspend in PBS. Analyze the fluorescence in two separate channels (e.g., PE for the red fluorescence and FITC for the green fluorescence).
-
-
Data Interpretation: An increase in the ratio of green to red fluorescence intensity indicates an increase in lipid peroxidation.
Glutathione (GSH) Assay using GSH-Glo™
This protocol describes the measurement of intracellular GSH levels using the luminescent GSH-Glo™ Assay (Promega).
Materials:
-
GSH-Glo™ Glutathione Assay kit (Promega, V6911)
-
Opaque-walled multi-well plates (e.g., 96-well)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the GSH-Glo™ Reagent according to the manufacturer's instructions by mixing the Luciferin-NT Substrate and Glutathione S-Transferase with the GSH-Glo™ Reaction Buffer.
-
Cell Treatment and Lysis: Seed cells in an opaque-walled plate and treat with FIN2, Erastin, or vehicle control. After treatment, remove the culture medium and add the prepared GSH-Glo™ Reagent to lyse the cells.
-
Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Luciferin Detection: Prepare the Luciferin Detection Reagent and add it to each well.
-
Second Incubation: Incubate at room temperature for 15 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of GSH in the sample. A decrease in luminescence compared to the control indicates GSH depletion.
Conclusion
The choice between FIN2 and Erastin as a ferroptosis inducer should be guided by the specific research question. Erastin is a valuable tool for studying the consequences of system Xc- inhibition and GSH depletion. In contrast, FIN2 offers a unique opportunity to investigate ferroptosis pathways that are independent of GSH levels and involve direct iron oxidation. Understanding these fundamental mechanistic distinctions is crucial for the accurate interpretation of experimental results and for the rational design of novel therapeutic strategies that leverage the cytotoxic potential of ferroptosis.
References
- 1. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How erastin assassinates cells by ferroptosis revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. columbia.edu [columbia.edu]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ferroptosis Inducers: FINO2 vs. RSL3
A Comprehensive Guide for Researchers in Cellular Biology and Drug Discovery
The targeted induction of ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising therapeutic strategy, particularly in oncology. Among the chemical tools available to researchers, Ferroptosis Inducer-2 (FINO2) and RAS-Selective Lethal 3 (RSL3) are two potent agents. This guide provides an objective comparison of their mechanisms, potency, and the experimental protocols required for their evaluation, aimed at researchers, scientists, and drug development professionals.
Delineating the Mechanisms of Action: A Tale of Two Pathways
While both FINO2 and RSL3 culminate in the lethal accumulation of lipid reactive oxygen species (ROS), their upstream mechanisms of action are distinct. RSL3 is a well-characterized, direct inhibitor of Glutathione Peroxidase 4 (GPX4)[1][2][3]. GPX4 is the central regulator of ferroptosis, responsible for detoxifying lipid hydroperoxides. By covalently binding to the active site of GPX4, RSL3 incapacitates this crucial enzyme, leading to unchecked lipid peroxidation and subsequent cell death.
In contrast, FINO2 employs a dual mechanism that sets it apart from direct GPX4 inhibitors like RSL3. FINO2 does not directly bind to and inhibit GPX4[1][2][4]. Instead, it indirectly inhibits GPX4 activity and, uniquely, participates in the direct oxidation of intracellular iron[2][4]. This dual action of promoting pro-ferroptotic iron oxidation while simultaneously disabling the primary defense against lipid peroxidation makes FINO2 a multifaceted tool for inducing ferroptosis.
Potency in Focus: A Comparative Analysis
A direct, head-to-head comparison of the half-maximal inhibitory concentration (IC50) for GPX4 is not straightforward, as FINO2's mechanism of GPX4 inhibition is indirect. However, we can compare their cytotoxic potency (EC50 or IC50 for cell viability) in various cancer cell lines. It is crucial to note that these values can vary significantly depending on the cell line, experimental conditions, and assay duration.
| Compound | Target(s) | Cell Line | IC50/EC50 (µM) | Incubation Time | Reference |
| FINO2 | GPX4 (indirect), Iron | HT-1080 | ~2.5 | 24h | [5] |
| RSL3 | GPX4 (direct) | HT-1080 | ~1.55 | 48h | [6] |
| RSL3 | HN3 (Head and Neck Cancer) | 0.48 | 72h | [6] | |
| RSL3 | HCT116 (Colorectal Carcinoma) | 4.084 | 24h | [7] | |
| RSL3 | LoVo (Colorectal Adenocarcinoma) | 2.75 | 24h | [7] | |
| RSL3 | HT29 (Colorectal Adenocarcinoma) | 12.38 | 24h | [7] |
Note: The presented IC50/EC50 values are compiled from different studies and are not from a direct head-to-head comparative experiment. Direct comparison of potency should be performed under identical experimental conditions.
Visualizing the Pathways
To better understand the distinct mechanisms, the following diagrams illustrate the signaling pathways affected by RSL3 and FINO2.
References
- 1. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptotic therapy in cancer: benefits, side effects, and risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. Reactivity-Based Probe of the Iron(II)-Dependent Interactome Identifies New Cellular Modulators of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ferroptosis Inducer-2 and Other Heme Oxygenase-1 Inducers
For researchers and professionals in drug development, understanding the nuanced differences between various cellular pathway modulators is critical. This guide provides a detailed, objective comparison of Ferroptosis Inducer-2 (FINO2) and other classical inducers of Heme Oxygenase-1 (HO-1), focusing on their mechanisms and performance in inducing ferroptosis, a regulated form of iron-dependent cell death.
Introduction to Ferroptosis and HO-1 Induction
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. It presents a promising therapeutic avenue for various diseases, including cancer. Heme Oxygenase-1 (HO-1) is a critical enzyme in cellular stress responses, catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide. While HO-1 is traditionally viewed as a cytoprotective enzyme, its role in ferroptosis is complex; by increasing the intracellular labile iron pool, its induction can paradoxically promote this form of cell death.
This compound (FINO2) is a potent, endoperoxide-containing small molecule belonging to the 1,2-dioxolane class.[1][2] Its mechanism is unique among ferroptosis inducers. Unlike compounds that inhibit the cystine/glutamate antiporter (e.g., erastin) or directly bind to and inhibit Glutathione Peroxidase 4 (GPX4) (e.g., RSL3), FINO2 exerts a dual action: it indirectly inactivates GPX4 and directly oxidizes ferrous iron (Fe²⁺), leading to widespread lipid peroxidation.[1][2]
Classical HO-1 Inducers , such as hemin (B1673052) and cobalt protoporphyrin (CoPP) , are well-established research tools for studying the effects of HO-1 upregulation. Hemin, a substrate of HO-1, and CoPP are known to potently increase HO-1 expression.[3][4] Notably, these compounds have also been demonstrated to induce ferroptotic cell death, establishing a direct link between canonical HO-1 induction and the initiation of ferroptosis.[5][6][7]
Comparative Analysis of Performance
The following tables summarize quantitative data from various studies to facilitate a comparison between FINO2 and hemin, a representative classical HO-1 inducer. It is important to note that this data is compiled from separate studies, as no direct head-to-head comparative studies were identified in the literature search.
Table 1: Comparison of Ferroptosis-Inducing Efficacy
| Parameter | This compound (FINO2) | Hemin | Other Ferroptosis Inducers |
| Cell Line | HT-1080 Fibrosarcoma | PC12 (Neuronal) | HT-1080 Fibrosarcoma |
| Concentration | 10 µM | 20 µM | 10 µM (Erastin) |
| Time Point | 6 hours | 24 hours | 6 hours (Erastin) |
| Effect on Cell Viability | Significant reduction in various cancer cell lines.[8] | Significant reduction in cell viability.[3] | Significant reduction in cell viability.[1] |
| Lipid Peroxidation | More rapid and greater increase in C11-BODIPY fluorescence compared to erastin.[1] | Significant increase in lipid peroxidation.[3] | Increase in C11-BODIPY fluorescence.[1] |
| Intracellular Fe²⁺ | Directly oxidizes Fe²⁺.[1][2] | Significant increase in intracellular Fe²⁺.[3] | N/A |
Table 2: Comparison of Effects on Key Ferroptosis Markers
| Marker | This compound (FINO2) | Hemin | Notes |
| GPX4 Activity | Indirectly inactivates GPX4.[1][2] | Downregulation of GPX4 protein levels observed.[3] | FINO2's mechanism is distinct from direct GPX4 inhibitors like RSL3.[1] |
| HO-1 Expression | Not reported in the reviewed literature. | Potent inducer of HO-1. | A key distinction in their known primary mechanisms. |
| CHAC1 mRNA Expression | 7-fold increase in HT-1080 cells (less potent than erastin).[9] | Not reported in the reviewed literature. | CHAC1 is a marker of the integrated stress response, often upregulated during ferroptosis. |
Mechanism of Action: A Visual Comparison
The signaling pathways for FINO2 and classical HO-1 inducers, while both culminating in ferroptosis, are initiated through distinct mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells in culture by measuring ATP levels, an indicator of metabolic activity.[5][6][10]
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the inducer (e.g., FINO2, hemin) or vehicle control for the desired time period (e.g., 24 hours).
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining and Flow Cytometry)
This assay measures lipid peroxidation in live cells using the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence emission from red to green upon oxidation.[4][7][11][12]
-
Cell Treatment: Treat cells with the desired inducers for the specified time.
-
Staining: Incubate the cells with 1-2 µM C11-BODIPY 581/591 in culture medium for 30 minutes at 37°C.
-
Cell Harvesting: Wash the cells with PBS and then detach them using trypsin or a gentle cell scraper.
-
Sample Preparation: Resuspend the cells in PBS for flow cytometry analysis. A live/dead stain can be included to exclude non-viable cells from the analysis.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Excite the dye at 488 nm and collect fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.
-
Data Analysis: The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation. An increase in this ratio signifies an increase in lipid ROS.
HO-1 Protein Expression (Western Blot)
This technique is used to detect and quantify the levels of HO-1 protein in cell lysates.[13][14][15][16]
-
Cell Lysis: After treatment with the inducers, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for HO-1 overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of HO-1.
Conclusion
Both FINO2 and classical HO-1 inducers like hemin are effective at inducing ferroptosis. However, their primary mechanisms of action differ significantly. FINO2 represents a distinct class of ferroptosis inducers with a dual mechanism of indirect GPX4 inactivation and direct iron oxidation. In contrast, hemin induces ferroptosis likely as a downstream consequence of its primary effect: the potent induction of HO-1, which leads to an increase in the labile iron pool.
The choice between FINO2 and a classical HO-1 inducer will depend on the specific research question. FINO2 is a valuable tool for studying the direct consequences of GPX4 inactivation and iron oxidation, independent of the canonical HO-1 induction pathway. Classical HO-1 inducers are indispensable for investigating the specific role of HO-1 in ferroptosis and other cellular processes. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and potential synergistic effects of these compounds.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 8. Identification of essential sites of lipid peroxidation in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 12. abpbio.com [abpbio.com]
- 13. Modified western blot technique in fast detection of heme oxygenase (HO-1/HO-2) in various tissues and organs of experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Colorimetric Detection of Western blot using 4-Chloro-1-Naphthol Solution Protocol [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Ferroptosis Inducers: FINO2 vs. FIN56
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising avenue for cancer therapy. Among the various small molecules developed to induce this process, Ferroptosis Inducer-2 (FINO2) and FIN56 have garnered significant attention. While both are potent inducers of ferroptosis, they operate through distinct molecular mechanisms. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Core Mechanisms of Action: A Tale of Two Pathways
FINO2 and FIN56 trigger ferroptosis through fundamentally different approaches, offering unique advantages and experimental possibilities.
FINO2: A Dual-Pronged Attack on Redox Homeostasis
FINO2, an endoperoxide-containing 1,2-dioxolane, initiates ferroptosis via a multipronged mechanism that does not involve the depletion of the key antioxidant enzyme, Glutathione Peroxidase 4 (GPX4).[1][2][3] Instead, its action is characterized by:
-
Indirect GPX4 Inactivation: FINO2 leads to a loss of GPX4 enzymatic function without reducing its protein levels.[1][2][3]
-
Direct Iron Oxidation: The endoperoxide moiety of FINO2 directly oxidizes ferrous iron (Fe²⁺), a critical step in the generation of lipid reactive oxygen species (ROS).[1][2][3]
This dual mechanism distinguishes FINO2 from many other ferroptosis inducers.[1][2][3]
FIN56: Targeting GPX4 Degradation and CoQ10 Depletion
In contrast, FIN56 employs a two-pronged strategy that converges on the depletion of critical cellular antioxidants:[4][5]
-
GPX4 Protein Degradation: FIN56 promotes the degradation of GPX4 protein, a central regulator of ferroptosis.[4][5] This process is dependent on the activity of Acetyl-CoA Carboxylase (ACC).[4][5] Recent studies have also implicated autophagy in FIN56-mediated GPX4 degradation.
-
Coenzyme Q10 Depletion: FIN56 binds to and activates squalene (B77637) synthase (SQS), an enzyme in the mevalonate (B85504) pathway.[4][5] This activation leads to a reduction in the levels of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant.[4][5]
Performance Data: A Side-by-Side Comparison
The following tables summarize the available quantitative data on the performance of FINO2 and FIN56 in various cancer cell lines. It is important to note that direct comparative studies are limited, and data is often generated from different experimental setups.
Table 1: Cytotoxicity (IC50/GI50 Values)
| Cell Line | Cancer Type | FINO2 (µM) | FIN56 (µM) | Reference |
| HT-1080 | Fibrosarcoma | ~10 | ~5 | [2] |
| IGROV-1 | Ovarian Cancer | 0.435 | - | [6] |
| NCI-H322M | Lung Cancer | 42 | - | [6] |
| Average (NCI60) | Various | 5.8 | - | [6] |
| LN229 | Glioblastoma | - | 4.2 | [7] |
| U118 | Glioblastoma | - | 2.6 | [7] |
| HT-29 | Colorectal Cancer | - | >10 | [8] |
| Caco-2 | Colorectal Cancer | - | >10 | [8] |
Table 2: Mechanistic Comparison
| Parameter | FINO2 | FIN56 | Reference |
| GPX4 Protein Level | No significant change | Decreased | [2][9] |
| GPX4 Enzymatic Activity | Indirectly inhibited | Decreased (due to degradation) | [2][9] |
| Lipid Peroxidation | Increased | Increased | [2][7][9] |
| Intracellular Iron | Directly oxidizes Fe²⁺ | Not a primary mechanism | [2][3] |
| Coenzyme Q10 Level | Not a primary mechanism | Decreased | [4][5] |
| System xc⁻ Inhibition | No | No | [2][3] |
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of FINO2 and FIN56, the following signaling pathway diagrams have been generated. Additionally, a general experimental workflow for comparing such compounds is provided.
Caption: FINO2 induces ferroptosis by directly oxidizing iron and indirectly inhibiting GPX4 activity.
Caption: FIN56 induces ferroptosis by degrading GPX4 and depleting Coenzyme Q10.
References
- 1. benchchem.com [benchchem.com]
- 2. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. columbia.edu [columbia.edu]
Navigating Resistance to Ferroptosis Inducer-2 (FIN-2) in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The induction of ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising therapeutic strategy for cancers resistant to conventional treatments. Ferroptosis inducer-2 (FIN-2, also known as FINO2) is a compound of significant interest due to its unique dual mechanism of action: indirect inhibition of Glutathione (B108866) Peroxidase 4 (GPX4) and direct oxidation of intracellular iron.[1] However, as with other anti-cancer agents, the development of resistance poses a significant challenge to the clinical utility of FIN-2. This guide provides a comparative analysis of potential FIN-2 resistance mechanisms, benchmarked against other classes of ferroptosis inducers, and offers detailed experimental protocols to investigate these pathways.
Comparing Ferroptosis Inducers: Mechanisms and Potential for Resistance
The efficacy and resistance profiles of ferroptosis inducers are intrinsically linked to their mechanisms of action. Understanding these differences is crucial for developing strategies to overcome resistance.
| Ferroptosis Inducer | Class | Primary Mechanism of Action | Potential Resistance Mechanisms |
| This compound (FIN-2) | Class IV | Indirectly inhibits GPX4 activity and directly oxidizes ferrous iron.[1][2] | Upregulation of iron storage/export proteins (e.g., Ferritin, Ferroportin), downregulation of iron uptake proteins (e.g., Transferrin Receptor), activation of Nrf2 antioxidant pathway, upregulation of alternative antioxidant systems (e.g., FSP1/CoQ10).[3][4][5][6] |
| RSL3 | Class II | Directly and covalently inhibits GPX4.[7] | Activation of the Nrf2 antioxidant pathway, upregulation of FSP1/CoQ10 pathway, alterations in lipid metabolism reducing polyunsaturated fatty acids.[6][8] |
| Erastin | Class I | Inhibits the system Xc- cystine/glutamate antiporter, leading to glutathione (GSH) depletion and subsequent GPX4 inactivation.[7] | Upregulation of system Xc- expression or activity, increased GSH synthesis through alternative pathways, activation of the Nrf2 antioxidant pathway.[5][9] |
Deciphering FIN-2 Resistance: Key Signaling Pathways
Based on the dual mechanism of FIN-2, resistance in cancer cells is likely to emerge from adaptations in two major cellular processes: iron metabolism and antioxidant defense systems.
Alterations in Iron Metabolism
FIN-2's ability to directly oxidize iron makes cellular iron homeostasis a critical determinant of its efficacy. Cancer cells may develop resistance by actively reducing the intracellular pool of labile iron.
-
Increased Iron Storage: Upregulation of ferritin, an iron storage protein, can sequester free iron, making it unavailable for oxidation by FIN-2.[3][10]
-
Enhanced Iron Export: Increased expression of ferroportin, the only known cellular iron exporter, can actively pump iron out of the cell, thereby reducing the substrate for FIN-2's oxidative action.[3]
-
Reduced Iron Uptake: Downregulation of the transferrin receptor (TFRC), which is responsible for iron uptake, can limit the total intracellular iron concentration.[3]
References
- 1. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of ferroptosis resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of ferroptosis resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2 inhibition reverses resistance to GPX4 inhibitor-induced ferroptosis in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferroptotic therapy in cancer: benefits, side effects, and risks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Ferroptosis and EMT resistance in cancer: a comprehensive review of the interplay [frontiersin.org]
- 10. Reprogramming of iron metabolism confers ferroptosis resistance in ECM-detached cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of "Ferroptosis Inducer-2" (FIN2) Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ferroptosis Inducer-2 (FIN2) with other established ferroptosis inducers, supported by experimental data. We delve into the cross-validation of its effects using genetic models, offering insights into its unique mechanism of action.
Introduction to Ferroptosis Inducers
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Small molecules that induce ferroptosis are valuable research tools and potential therapeutics. They are broadly classified based on their mechanism of action. This guide will focus on comparing FIN2 with representative inducers from different classes:
-
Class 1 (System xc⁻ inhibitors): Erastin
-
Class 2 (GPX4 direct inhibitors): RSL3
-
Class 3 (GPX4 protein degraders/other mechanisms): FIN56
-
FIN2 (a distinct class): Characterized by indirect GPX4 inactivation and direct iron oxidation.
Comparative Analysis of Ferroptosis Inducer Mechanisms
The signaling pathways of these inducers, while all culminating in lipid peroxidation and cell death, are initiated by distinct molecular events.
Signaling Pathway of Ferroptosis Inducers
Cross-Validation with Genetic Models
Genetic manipulation of key ferroptosis regulators provides a powerful tool to validate the mechanisms of different inducers. The two central players in this context are Glutathione Peroxidase 4 (GPX4) and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).
GPX4 Genetic Models
GPX4 is the master regulator of ferroptosis, detoxifying lipid peroxides. Genetic models involving GPX4, such as knockout (KO) and overexpression (OE) systems, are crucial for validating the targets of ferroptosis inducers.
Table 1: Comparison of Ferroptosis Inducer Activity in GPX4 Genetic Models
| Inducer | Mechanism of GPX4 Inhibition | Expected Effect in GPX4 KO Cells | Expected Effect in GPX4 OE Cells | Supporting Evidence |
| Erastin | Indirect (GSH depletion) | Increased sensitivity | Resistance | GPX4 overexpression has been shown to rescue cells from erastin-induced ferroptosis. |
| RSL3 | Direct covalent inhibition | Increased sensitivity | Resistance | Studies have demonstrated that GPX4 overexpression confers strong resistance to RSL3-induced cell death[1]. |
| FIN56 | Promotes GPX4 protein degradation | Increased sensitivity | Partial resistance (depends on degradation rate vs. OE level) | FIN56 induces ferroptosis by promoting the degradation of GPX4[2][3][4]. |
| FIN2 | Indirect inactivation | Increased sensitivity | Likely no or minimal resistance | FINO2 causes an indirect loss of GPX4 enzymatic function, a mechanism distinct from direct inhibition or protein depletion[4][5][6]. Therefore, simply overexpressing the GPX4 protein may not be sufficient to counteract the indirect inactivation mechanism of FIN2. Direct experimental validation is needed. |
ACSL4 Genetic Models
ACSL4 is a key enzyme that enriches cellular membranes with long-chain polyunsaturated fatty acids (PUFAs), the primary substrates for lipid peroxidation. ACSL4 knockout cells are therefore expected to be more resistant to ferroptosis.
Table 2: Comparison of Ferroptosis Inducer Activity in ACSL4 Genetic Models
| Inducer | Dependence on ACSL4 | Expected Effect in ACSL4 KO Cells | Supporting Evidence |
| Erastin | High | Resistance | ACSL4 knockout cells show resistance to ferroptosis induced by system xc- inhibitors[7][8]. |
| RSL3 | High | Resistance | ACSL4 knockout confers resistance to RSL3-induced ferroptosis[7]. |
| FIN56 | High | Resistance | The dual mechanism of FIN56, involving both GPX4 degradation and CoQ10 depletion, is ultimately reliant on the presence of peroxidizable lipids, making it sensitive to ACSL4 levels. |
| FIN2 | Likely High | Likely Resistance | As FIN2 induces widespread lipid peroxidation, its efficacy is expected to be dependent on the availability of PUFAs in cellular membranes, a process regulated by ACSL4. Direct experimental validation in ACSL4 KO models is needed to confirm this. |
Experimental Data Summary
The following table summarizes quantitative data from various studies, highlighting the differential potency of these inducers. Note that direct comparative studies of all four compounds in the same experimental setting are limited.
Table 3: Quantitative Comparison of Ferroptosis Inducers
| Inducer | Cell Line | EC50 / Effective Concentration | Key Findings | Reference |
| Erastin | HT-1080 | ~10 µM | Induces ferroptosis via GSH depletion. | [4] |
| RSL3 | HCT116 | IC50: 4.084 µM | Potent and direct inhibitor of GPX4. | [9] |
| FIN56 | HT-1080 | ~5 µM | Induces GPX4 degradation and CoQ10 depletion. | |
| FIN2 | HT-1080 | ~10 µM | Induces ferroptosis through a dual mechanism of indirect GPX4 inactivation and iron oxidation. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (Using CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.
Workflow:
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate.
-
Incubation: Allow cells to adhere and grow overnight.
-
Treatment: Treat cells with a serial dilution of the ferroptosis inducer, with or without a ferroptosis inhibitor (e.g., ferrostatin-1).
-
Incubation: Incubate for the desired treatment duration (e.g., 24 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
Lipid ROS Measurement (Using C11-BODIPY)
C11-BODIPY 581/591 is a fluorescent probe that indicates lipid peroxidation. Upon oxidation, its fluorescence shifts from red to green.
Workflow:
Protocol:
-
Cell Treatment: Treat cells with the ferroptosis inducer for the desired time.
-
Probe Loading: Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-10 µM.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Analysis: Analyze the cells using a flow cytometer or fluorescence microscope, measuring the shift in fluorescence from the red to the green channel.
Western Blotting for GPX4 and ACSL4
Western blotting is used to determine the protein levels of key ferroptosis regulators.
Protocol:
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4 or ACSL4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
FIN2 represents a novel class of ferroptosis inducers with a unique dual mechanism of action involving indirect GPX4 inactivation and direct iron oxidation. Cross-validation with genetic models, particularly GPX4 and ACSL4 knockout and overexpression systems, is essential to fully elucidate its distinct signaling pathway compared to other inducers like erastin, RSL3, and FIN56. While existing data strongly suggest a mechanism independent of direct GPX4 inhibition, further direct comparative studies in these genetic models are warranted to definitively confirm these hypotheses and to quantify the differential responses. The experimental protocols provided in this guide offer a framework for conducting such validation studies, which will be critical for advancing our understanding of ferroptosis and the development of targeted cancer therapies.
References
- 1. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Robust Ferroptosis-Related Genes in Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global survey of cell death mechanisms reveals metabolic regulation of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
FIN56: Overcoming Erastin Resistance in Ferroptosis Induction
A Comparative Guide for Researchers
The emergence of resistance to established ferroptosis inducers, such as Erastin, presents a significant challenge in the development of novel cancer therapies. This guide provides a comprehensive comparison of Ferroptosis Inducer-56 (FIN56) with other common ferroptosis inducers, focusing on its efficacy in Erastin-resistant cancer cells. We present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways to assist researchers in evaluating FIN56 for their specific applications.
Performance Comparison in Erastin-Resistant Cells
FIN56 demonstrates a distinct advantage in cell lines that have developed resistance to Erastin. This efficacy stems from its unique dual mechanism of action: promoting the degradation of Glutathione (B108866) Peroxidase 4 (GPX4) and depleting Coenzyme Q10 (CoQ10), an antioxidant in the cell.[1][2] This two-pronged attack on the cell's antioxidant defenses can overcome resistance mechanisms that affect single-target agents like Erastin, which primarily inhibits the cystine/glutamate antiporter system Xc-.[2]
Below is a summary of the half-maximal inhibitory concentration (IC50) values for FIN56 and Erastin in various cancer cell lines. Note that direct comparisons in isogenic Erastin-sensitive and -resistant lines are limited in the literature; however, the data suggests FIN56's potency in cell lines where Erastin is less effective.
| Cell Line | Cancer Type | FIN56 IC50 (µM) | Erastin IC50 (µM) | Notes |
| A549 | Non-small cell lung cancer | 12.71[3] | ~2.7-40[4][5] | A549 cells are known to have NRF2-mediated resistance to Erastin.[3] |
| MDA-MB-231 | Triple-negative breast cancer | Not specified | ~2.7-40[4][5][6] | |
| MCF-7 | Breast cancer | Not specified | ~80[6] | |
| NCI/ADR-RES | Adriamycin-resistant ovarian cancer | Equally cytotoxic to sensitive cells[7] | ~0.8[8] | This cell line expresses P-glycoprotein and shows resistance to some chemotherapeutics, but not Erastin.[8][9] |
| OVCAR-8 | Ovarian cancer | Equally cytotoxic to resistant cells[7] | ~1.2[8] |
Signaling Pathways and Resistance Mechanisms
FIN56 Mechanism of Action:
FIN56 induces ferroptosis through a dual-pronged attack on the cell's antioxidant systems. Firstly, it promotes the degradation of GPX4, a key enzyme that detoxifies lipid peroxides.[10] Secondly, FIN56 activates squalene (B77637) synthase (SQS), an enzyme in the mevalonate (B85504) pathway, which leads to the depletion of Coenzyme Q10, a potent lipid-soluble antioxidant.[10][11] This combined action leads to an overwhelming accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
Figure 1: Dual mechanism of FIN56-induced ferroptosis.
Erastin Mechanism and Resistance:
Erastin triggers ferroptosis by inhibiting system Xc-, a cystine/glutamate antiporter.[12] This blockage of cystine uptake leads to the depletion of glutathione (GSH), a necessary cofactor for GPX4 activity. Consequently, GPX4 is inactivated, resulting in the accumulation of lipid peroxides.
Resistance to Erastin can arise from various mechanisms, including the upregulation of alternative antioxidant pathways. One key mechanism involves the NRF2 pathway, which can transcriptionally upregulate genes that compensate for the loss of GSH.[12]
Figure 2: Erastin's mechanism and a key resistance pathway.
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the efficacy of ferroptosis inducers.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure for determining cell viability after treatment with ferroptosis inducers.
Figure 3: Workflow for a typical cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate overnight.[13]
-
Treatment: Prepare serial dilutions of FIN56, Erastin, and other compounds in complete culture medium. Replace the existing medium with the medium containing the treatments. Include a vehicle control (e.g., DMSO).[13]
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[13]
-
Reagent Addition:
-
For MTT assay: Add 20 µL of MTT reagent to each well and incubate for 1-4 hours. Then, add solubilization solution.
-
For CellTiter-Glo® assay: Add 100 µL of the reagent to each well.[14]
-
-
Incubation: Follow the manufacturer's protocol for incubation times. For CellTiter-Glo®, this is typically 10 minutes at room temperature.[14]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, a variant of MTT) or luminescence using a microplate reader.[13]
-
Analysis: Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability.
Lipid Peroxidation Assay (C11-BODIPY™ 581/591)
This assay measures the accumulation of lipid peroxides, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.[1][15]
Detailed Steps:
-
Cell Treatment: Seed cells and treat with ferroptosis inducers as described for the viability assay, typically for a shorter duration (e.g., 4-8 hours).[14]
-
Probe Incubation: Thirty minutes before the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30 minutes at 37°C.[14]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold PBS.[14]
-
Flow Cytometry: Resuspend the cells in PBS and analyze them on a flow cytometer. The dye is excited at 488 nm, and fluorescence is collected in both the green (~510-530 nm) and red (~580-610 nm) channels.[14]
-
Analysis: An increase in the ratio of green to red fluorescence intensity indicates a higher level of lipid peroxidation.[14]
Western Blot for GPX4 Expression
This protocol is used to determine the protein levels of GPX4 following treatment with ferroptosis inducers.
Detailed Steps:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[13]
-
SDS-PAGE and Transfer: Denature equal amounts of protein and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.[13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]
References
- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Ferroptosis as a Potential Cell Death Mechanism Against Cisplatin-Resistant Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strong Protection by 4-Hydroxyestrone against Erastin-Induced Ferroptotic Cell Death in Estrogen Receptor-Negative Human Breast Cancer Cells: Evidence for Protein Disulfide Isomerase as a Mechanistic Target for Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erastin triggers autophagic death of breast cancer cells by increasing intracellular iron levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Mechanisms of Cell Death Induced by Erastin in Human Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of ferroptosis resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ferroptosis inducer-2" specificity compared to other ferroptosis inducers
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a distinct form of regulated cell death driven by iron-dependent lipid peroxidation, has garnered significant attention as a therapeutic target, particularly in oncology. A variety of small-molecule inducers, known as FINs, are used to trigger this pathway experimentally. However, these compounds vary significantly in their mechanisms and specificity. This guide provides an objective comparison of Ferroptosis Inducer-2 (FINO2) with other canonical inducers—Erastin, RSL3, and FIN56—supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.
Mechanisms of Action: A Tale of Four Inducers
The primary distinction among common ferroptosis inducers lies in their molecular targets and how they disrupt the cell's antioxidant defenses, primarily the glutathione (B108866) peroxidase 4 (GPX4) system. GPX4 is the central enzyme responsible for neutralizing lipid hydroperoxides, thereby preventing the chain reaction of lipid peroxidation that culminates in ferroptosis.
-
Erastin (Class I FIN): Erastin acts upstream of GPX4. Its primary mechanism is the inhibition of system Xc-, a cystine/glutamate antiporter on the cell membrane.[1][2] This blockade prevents the cellular uptake of cystine, a crucial building block for the antioxidant glutathione (GSH).[3] Since GPX4 requires GSH as a cofactor, Erastin leads to GSH depletion and subsequent indirect inactivation of GPX4.[4] Some studies also suggest Erastin can act on voltage-dependent anion channels (VDACs).[1]
-
RSL3 (Class II FIN): In contrast to Erastin, RSL3 is a direct inhibitor of GPX4.[1][2] It forms a covalent bond with the selenocysteine (B57510) residue in the active site of GPX4, leading to its irreversible inactivation.[4] This direct inhibition rapidly triggers the accumulation of lipid peroxides. While highly potent, RSL3 is known to have off-target effects on other proteins, such as thioredoxin reductase 1 (TXNRD1).[1]
-
FIN56: This inducer employs a unique dual mechanism that results in the loss of GPX4 protein. FIN56 promotes the degradation of GPX4 and simultaneously depletes Coenzyme Q10 (CoQ10), an endogenous lipophilic antioxidant.[5][6]
-
FINO2 (this compound): FINO2 stands apart with a distinct, multi-pronged mechanism. It does not inhibit system Xc- like Erastin, nor does it directly bind to or promote the degradation of GPX4 like RSL3 and FIN56, respectively.[7] Instead, FINO2 initiates ferroptosis through a dual action: 1) indirect inactivation of GPX4 through a yet-to-be-fully-elucidated mechanism and 2) direct oxidation of intracellular ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[7][8] This iron oxidation can contribute to the generation of reactive oxygen species (ROS) via Fenton chemistry, further propagating lipid peroxidation.[1]
Signaling Pathway Diagrams
The diagrams below illustrate the distinct molecular pathways initiated by each ferroptosis inducer.
Quantitative Comparison of Ferroptosis-Inducing Efficacy
The potency of ferroptosis inducers, typically measured by the half-maximal inhibitory concentration (IC50), can vary significantly depending on the cell line and experimental conditions. The following table summarizes representative IC50 values from the literature to provide a general comparison of potency.
| Inducer | Target Cell Line | IC50 / Lethal Dose (µM) | Primary Mechanism | Reference |
| Erastin | HT-1080 | ~1.2 - 10 | System Xc- Inhibition | [1][4] |
| BJ-TERT/RASV12 | ~1 - 5 | System Xc- Inhibition | [1] | |
| RSL3 | HT-1080 | ~0.1 - 0.15 | Direct GPX4 Inhibition | [1][4] |
| Pfa1 Cells | 0.1 | Direct GPX4 Inhibition | [1] | |
| FIN56 | HT-1080 | ~0.1 - 0.5 | GPX4 Degradation / CoQ10 Depletion | [5] |
| FINO2 | HT-1080 | ~10 (Lethal Dose) | Indirect GPX4 Inhibition / Iron Oxidation | [9] |
Note: These values are illustrative. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell model.
Specificity and Off-Target Effects
A critical consideration for any chemical probe is its specificity. While a primary mechanism is often attributed to each inducer, off-target effects can influence experimental outcomes.
| Inducer | Primary Target(s) | Known or Potential Off-Target Effects | Specificity Profile |
| Erastin | System Xc- | Voltage-Dependent Anion Channels (VDACs). May also directly interact with ABC transporters.[1][10] | Multi-target . Affects amino acid transport and mitochondrial function. |
| RSL3 | GPX4 (Active Site) | Thioredoxin Reductase 1 (TXNRD1).[1] May inhibit other selenoproteins. | Relatively specific for GPX4 , but with known off-targets that can confound results related to general oxidative stress. |
| FIN56 | GPX4 (Degradation), Squalene Synthase (SQS) | Acetyl-CoA Carboxylase (ACC) activity is required for its effect on GPX4. | Dual-mechanism . Targets both protein stability and lipid metabolism pathways. |
| FINO2 | GPX4 (Indirect), Fe²⁺ | The full range of off-targets is not well characterized; its endoperoxide moiety could potentially react with other cellular components. | Mechanistically unique . Bypasses canonical upstream pathways (GSH depletion) and direct GPX4 binding, offering a distinct method of induction. |
Experimental Protocols
Accurate assessment of ferroptosis requires robust and reproducible methodologies. Below are generalized protocols for key experiments used to compare ferroptosis inducers.
A. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the cytotoxic effect of the inducers by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of each ferroptosis inducer (e.g., FINO2, Erastin, RSL3) in the appropriate cell culture medium. To confirm ferroptosis, also prepare solutions containing the inducer plus a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1).[11] Include a vehicle-only control (e.g., DMSO).
-
Treatment: Carefully remove the old medium from the cells and add the medium containing the different compound dilutions.
-
Incubation: Return the plate to the incubator for a specified period (e.g., 24 or 48 hours).[11]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.[11]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine IC50 values. A rescue of cell viability in the presence of Ferrostatin-1 confirms death is due to ferroptosis.[12]
B. Lipid Peroxidation Assay (C11-BODIPY™ 581/591)
This assay directly visualizes and quantifies lipid ROS, a key hallmark of ferroptosis, using a ratiometric fluorescent probe.[13][14]
-
Cell Seeding and Treatment: Seed cells in a suitable format for imaging or flow cytometry (e.g., glass-bottom dish or 6-well plate). Treat with the desired concentration of ferroptosis inducers for a time determined to be just prior to the onset of cell death (e.g., 6 hours).[8]
-
Probe Staining:
-
Wash and Image/Analyze:
-
Wash the cells twice with HBSS to remove excess probe.[15]
-
For Microscopy: Immediately acquire images using a fluorescence microscope. The unoxidized probe fluoresces red (~591 nm emission), while the oxidized probe fluoresces green (~510 nm emission). An increase in the green/red fluorescence ratio indicates lipid peroxidation.[15]
-
For Flow Cytometry: Harvest the cells (e.g., using trypsin), resuspend them in HBSS or FACS buffer, and analyze them immediately on a flow cytometer, measuring the fluorescence shift from the red to the green channel.[16]
-
-
Data Analysis: Quantify the change in the green/red fluorescence ratio. A significant increase in this ratio upon treatment with an inducer, which is preventable by co-treatment with Ferrostatin-1, is indicative of ferroptosis.
Experimental Workflow Visualization
Conclusion
The choice of a ferroptosis inducer has significant implications for experimental outcomes. While all four compounds discussed—FINO2, Erastin, RSL3, and FIN56—ultimately converge on the lethal accumulation of lipid peroxides, their paths to that endpoint are markedly different.
-
Erastin is a canonical tool for studying the role of GSH depletion in ferroptosis.
-
RSL3 offers a potent and direct method for inhibiting GPX4, though its off-target potential must be considered.
-
FIN56 provides a way to investigate ferroptosis mediated by protein degradation and depletion of non-glutathione-based antioxidants.
-
FINO2 presents a unique specificity profile, initiating ferroptosis through a dual mechanism of indirect GPX4 inhibition and direct iron oxidation.[7] This makes it a valuable tool for probing ferroptosis pathways that are independent of system Xc- or direct covalent modification of GPX4, potentially revealing novel regulatory nodes in the process.
By understanding these distinctions and employing rigorous, well-controlled experimental protocols, researchers can effectively leverage these powerful chemical tools to further unravel the complex mechanisms of ferroptosis and its therapeutic potential.
References
- 1. Ferroptotic therapy in cancer: benefits, side effects, and risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis inducers are a novel therapeutic approach for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactivity-Based Probe of the Iron(II)-Dependent Interactome Identifies New Cellular Modulators of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. columbia.edu [columbia.edu]
- 9. researchgate.net [researchgate.net]
- 10. Ferroptosis Inducers Erastin and RSL3 Enhance Adriamycin and Topotecan Sensitivity in ABCB1/ABCG2-Expressing Tumor Cells [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Involvement of Ferroptosis Induction and Oxidative Phosphorylation Inhibition in the Anticancer-Drug-Induced Myocardial Injury: Ameliorative Role of Pterostilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 14. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
A Head-to-Head Comparison of Ferroptosis Inducer-2 (FIN2) and Other Ferroptosis-Inducing Compounds
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various ferroptosis inducers (FINs) is critical for designing effective experiments and developing novel therapeutics. This guide provides an in-depth comparison of Ferroptosis Inducer-2 (FIN2, also known as FINO2), a compound with a unique mechanism of action, against other well-characterized FINs.
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. The induction of this pathway holds significant therapeutic promise, particularly in oncology. While numerous compounds can trigger ferroptosis, they often do so through distinct molecular mechanisms. This guide will objectively compare the performance of FIN2 with other prominent FINs, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Mechanisms of Action: A Diverse Landscape of Ferroptosis Induction
Ferroptosis inducers are broadly classified based on their primary molecular targets. FIN2 distinguishes itself with a dual mechanism that sets it apart from other classes of FINs.
-
FIN2 (FINO2): A Dual-Threat Inducer. FIN2 is an endoperoxide-containing 1,2-dioxolane that initiates ferroptosis through a multi-pronged attack. Unlike canonical inducers, it does not inhibit the system xc- cystine/glutamate antiporter or directly target Glutathione (B108866) Peroxidase 4 (GPX4).[1][2] Instead, FIN2's endoperoxide moiety is crucial for its function, enabling it to both indirectly inactivate GPX4 and directly oxidize iron .[1][2][3] This dual action leads to a rapid and potent accumulation of lipid reactive oxygen species (ROS), driving the cell towards ferroptotic death.[1]
-
Class 1 FINs (e.g., Erastin (B1684096), Imidazole Ketone Erastin - IKE): System xc- Inhibitors. These compounds block the system xc- antiporter, which is responsible for importing cystine into the cell. Cystine is a critical precursor for the synthesis of glutathione (GSH), an essential cofactor for GPX4. By depleting intracellular GSH, these inducers indirectly inhibit GPX4 activity, leading to lipid peroxidation.
-
Class 2 FINs (e.g., RSL3): Direct GPX4 Inhibitors. These molecules directly bind to and inhibit the enzymatic activity of GPX4. This direct inhibition leads to a swift accumulation of lipid peroxides and the execution of the ferroptotic cascade.
-
Class 3 FINs (e.g., FIN56): GPX4 Degraders and Mevalonate (B85504) Pathway Modulators. FIN56 induces ferroptosis through a dual mechanism that involves promoting the degradation of GPX4 protein and activating squalene (B77637) synthase in the mevalonate pathway.[4][5] This leads to a depletion of coenzyme Q10, an endogenous antioxidant, further sensitizing the cell to ferroptosis.[5]
-
Withaferin A (WA): A Natural Dual-Mechanism Inducer. This natural product exhibits a dose-dependent dual mechanism. At lower concentrations, it can activate the NRF2 pathway, while at higher concentrations, it inactivates GPX4, leading to canonical ferroptosis induction.[6][7]
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of FIN2 and other FINs in various cancer cell lines, providing a quantitative measure of their potency. It is important to note that these values can vary depending on the cell line and experimental conditions.
| Ferroptosis Inducer | Cell Line | Cancer Type | IC50 (µM) | Reference |
| FIN2 (FINO2) | HT-1080 | Fibrosarcoma | 10 | [1] |
| BJ-eLR | Engineered Cancer Cells | Selective Lethality vs. non-cancerous cells | ||
| CAKI-1 | Renal Cancer | Potent (Specific value not provided) | [1] | |
| Erastin | HT-1080 | Fibrosarcoma | ~5-10 | [8] |
| BJeLR-RASG12V | Engineered Cancer Cells | ~5 | [8] | |
| PANC1 | Pancreatic Cancer | ~10 | ||
| RSL3 | HT-1080 | Fibrosarcoma | ~0.15 | [8] |
| BJeLR-RASG12V | Engineered Cancer Cells | ~0.02 | ||
| MCF7 (resistant) | Breast Cancer | > 2 | [9] | |
| FIN56 | HT-1080 | Fibrosarcoma | Potent (Specific value not provided) | [5] |
| Bladder Cancer Cells | Bladder Cancer | Varies (e.g., 0.1 nM - 100 µM range tested) | ||
| IKE | DLBCL cell lines | Diffuse Large B-cell Lymphoma | 0.001 - 97.010 | |
| Withaferin A | Neuroblastoma cell lines | Neuroblastoma | Varies | [6] |
| HepG2, SNU449 | Hepatocellular Carcinoma | Varies | [10] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways initiated by FIN2 and other classes of ferroptosis inducers.
Caption: FIN2 (FINO2) Signaling Pathway.
Caption: Erastin/IKE Signaling Pathway.
Caption: RSL3 Signaling Pathway.
Caption: FIN56 Signaling Pathway.
Experimental Protocols
Accurate and reproducible assessment of ferroptosis is crucial for comparing the efficacy of different inducers. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well plates
-
Ferroptosis inducers (FIN2, Erastin, RSL3, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the desired ferroptosis inducer for 24-48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay utilizes a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.
-
Materials:
-
Cells of interest
-
6-well plates
-
Ferroptosis inducers
-
C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of ferroptosis inducer for a specified time (e.g., 6-24 hours).
-
At the end of the treatment, harvest the cells and resuspend them in PBS.
-
Add C11-BODIPY 581/591 to the cell suspension at a final concentration of 1-2 µM and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells with PBS.
-
Analyze the cells using a flow cytometer. The shift in fluorescence from red to green indicates lipid peroxidation. Alternatively, visualize the cells under a fluorescence microscope.
-
GPX4 Activity Assay
This assay measures the enzymatic activity of GPX4 in cell lysates.
-
Materials:
-
Cells of interest
-
Cell lysis buffer
-
GPX4 activity assay kit (e.g., from Cayman Chemical or similar)
-
Protein quantification assay (e.g., BCA assay)
-
Microplate reader
-
-
Procedure:
-
Treat cells with the desired ferroptosis inducer for the specified time.
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the GPX4 activity assay kit.
-
Determine the protein concentration of the lysates.
-
Perform the GPX4 activity assay according to the kit's instructions. This typically involves measuring the rate of NADPH consumption, which is proportional to GPX4 activity.
-
Normalize the GPX4 activity to the total protein concentration.
-
Conclusion
The choice of a ferroptosis inducer for research or therapeutic development depends on the specific context and desired mechanism of action. FIN2 (FINO2) presents a compelling profile with its unique dual mechanism of indirectly inactivating GPX4 and directly oxidizing iron, which may offer advantages in certain cancer types or overcome resistance to other FINs. In contrast, classical inducers like erastin and RSL3 provide well-defined tools for probing specific aspects of the ferroptosis pathway. A thorough understanding of these differences, supported by quantitative data and robust experimental protocols, is essential for advancing the field of ferroptosis research and translating these findings into clinical applications.
References
- 1. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nano-targeted induction of dual ferroptotic mechanisms eradicates high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Nano-targeted induction of dual ferroptotic mechanisms eradicates high-risk neuroblastoma [jci.org]
- 8. benchchem.com [benchchem.com]
- 9. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implications of Withaferin A for the metastatic potential and drug resistance in hepatocellular carcinoma cells via Nrf2-mediated EMT and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ferroptosis Inducer-2: A Comprehensive Guide
Providing crucial safety and logistical information is paramount for laboratory personnel. This guide offers a detailed protocol for the proper disposal of Ferroptosis Inducer-2, ensuring the safety of researchers and compliance with laboratory standards. While a specific Safety Data Sheet (SDS) for a compound named "this compound" is not publicly available, this document outlines best practices based on the known characteristics of various classes of ferroptosis inducers.
Researchers, scientists, and drug development professionals must handle all chemical reagents with the utmost care. The following procedures are based on general laboratory safety protocols and information derived from SDS of similar chemical compounds. It is imperative to consult the specific SDS provided by the manufacturer for the exact compound being used.
General Safety and Handling Precautions
Before beginning any procedure, ensure you are familiar with the potential hazards of the compound. Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Body Protection: A lab coat should be worn to protect clothing and skin.
Avoid inhalation of dust or aerosols and prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary.[1]
Step-by-Step Disposal Procedures
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe laboratory environment. The following steps provide a general guideline for the disposal of this compound.
Step 1: Decontamination
-
All surfaces and equipment that have come into contact with the ferroptosis inducer should be thoroughly decontaminated. This can typically be achieved by wiping down surfaces with a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent.
Step 2: Waste Segregation
-
Solid Waste: Unused or expired solid compounds, as well as contaminated consumables (e.g., pipette tips, tubes, gloves), should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the ferroptosis inducer should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible chemical wastes.
Step 3: Waste Collection and Storage
-
Hazardous waste containers should be kept closed when not in use and stored in a designated, secure area away from general laboratory traffic.
-
Ensure that the waste containers are compatible with the chemical properties of the ferroptosis inducer.
Step 4: Final Disposal
-
All chemical waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste. Never dispose of chemical waste down the drain or in the regular trash.
Understanding Ferroptosis Inducers
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[2][3] Inducers of ferroptosis are broadly classified based on their mechanism of action. Understanding these classes can provide insight into the nature of the compound being handled.
| Class of Ferroptosis Inducer | Mechanism of Action | Examples |
| Class I | Inhibit the cystine/glutamate antiporter (system Xc-), leading to glutathione (B108866) (GSH) depletion and subsequent inactivation of GPX4.[3][4][5] | Erastin[3][4][5] |
| Class II | Directly inhibit the activity of Glutathione Peroxidase 4 (GPX4).[3][4] | RSL3, ML162, ML210[3][4] |
| Class III | Induce ferroptosis through mechanisms that are not fully understood but may involve iron and lipid metabolism. | FIN56[5] |
| Class IV | Act as endoperoxides that can directly oxidize iron and indirectly inactivate GPX4.[6] | FINO2[6] |
Visualizing Key Processes
To further aid in the understanding of the underlying biological and experimental procedures, the following diagrams illustrate a generalized ferroptosis signaling pathway and a typical experimental workflow for assessing a ferroptosis inducer.
Caption: Generalized Ferroptosis Signaling Pathway.
Caption: General Experimental Workflow for a Ferroptosis Inducer.
By adhering to these guidelines, researchers can ensure the safe handling and disposal of this compound and other similar chemical compounds, fostering a secure and compliant laboratory environment. Always prioritize safety and consult specific institutional guidelines and manufacturer's safety data sheets.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 3. Class II ferroptosis inducers are a novel therapeutic approach for t(4;14)-positive multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. columbia.edu [columbia.edu]
Personal protective equipment for handling Ferroptosis inducer-2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ferroptosis Inducer-2. It offers procedural, step-by-step guidance for safe handling, experimental use, and disposal.
Immediate Safety Information
Prior to handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. The information below is a general guide based on available data for similar compounds and should be supplemented with the SDS for the specific product in use.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must be worn if there is any risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Inspect for tears or holes before use. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, an appropriate respirator may be necessary. |
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[1] |
Operational Plan: Handling and Storage
Safe handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[1]
-
Aerosol and Dust Formation: Avoid formation of dust and aerosols.[1]
-
Personal Hygiene: Wash hands thoroughly after handling.
Storage Procedures
-
Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. Follow the specific storage temperature recommendations on the product insert.
-
Incompatible Materials: Keep away from strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Chemical Disposal
Dispose of unused or waste this compound in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
Contaminated Material Disposal
All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered chemical waste and disposed of accordingly.
Experimental Protocols
The following are generalized protocols for experiments involving ferroptosis inducers. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[2]
-
Viability Measurement: Measure cell viability using a standard assay such as MTT, MTS, or CellTiter-Glo®.[3]
-
Data Analysis: Plot cell viability against the log of the compound concentration to determine the IC50 value.[2]
Lipid Peroxidation Assay
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include positive and negative controls.
-
Staining: Add a lipid peroxidation sensor (e.g., C11-BODIPY 581/591) to the cells and incubate.[2]
-
Washing: Wash the cells with phosphate-buffered saline (PBS).[2]
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. An increase in the green fluorescence signal indicates lipid peroxidation.[2]
Visual Guides
The following diagrams illustrate key concepts and workflows related to the use of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
